Cloxiquine
Beschreibung
Eigenschaften
IUPAC Name |
5-chloroquinolin-8-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO/c10-7-3-4-8(12)9-6(7)2-1-5-11-9/h1-5,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTQMJYWDVABFRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25395-13-5 (hydrochloride) | |
| Record name | Cloxyquin [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000130165 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID4045973 | |
| Record name | Cloxyquin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4045973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130-16-5 | |
| Record name | 5-Chloro-8-hydroxyquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=130-16-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cloxyquin [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000130165 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cloxyquin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15933 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | cloxyquin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756701 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cloxiquine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53182 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cloxiquine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35083 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 8-Quinolinol, 5-chloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cloxyquin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4045973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cloxiquine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.527 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CLOXYQUIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BPF36H1G6S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Cloxiquine's Multifaceted Assault on Melanoma: A Technical Guide to its Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the anti-melanoma effects of cloxiquine. This compound, a halogenated 8-hydroxyquinoline, has demonstrated significant potential in preclinical studies as a repurposed therapeutic agent for melanoma. Its efficacy stems from a multi-pronged attack on critical cellular pathways that drive melanoma progression, including the activation of tumor-suppressive signaling, induction of apoptosis, and inhibition of key metabolic and survival pathways. This document synthesizes the current understanding of this compound's action, presenting key quantitative data, detailed experimental methodologies, and visual representations of the intricate signaling networks involved.
Core Mechanisms of this compound in Melanoma Cells
This compound's anti-melanoma activity is not attributed to a single mode of action but rather to its ability to concurrently modulate several key cellular processes. The primary mechanisms identified are:
-
Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Activation : this compound functions as an agonist of PPARγ, a nuclear receptor with known tumor-suppressive functions. By stimulating the transcription and nuclear localization of PPARγ, this compound initiates a cascade of events that inhibit melanoma cell growth and metastasis[1][2].
-
Induction of Apoptosis via PUMA Stabilization : The closely related compound chloroquine has been shown to induce apoptosis in melanoma cells through a transcription-independent mechanism. It increases the protein levels of the pro-apoptotic BH3-only protein PUMA (p53 upregulated modulator of apoptosis) by enhancing its protein stability[3]. Derivatives of this compound have also been confirmed to facilitate apoptosis[4].
-
Inhibition of Autophagy : As a lysosomotropic agent, this compound (and its analogue chloroquine) disrupts lysosomal function, leading to the inhibition of autophagy. This process is crucial for the survival of cancer cells under stress, and its inhibition by this compound can sensitize melanoma cells to other therapies and promote cell death[5][6][7][8].
-
Metabolic Reprogramming : this compound has been observed to decrease glycolysis in melanoma cells, thereby counteracting the Warburg effect—a hallmark of cancer metabolism where cells preferentially utilize glycolysis for energy production even in the presence of oxygen[1][2].
-
Histone Deacetylase (HDAC) Inhibition : Novel synthetic derivatives of this compound have been engineered as potent inhibitors of HDACs, particularly HDAC1 and HDAC6. This inhibition leads to the hyperacetylation of proteins such as α-tubulin and histones, resulting in cell cycle arrest at the G2 phase, suppressed cell migration, and induction of apoptosis[4].
-
Modulation of Key Signaling Pathways : this compound has been shown to impact several critical signaling pathways in melanoma:
-
MAPK/ERK Pathway : In melanomas harboring GNAQ/11 mutations, chloroquine enhances the cytotoxic effects of MEK1/2 inhibitors like trametinib[7][8].
-
YAP Signaling : The combination of MEK1/2 inhibition with chloroquine effectively suppresses the activity of the oncogenic transcriptional coactivator YAP[7].
-
PI3K/AKT/mTOR Pathway : this compound demonstrates synergistic anti-tumor effects when combined with inhibitors of the PI3K/AKT/mTOR pathway. For instance, its combination with the mTOR inhibitor everolimus leads to enhanced apoptosis[6][9].
-
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the effects of this compound and its derivatives on melanoma cells.
| Compound | Melanoma Cell Line | Assay | Endpoint | Value | Reference |
| This compound | B16F10 | CCK-8 | IC50 | Not explicitly stated, but showed strong antimelanoma properties | [2] |
| Chloroquine | SK-MEL-23, VMM39 | Cell Viability | % Viability | Decreased with 50µM after 24h | [3] |
| Chloroquine | SK-MEL-23 (in vivo) | Tumor Volume | % Reduction | Significant reduction with 25 mg/kg every 3 days for 21 days | [3] |
| Chloroquine & siILK | WM793, 1205Lu | Cell Viability | % Reduction | ~40% reduction with combination | [5] |
| Chloroquine | Me15392, MEWO | Cell Proliferation | % Decrease | Up to 20% after 48h | [6] |
| This compound Derivative (CS4) | A375 | Antiproliferative | IC50 | 1.20 µM | [4] |
| This compound Derivative (CS4) | SK-MEL-5 | Antiproliferative | IC50 | 0.93 µM | [4] |
| This compound Derivative (CS4) | HDAC1 | Enzymatic | IC50 | 38 nM | [4] |
| This compound Derivative (CS4) | HDAC6 | Enzymatic | IC50 | 12 nM | [4] |
Detailed Experimental Protocols
This section provides an overview of the methodologies used in the cited research to evaluate the effects of this compound on melanoma cells.
Cell Viability and Proliferation Assays (CCK-8 and Crystal Violet)
-
Objective : To quantify the effect of this compound on the viability and proliferation of melanoma cells.
-
Methodology :
-
Cell Seeding : Melanoma cells (e.g., B16F10, WM793, 1205Lu) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Treatment : Cells are treated with a range of concentrations of this compound or vehicle control for specified time periods (e.g., 24, 48, 72 hours).
-
CCK-8 Assay : After treatment, 10 µL of Cell Counting Kit-8 (CCK-8) solution is added to each well, and the plate is incubated for 1-4 hours at 37°C. The absorbance is measured at 450 nm using a microplate reader.
-
Crystal Violet Assay : Cells are fixed with 4% paraformaldehyde for 15 minutes, washed with PBS, and stained with 0.1% crystal violet solution for 20 minutes. After washing and drying, the stain is solubilized with 10% acetic acid, and the absorbance is measured at 590 nm.
-
-
Data Analysis : Cell viability is expressed as a percentage of the vehicle-treated control. IC50 values are calculated using non-linear regression analysis.
Western Blot Analysis
-
Objective : To determine the effect of this compound on the expression and phosphorylation status of specific proteins in signaling pathways.
-
Methodology :
-
Cell Lysis : After treatment with this compound, melanoma cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification : The protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer : Equal amounts of protein (20-40 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting : The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against target proteins (e.g., PPARγ, PUMA, p-ERK, LC3-II, acetylated-tubulin) overnight at 4°C.
-
Detection : After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis : Band intensities are quantified using densitometry software and normalized to a loading control such as β-actin or GAPDH.
In Vitro Wound Healing/Migration Assay
-
Objective : To assess the effect of this compound on the migratory capacity of melanoma cells.
-
Methodology :
-
Cell Seeding : Melanoma cells are seeded in 6-well plates and grown to confluence.
-
Wound Creation : A sterile 200 µL pipette tip is used to create a linear scratch ("wound") in the cell monolayer.
-
Treatment : The cells are washed to remove debris and then incubated with media containing this compound or vehicle control.
-
Imaging : Images of the wound are captured at 0 hours and at subsequent time points (e.g., 24 hours) using a microscope.
-
-
Data Analysis : The width of the wound is measured at different points, and the percentage of wound closure is calculated as: [(Initial Wound Width - Final Wound Width) / Initial Wound Width] x 100%.
In Vivo Tumor Xenograft Model
-
Objective : To evaluate the anti-tumor efficacy of this compound in a living organism.
-
Methodology :
-
Cell Implantation : SK-MEL-23 melanoma cells (e.g., 5 x 10^6 cells) are subcutaneously injected into the flank of immunodeficient mice (e.g., NOD-SCID or nude mice).
-
Tumor Growth and Treatment : When tumors reach a palpable size (e.g., 100 mm³), the mice are randomized into treatment and control groups. This compound (e.g., 25 mg/kg) or vehicle is administered via a specified route (e.g., intraperitoneal injection) on a defined schedule (e.g., every three days).
-
Tumor Measurement : Tumor volume is measured regularly (e.g., every 2-3 days) using calipers and calculated using the formula: (Length x Width²) / 2.
-
Endpoint : At the end of the study, mice are euthanized, and the tumors are excised and weighed.
-
-
Data Analysis : Tumor growth curves are plotted, and statistical analysis is performed to compare the tumor volumes and weights between the treatment and control groups.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.
Caption: Core signaling pathways modulated by this compound in melanoma cells.
Caption: A typical experimental workflow for evaluating this compound's anti-melanoma effects.
References
- 1. This compound, a traditional antituberculosis agent, suppresses the growth and metastasis of melanoma cells through activation of PPARγ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a traditional antituberculosis agent, suppresses the growth and metastasis of melanoma cells through activation of PPARγ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chloroquine Promotes Apoptosis in Melanoma Cells by Inhibiting BH3 domain Mediated PUMA Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of this compound derivatives as potent HDAC inhibitors for the treatment of melanoma via activating PPARγ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Chloroquine sensitizes GNAQ/11-mutated melanoma to MEK1/2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Co-Treatment of Chloroquine and Trametinib Inhibits Melanoma Cell Proliferation and Decreases Immune Cell Infiltration [frontiersin.org]
- 9. Treatment of Melanoma Cells with Chloroquine and Everolimus Activates the Apoptosis Process and Alters Lipid Redistribution - PubMed [pubmed.ncbi.nlm.nih.gov]
Cloxiquine: A Technical Guide to Synthesis, Chemical Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract: Cloxiquine (5-chloro-8-quinolinol) is a versatile chemical compound with established antibacterial, antifungal, and antiamoebic properties.[1][2] It is also recognized as a traditional antituberculosis agent.[3] More recent research has unveiled its potential in oncology, specifically in suppressing the growth and metastasis of melanoma cells through the activation of the peroxisome proliferator-activated receptor-gamma (PPARγ).[4][5] This document provides an in-depth technical overview of this compound's chemical properties, detailed synthesis protocols, and a summary of its known mechanisms of action, intended for professionals in chemical and pharmaceutical research and development.
Chemical and Physical Properties
This compound, with the CAS Number 130-16-5, is an aromatic heterocyclic compound.[3] Its fundamental properties are critical for its application in drug formulation and development. The key quantitative data are summarized below.
| Property | Value | Citation(s) |
| IUPAC Name | 5-chloroquinolin-8-ol | [6] |
| Synonyms | 5-Chloro-8-hydroxyquinoline, Cloxyquin, Dermofungin | [1][2][3] |
| Molecular Formula | C₉H₆ClNO | [2][3] |
| Molecular Weight | 179.60 g/mol | [2][3] |
| Appearance | Beige Crystalline Solid | [3] |
| Melting Point | 126 - 128 °C | [7] |
| Solubility | DMSO: 35 mg/mL (194.87 mM) | [2] |
| CAS Number | 130-16-5 | [3][5] |
Synthesis of this compound
The industrial synthesis of this compound is most commonly achieved via a cyclization reaction analogous to the Skraup or Doebner-Miller reaction.[7] This method involves the reaction of 4-chloro-2-aminophenol and/or 4-chloro-2-nitrophenol with glycerol in the presence of a strong acid like sulfuric acid, which acts as both a catalyst and a dehydrating agent.[8][9][10] An alternative, though less common, method is the direct chlorination of 8-hydroxyquinoline.[7][9]
General Synthesis Workflow
The following diagram illustrates the primary synthesis route from raw materials to purified this compound.
Experimental Protocol: Skraup-Type Synthesis
The following protocol is a representative example derived from published synthesis methods.[8][9]
Materials:
-
4-chloro-2-aminophenol
-
4-chloro-2-nitrophenol
-
Glycerol
-
Concentrated Sulfuric Acid (98 wt%)
-
Sodium Hydroxide solution (10 wt%)
-
Boric Acid (optional, catalyst)
-
Organic Solvent (optional, e.g., ethyl cyclohexane)
Procedure:
-
Charging the Reactor: In a suitable reaction vessel, charge glycerol, 4-chloro-2-nitrophenol, and 4-chloro-2-aminophenol. Boric acid and a high-boiling organic solvent may also be added at this stage.[8][9]
-
Initial Heating: Stir the mixture and raise the temperature to approximately 120°C.[8][9]
-
Acid Addition: Slowly add concentrated sulfuric acid dropwise to the heated mixture. This reaction is highly exothermic, and the rate of addition must be carefully controlled to maintain the temperature, typically over several hours.[8]
-
Reaction: After the acid addition is complete, increase the temperature to around 150°C and maintain it until the reaction is complete, as monitored by a suitable analytical method (e.g., HPLC).[9]
-
Neutralization: Cool the reaction mixture and slowly neutralize it by adding a 10 wt% sodium hydroxide solution until the pH reaches approximately 7. This will cause the crude product to precipitate.[9]
-
Isolation of Crude Product: Isolate the precipitated solid crude product by filtration or centrifugation.[8]
-
Purification: The crude product can be further purified. A common method involves dissolving the crude solid in hydrochloric acid, which may be followed by the addition of a water-soluble chloride salt to precipitate this compound hydrochloride. This salt is then re-neutralized to a pH of 7 to yield the purified this compound base, which is filtered, washed, and dried.[7][8]
Mechanism of Action and Signaling Pathways
While this compound has long been used for its antimicrobial effects, recent studies have elucidated its mechanism in the context of cancer therapy. The primary identified target is the nuclear receptor PPARγ.
Activation of PPARγ Signaling Pathway
This compound acts as an agonist for PPARγ.[4] Upon activation, PPARγ forms a heterodimer with the Retinoid X Receptor (RXR) and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes. This binding modulates the transcription of genes involved in various cellular processes, including cell growth, differentiation, and metabolism. In melanoma cells, this activation leads to the suppression of cell growth and metastasis.[1][4][5] Furthermore, this compound has been shown to decrease glycolysis, potentially inhibiting the "Warburg effect" in cancer cells.[4]
Methodologies for Property Determination
Standard laboratory protocols are employed to determine the physicochemical properties of this compound.
Melting Point Determination
-
Methodology: A small, dry sample of crystalline this compound is packed into a capillary tube. The tube is placed in a calibrated melting point apparatus. The temperature is raised at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point. The range from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid is recorded.
Solubility Assessment
-
Methodology: To determine the solubility in a solvent like DMSO, a known volume of the solvent is placed in a vial at a controlled temperature. Small, accurately weighed portions of this compound are added incrementally with vigorous mixing (e.g., vortexing or sonication) between additions. The process continues until a saturated solution is formed, indicated by the persistence of undissolved solid. The solubility is then calculated and expressed in units such as mg/mL or molarity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. This compound, a traditional antituberculosis agent, suppresses the growth and metastasis of melanoma cells through activation of PPARγ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Page loading... [guidechem.com]
- 8. CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline - Google Patents [patents.google.com]
- 9. Preparation method of 5-chloro-8-hydroxyquinoline and purification method thereof - Eureka | Patsnap [eureka.patsnap.com]
- 10. CN102267943B - Method for preparing 5-chloro-8-hydroxyquinoline - Google Patents [patents.google.com]
Cloxiquine's Biological Activity Against Mycobacterium tuberculosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the exploration of new and repurposed therapeutic agents. Cloxiquine (5-chloroquinolin-8-ol), a halogenated 8-hydroxyquinoline, has demonstrated promising in vitro activity against M. tuberculosis, including drug-resistant isolates.[1][2][3] This technical guide provides a comprehensive overview of the current understanding of this compound's anti-tubercular properties, detailing its in vitro efficacy, proposed mechanism of action, and relevant experimental protocols. It also highlights critical knowledge gaps, particularly the lack of in vivo efficacy data and a detailed understanding of its molecular targets, to guide future research endeavors.
Quantitative Data on In Vitro Activity
This compound has shown potent activity against a range of M. tuberculosis strains in vitro. The minimum inhibitory concentrations (MICs) have been determined for standard laboratory strains, clinical isolates, and drug-resistant variants. The data consistently indicate that this compound is effective at low concentrations.
| Strain Type | Number of Strains | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Standard Strains | 9 | 0.125 - 0.25 | 0.125 | 0.25 | [1] |
| Clinical Isolates | 150 | 0.062 - 0.25 | 0.125 | 0.25 | [1][2][3] |
| Drug-Sensitive | 75 | 0.062 - 0.25 | 0.125 | 0.25 | [1] |
| Drug-Resistant (non-MDR) | 35 | 0.062 - 0.25 | 0.125 | 0.25 | [1] |
| Multidrug-Resistant (MDR) | 40 | 0.062 - 0.25 | 0.125 | 0.25 | [1] |
Table 1: Summary of in vitro antitubercular activity of this compound.
The consistent activity of this compound across drug-sensitive and resistant strains suggests that its mechanism of action is likely different from that of commonly used anti-tubercular drugs.[1][2]
Experimental Protocols
Microplate Alamar Blue Assay (MABA) for MIC Determination
The in vitro activity of this compound against M. tuberculosis is commonly determined using the Microplate Alamar Blue Assay (MABA). This colorimetric assay provides a reliable and high-throughput method for assessing mycobacterial growth inhibition.
Materials:
-
This compound (or other test compounds)
-
Dimethyl sulfoxide (DMSO) for drug solubilization
-
Middlebrook 7H9 broth supplemented with 0.2% glycerol and 10% ADC (Albumin-Dextrose-Catalase)
-
Mycobacterium tuberculosis strains (e.g., H37Rv, clinical isolates)
-
Sterile 96-well flat-bottom microplates
-
Alamar Blue reagent
-
20% Tween 80 solution
Procedure:
-
Drug Preparation: A stock solution of this compound is prepared in DMSO. Serial two-fold dilutions are then made in Middlebrook 7H9 broth in the 96-well plates.
-
Inoculum Preparation: M. tuberculosis is grown to mid-log phase in 7H9 broth. The culture is diluted to a turbidity equivalent to a McFarland No. 1 standard. This suspension is then further diluted (typically 1:50) in 7H9 broth.
-
Inoculation: 100 µL of the diluted mycobacterial suspension is added to each well of the microplate containing the drug dilutions. Control wells (no drug) are also included.
-
Incubation: The plates are sealed and incubated at 37°C for 7 days.
-
Addition of Alamar Blue: After the initial incubation, 20 µL of Alamar Blue reagent and 12.5 µL of 20% Tween 80 are added to each well.
-
Re-incubation: The plates are re-incubated at 37°C for 16-24 hours.
-
Reading Results: The MIC is defined as the lowest drug concentration that prevents a color change of the Alamar Blue from blue (no growth) to pink (growth).
Intracellular Activity Assay (General Protocol)
While specific data for this compound is not available, a general protocol to assess the intracellular activity of a compound against M. tuberculosis within macrophages is as follows:
Cell Culture and Infection:
-
Human or murine macrophage-like cell lines (e.g., THP-1, RAW 264.7) are cultured and seeded in 96-well plates.
-
The macrophages are infected with M. tuberculosis at a specific multiplicity of infection (MOI) and incubated to allow for phagocytosis.
-
Extracellular bacteria are removed by washing.
Drug Treatment and Analysis:
-
The infected cells are treated with various concentrations of the test compound.
-
After a defined incubation period, the macrophages are lysed to release the intracellular bacteria.
-
The number of viable bacteria is determined by plating serial dilutions of the lysate on solid media and counting colony-forming units (CFU).
Mechanism of Action and Signaling Pathways
The precise mechanism of action of this compound against M. tuberculosis has not been fully elucidated. However, the primary proposed mechanism for 8-hydroxyquinolines is the chelation of essential metal ions, particularly iron.
Proposed Mechanism of Action: Iron Chelation
Iron is a critical cofactor for numerous essential enzymes in M. tuberculosis, involved in processes such as DNA synthesis and cellular respiration. By chelating iron, this compound is thought to deprive the bacterium of this vital nutrient, leading to the inhibition of key metabolic pathways and ultimately, bacterial growth.[1]
While other anti-tubercular agents are known to target specific enzymes in pathways like mycolic acid biosynthesis or DNA replication (e.g., DNA gyrase), there is currently no direct evidence to suggest that this compound acts on these specific targets.[2][3] A study on this compound's effect in melanoma cells identified the activation of PPARγ and inhibition of glycolysis as a mechanism of action in that context; however, the relevance of this pathway to its anti-tubercular activity is unknown and warrants further investigation.[4]
There is no available data on the specific signaling pathways within M. tuberculosis that are directly affected by this compound. Research in this area is a critical next step to fully understand its mode of action.
In Vivo Efficacy
A significant gap in the current knowledge is the lack of in vivo efficacy data for this compound in animal models of tuberculosis. While a related compound, clioquinol, showed activity in guinea pigs but not in mice, the in vivo performance of this compound against M. tuberculosis has not been reported.[1]
General Protocol for In Vivo Efficacy Testing in a Mouse Model
A standard approach to evaluate the in vivo efficacy of a potential anti-tubercular drug in a mouse model is as follows:
-
Infection: Mice (e.g., BALB/c or C57BL/6) are infected with a low-dose aerosol of M. tuberculosis to establish a chronic infection.
-
Treatment: After a set period to allow the infection to establish, treatment with the test compound (and appropriate controls) is initiated. The drug is administered via a clinically relevant route (e.g., oral gavage) at various doses.
-
Assessment: At different time points during and after treatment, cohorts of mice are euthanized. The bacterial load in the lungs and spleen is quantified by plating tissue homogenates and counting CFUs.
-
Relapse Studies: To assess the sterilizing activity of the drug, treatment is stopped, and a cohort of mice is monitored for a longer period to determine if the infection relapses.
Visualization of Experimental Workflow
Conclusion and Future Directions
This compound demonstrates potent in vitro activity against Mycobacterium tuberculosis, including multidrug-resistant strains. The proposed mechanism of action involves iron chelation, which distinguishes it from many existing anti-tubercular drugs. However, significant research is required to advance this compound as a potential therapeutic agent. Key areas for future investigation include:
-
Elucidation of the specific molecular targets and detailed mechanism of action beyond iron chelation.
-
Investigation of its effect on mycobacterial signaling pathways.
-
Comprehensive in vivo efficacy studies in relevant animal models of tuberculosis to determine its therapeutic potential.
-
Pharmacokinetic and pharmacodynamic studies to establish optimal dosing regimens.
Addressing these knowledge gaps will be crucial in determining the potential role of this compound in the future treatment of tuberculosis.
References
- 1. Effect of chloroquine on phagolysosomal fusion in cultured guinea pig alveolar macrophages: implications in drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mycobacterium tuberculosis DNA Gyrase: Interaction with Quinolones and Correlation with Antimycobacterial Drug Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drugs that Inhibit Mycolic Acid Biosynthesis in Mycobacterium tuberculosis | Bentham Science [eurekaselect.com]
- 4. This compound, a traditional antituberculosis agent, suppresses the growth and metastasis of melanoma cells through activation of PPARγ - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis of a Versatile Therapeutic: An In-depth Technical Guide to the Discovery and Historical Development of Cloxiquine
For Immediate Release
A comprehensive technical guide detailing the discovery, historical development, and multifaceted biological activities of Cloxiquine (5-chloro-8-hydroxyquinoline). This document provides researchers, scientists, and drug development professionals with a thorough understanding of this significant quinoline derivative, from its initial synthesis to its modern therapeutic applications.
Introduction: From Obscurity to Renewed Interest
This compound, chemically known as 5-chloro-8-hydroxyquinoline, is a halogenated derivative of 8-hydroxyquinoline. For decades, 8-hydroxyquinoline and its derivatives have been recognized for their broad spectrum of biological activities, including antibacterial, antifungal, and antiprotozoal properties.[1][2] this compound itself has a rich, albeit not always widely chronicled, history. Initially explored in the mid-20th century as part of a broader investigation into the therapeutic potential of quinoline compounds, it has seen a resurgence of interest in recent years for its potent antitubercular and anticancer activities.[3][4] This guide provides a detailed chronicle of this compound's journey from its initial discovery to its current status as a promising therapeutic agent.
Discovery and Historical Development
The earliest documented synthesis of 5-chloro-8-hydroxyquinoline can be traced back to the work of M. Weizmann and E. Bograchov in 1947.[5] Their research focused on the preparation of various derivatives of 5-chloro-8-hydroxyquinoline, indicating that the parent compound was likely synthesized prior to this, though their publication provides a key historical marker in its study. The primary synthetic routes developed in this era were variations of the Skraup synthesis or direct halogenation of 8-hydroxyquinoline.[1]
For many years, this compound remained one of many halogenated quinolines with known antimicrobial properties, often overshadowed by its more famous sibling, Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline).[1] However, its distinct biological profile has led to a renewed focus on its therapeutic potential, particularly in the fields of infectious diseases and oncology.
Physicochemical Properties
This compound is a crystalline solid with a yellowish hue.[6] Key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C₉H₆ClNO | [6] |
| Molecular Weight | 179.60 g/mol | [6] |
| CAS Number | 130-16-5 | [6] |
| Melting Point | 122-124 °C | [6] |
| Solubility | Sparingly soluble in water, soluble in organic solvents. | [7] |
Synthesis of this compound
The synthesis of this compound can be achieved through several methods, with the direct chlorination of 8-hydroxyquinoline and the Skraup synthesis being the most common.
Direct Chlorination of 8-Hydroxyquinoline
This method involves the electrophilic substitution of a chlorine atom onto the 8-hydroxyquinoline ring.
Experimental Protocol:
-
Dissolve 8-hydroxyquinoline in a suitable solvent, such as glacial acetic acid.
-
Bubble chlorine gas through the solution, or add a chlorinating agent like sulfuryl chloride, while maintaining a controlled temperature.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, neutralize the reaction mixture and precipitate the product.
-
Collect the crude product by filtration.
-
Purify the crude 5-chloro-8-hydroxyquinoline by recrystallization from a suitable solvent like ethanol.[7]
Skraup Synthesis
The Skraup synthesis is a classic method for producing quinolines from anilines. For this compound, a substituted aniline is used as a starting material.
Experimental Protocol:
-
Combine 2-amino-4-chlorophenol with glycerol, a mild oxidizing agent (e.g., arsenic acid or nitrobenzene), and concentrated sulfuric acid.
-
Heat the mixture cautiously. The reaction is exothermic.
-
The glycerol dehydrates to form acrolein, which then undergoes a Michael addition with the aniline derivative.
-
The resulting intermediate undergoes cyclization and dehydration, followed by oxidation, to yield the quinoline ring system.
-
After the reaction is complete, pour the mixture onto ice and neutralize it to precipitate the crude this compound.
-
Purify the product by recrystallization.[1]
Biological Activity and Mechanism of Action
This compound exhibits a wide range of biological activities, with its antitubercular and anti-melanoma properties being the most extensively studied in recent years.
Antimicrobial Activity
This compound has demonstrated potent activity against a variety of microorganisms.
This compound is particularly effective against Mycobacterium tuberculosis, the causative agent of tuberculosis.[3]
Table of Minimum Inhibitory Concentrations (MIC) of this compound against Mycobacterium tuberculosis
| Strain | MIC (µg/mL) |
| H37Rv (Standard) | 0.125 - 0.25 |
| Clinical Isolates (Drug-Susceptible) | 0.062 - 0.25 |
| Clinical Isolates (Drug-Resistant) | 0.062 - 0.25 |
Data compiled from MedChemExpress.[3]
Experimental Protocol: Broth Microdilution MIC Assay
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in Mueller-Hinton broth (for non-fastidious bacteria) or a specialized broth (e.g., Middlebrook 7H9 for M. tuberculosis).[8][9][10][11]
-
Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to the final desired concentration (typically 5 x 10⁵ CFU/mL).[8][11]
-
Inoculate each well of the microtiter plate with the bacterial suspension, except for the sterility control wells. Include a growth control well (no antibiotic).
-
Incubate the plate at the appropriate temperature and duration for the specific bacterium (e.g., 37°C for 24-48 hours for common bacteria; up to several weeks for M. tuberculosis).
-
The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.[8][9][10][11]
As a derivative of 8-hydroxyquinoline, this compound is known to possess antifungal properties.[3] The general mechanism is believed to involve the chelation of essential metal ions required for fungal growth and enzymatic activity.[12]
Anticancer Activity: Melanoma
Recent studies have highlighted the potent anti-melanoma activity of this compound. It has been shown to suppress the growth and metastasis of melanoma cells both in vitro and in vivo.[3]
Table of In Vitro Activity of this compound against Melanoma Cell Lines
| Cell Line | Effect | Concentration Range |
| B16F10 (Murine Melanoma) | Suppression of cell growth | 0.5 - 10 µM |
| A375 (Human Melanoma) | Suppression of cell growth | 0.5 - 10 µM |
| B16F10 (Murine Melanoma) | Inhibition of cell migration | 0.5 - 10 µM |
| A375 (Human Melanoma) | Inhibition of cell migration | 0.5 - 10 µM |
| B16F10 (Murine Melanoma) | Suppression of glycolysis | 0.5 - 2.5 µM |
Data compiled from MedChemExpress.[3]
The anti-melanoma effect of this compound is primarily attributed to two interconnected mechanisms: the activation of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) and the inhibition of glycolysis (the Warburg effect).
This compound acts as an agonist of PPARγ, a nuclear receptor that plays a crucial role in regulating cellular differentiation, proliferation, and metabolism. Activation of PPARγ in melanoma cells leads to the inhibition of cell growth and the suppression of metastatic potential.
Experimental Protocol: PPARγ Reporter Gene Assay
-
Culture a suitable cell line (e.g., HEK293T) and transfect the cells with a PPARγ expression vector and a reporter plasmid containing a PPAR response element (PPRE) linked to a luciferase gene.
-
After transfection, treat the cells with varying concentrations of this compound or a known PPARγ agonist (positive control) for 24-48 hours.
-
Lyse the cells and measure the luciferase activity using a luminometer.[13][14][15]
-
An increase in luciferase activity in the presence of this compound indicates the activation of PPARγ.
Signaling Pathway of this compound-mediated PPARγ Activation in Melanoma
References
- 1. rroij.com [rroij.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. cionpharma.com [cionpharma.com]
- 7. 5-Chloro-8-hydroxyquinoline| Purity|Research Use [benchchem.com]
- 8. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 9. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 10. EUCAST: MIC Determination [eucast.org]
- 11. rr-asia.woah.org [rr-asia.woah.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. indigobiosciences.com [indigobiosciences.com]
- 15. med.emory.edu [med.emory.edu]
Cloxiquine's Role in Inhibiting Glycolysis in Tumor Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cancer cells exhibit a unique metabolic phenotype characterized by a high rate of glycolysis, even in the presence of oxygen, a phenomenon known as the Warburg effect. This metabolic reprogramming is crucial for tumor growth, proliferation, and survival. The enzyme 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3) is a key driver of this glycolytic shift. Cloxiquine, a quinoline derivative historically used as an antimicrobial agent, has emerged as a potential anti-cancer agent with the ability to inhibit glycolysis in tumor cells. This technical guide provides an in-depth overview of this compound's mechanism of action in suppressing tumor cell glycolysis, focusing on its effects on key metabolic parameters and the underlying signaling pathways. Detailed experimental protocols and data are presented to facilitate further research and drug development in this area.
Introduction: The Warburg Effect and the Role of PFKFB3 in Cancer
Otto Warburg first observed in the 1920s that cancer cells predominantly produce energy through a high rate of glycolysis followed by lactic acid fermentation, even in aerobic conditions. This "aerobic glycolysis" provides a rapid source of ATP and metabolic intermediates necessary for the synthesis of nucleotides, lipids, and amino acids, thereby fueling rapid cell proliferation.[1]
A pivotal regulator of this metabolic switch is the bifunctional enzyme 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3). PFKFB3 synthesizes fructose-2,6-bisphosphate (F2,6BP), a potent allosteric activator of phosphofructokinase-1 (PFK-1), the rate-limiting enzyme of glycolysis.[2] Upregulation of PFKFB3 is a common feature in a variety of human cancers and is associated with increased glycolytic flux, tumor progression, and poor prognosis.[2][3] Consequently, targeting PFKFB3 and the glycolytic pathway has become a promising strategy for cancer therapy.
This compound: A Repurposed Drug with Anti-Glycolytic Properties
This compound, a 5-chloro-8-hydroxyquinoline, has demonstrated anti-proliferative and anti-metastatic effects in preclinical cancer models.[4][5] A key aspect of its anti-cancer activity is its ability to inhibit the Warburg effect by suppressing glycolysis in tumor cells.[1][4][5]
Mechanism of Action: Activation of PPARγ
Recent studies have elucidated that this compound's anti-glycolytic effects are mediated through the activation of the peroxisome proliferator-activated receptor-gamma (PPARγ).[4][5] PPARγ is a nuclear receptor that plays a crucial role in regulating glucose and lipid metabolism.[6] Activation of PPARγ by this compound leads to a downstream cascade that ultimately results in the suppression of key glycolytic enzymes and a reduction in overall glycolytic flux. While a direct binding of PPARγ to the PFKFB3 promoter has not been definitively established in the context of this compound's action, PPARγ is known to regulate the expression of other glycolytic enzymes like PGK1 and PKM2.[6]
Quantitative Effects of this compound on Glycolysis in Tumor Cells
The inhibitory effect of this compound on glycolysis has been quantified in melanoma and colorectal cancer cell lines.
Data Presentation
The following tables summarize the quantitative data on the effects of this compound on key glycolytic parameters in B16F10 melanoma cells after 24 hours of treatment.
Table 1: Effect of this compound on Glucose Consumption, ATP Production, and Lactate Production in B16F10 Melanoma Cells [1]
| This compound Concentration (µM) | Glucose Consumption (relative to control) | ATP Production (relative to control) | Lactate Production (relative to control) |
| 0 | 1.00 | 1.00 | 1.00 |
| 2.5 | ~0.85 | ~0.80 | ~0.75 |
| 5.0 | ~0.70 | ~0.65 | ~0.55 |
| 10.0 | ~0.55 | ~0.50 | ~0.40 |
Table 2: Effect of this compound on the Extracellular Acidification Rate (ECAR) in B16F10 Melanoma Cells [1]
| This compound Concentration (µM) | ECAR (mpH/min, approximate) |
| 0 | 100 |
| 2.5 | 80 |
| 5.0 | 65 |
| 10.0 | 50 |
Table 3: IC50 Values of this compound in Different Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) at 48 hours | Reference |
| HCT116 | Colorectal Cancer | 28.5 | [7] |
| Caco2 | Colorectal Cancer | 25.6 | [7] |
| A549 | Non-small cell lung cancer | 71.3 ± 6.1 | [8] |
| H460 | Non-small cell lung cancer | 55.6 ± 12.5 | [8] |
Signaling Pathways
The PFKFB3-Driven Glycolytic Pathway
The following diagram illustrates the central role of PFKFB3 in promoting glycolysis in cancer cells.
Caption: PFKFB3 promotes glycolysis by producing F2,6BP, a potent activator of PFK-1.
Proposed Mechanism of this compound Action
The following diagram illustrates the proposed signaling pathway for this compound-mediated inhibition of glycolysis.
Caption: this compound activates PPARγ, leading to the downregulation of glycolytic enzymes.
Experimental Protocols
PFKFB3 Kinase Activity Assay (ADP-Glo™ Kinase Assay)
This protocol is adapted from a high-throughput screening campaign for PFKFB3 inhibitors.[6]
Materials:
-
Recombinant human PFKFB3 protein
-
ADP-Glo™ Kinase Assay kit (Promega)
-
HEPES, MgCl₂, KCl, DTT, BSA, Fructose-6-Phosphate (F-6-P), Triton X-100, ATP
-
This compound or other test compounds
-
384-well plates (white, opaque)
-
Luminometer
Protocol:
-
Prepare Kinase Reaction Buffer: 50 mM HEPES (pH 7.5), 5 mM MgCl₂, 100 mM KCl, 4 mM DTT, 0.01% BSA, 0.01% Triton X-100.
-
Prepare Substrate Solution: Add F-6-P to the Kinase Reaction Buffer to a final concentration of 2 mM.
-
Prepare ATP Solution: Add ATP to the Kinase Reaction Buffer to a final concentration of 20 µM.
-
Prepare Enzyme Solution: Dilute recombinant PFKFB3 in Kinase Reaction Buffer to a final concentration of 20 nM.
-
Set up Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of test compound (dissolved in DMSO, then diluted in Kinase Reaction Buffer) or vehicle control.
-
Add 2.5 µL of the Enzyme Solution.
-
Initiate the reaction by adding 5 µL of a 1:1 mixture of the Substrate Solution and ATP Solution.
-
-
Incubate: Incubate the plate at room temperature for 2 hours.
-
Terminate Reaction and Deplete ATP: Add 10 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.
-
Detect ADP: Add 20 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30-60 minutes.
-
Measure Luminescence: Read the luminescence on a plate-reading luminometer. The signal is proportional to the amount of ADP produced and thus to the PFKFB3 kinase activity.
-
Data Analysis: Calculate the percent inhibition of PFKFB3 activity for each compound concentration and determine the IC50 value.
Glucose Uptake Assay (using 2-NBDG)
This protocol describes a flow cytometry-based method to measure glucose uptake using the fluorescent glucose analog 2-NBDG.
Materials:
-
2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose)
-
Glucose-free cell culture medium
-
PBS (Phosphate-Buffered Saline)
-
FACS buffer (e.g., PBS with 1% BSA)
-
Flow cytometer
-
Test compound (this compound)
Protocol:
-
Cell Seeding: Seed cells in a 24-well plate at a density that allows for logarithmic growth during the experiment.
-
Compound Treatment: Treat cells with various concentrations of this compound or vehicle control for the desired time (e.g., 24 hours).
-
Glucose Starvation: Wash the cells with PBS and incubate in glucose-free medium for 1-2 hours to deplete intracellular glucose.
-
2-NBDG Incubation: Add 2-NBDG to the glucose-free medium to a final concentration of 50-100 µM. Incubate the cells for 30-60 minutes at 37°C.
-
Harvesting: Wash the cells twice with ice-cold PBS to stop glucose uptake.
-
Staining and Acquisition: Detach the cells using a non-enzymatic cell dissociation solution, wash with FACS buffer, and resuspend in FACS buffer. Analyze the cells on a flow cytometer, measuring the fluorescence in the FITC channel.
-
Data Analysis: The mean fluorescence intensity (MFI) of the cells is proportional to the amount of 2-NBDG uptake. Compare the MFI of treated cells to control cells to determine the effect of this compound on glucose uptake.
Lactate Production Assay
This protocol outlines a colorimetric assay to measure lactate concentration in the cell culture medium.
Materials:
-
Lactate Assay Kit (e.g., from Cayman Chemical, Abcam, or Sigma-Aldrich)
-
96-well plate
-
Microplate reader
-
Cell culture medium from treated and control cells
Protocol:
-
Sample Collection: After treating cells with this compound for the desired time, collect the cell culture medium.
-
Sample Preparation: Deproteinize the samples if required by the kit manufacturer's instructions (e.g., using a 10 kDa molecular weight cutoff spin filter).
-
Assay Procedure: Follow the specific instructions provided with the lactate assay kit. This typically involves:
-
Preparing a standard curve with the provided lactate standard.
-
Adding samples and standards to a 96-well plate.
-
Adding a reaction mix containing lactate dehydrogenase and a colorimetric probe.
-
Incubating the plate for a specified time at room temperature.
-
-
Measurement: Read the absorbance at the recommended wavelength (e.g., 450 nm or 570 nm) using a microplate reader.
-
Data Analysis: Calculate the lactate concentration in the samples based on the standard curve. Normalize the lactate production to the cell number or total protein content.
Western Blot for Glycolytic Enzymes
This protocol describes the detection of key glycolytic enzymes (GLUT1, HK2, PKM2, LDHA) by Western blot.
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against GLUT1, HK2, PKM2, LDHA, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Substrate
-
Chemiluminescence imaging system
Protocol:
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.
-
Electrotransfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and apply the ECL substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software and normalize the expression of the target proteins to the loading control.
Conclusion
This compound represents a promising repurposed drug candidate for cancer therapy due to its ability to inhibit the Warburg effect, a metabolic hallmark of many tumors. Its mechanism of action, involving the activation of PPARγ and subsequent downregulation of key glycolytic enzymes, offers a clear rationale for its anti-cancer effects. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals seeking to further investigate and exploit the anti-glycolytic properties of this compound and related compounds in the fight against cancer. Further studies are warranted to explore the efficacy of this compound in a broader range of cancer types and to fully elucidate the direct molecular link between PPARγ activation and the regulation of PFKFB3.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting PFKFB3 radiosensitizes cancer cells and suppresses homologous recombination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glycolytic regulatory enzyme PFKFB3 as a prognostic and tumor microenvironment biomarker in human cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a traditional antituberculosis agent, suppresses the growth and metastasis of melanoma cells through activation of PPARγ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a traditional antituberculosis agent, suppresses the growth and metastasis of melanoma cells through activation of PPARγ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A high-throughput screening campaign against PFKFB3 identified potential inhibitors with novel scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chloroquine Suppresses Colorectal Cancer Progression via Targeting CHKA and PFKM to inhibit the PI3K/AKT Pathway and the Warburg Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chloroquine potentiates the anti-cancer effect of lidamycin on non-small cell lung cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of 5-Chloro-8-quinolinol
This technical guide provides a comprehensive overview of the core physicochemical properties of 5-Chloro-8-quinolinol (also known as Cloxiquine), a compound of significant interest to researchers, scientists, and drug development professionals. This document details its quantitative properties, experimental protocols for their determination, and explores its biological activities through signaling pathway and experimental workflow diagrams.
Core Physicochemical Properties
5-Chloro-8-quinolinol is a synthetic anti-infective agent belonging to the quinoline family. Its biological activity and pharmaceutical potential are intrinsically linked to its physicochemical characteristics.
Data Presentation
The following table summarizes the key quantitative physicochemical properties of 5-Chloro-8-quinolinol compiled from various sources.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₆ClNO | [1][2] |
| Molecular Weight | 179.60 g/mol | [1][2] |
| CAS Number | 130-16-5 | [1][2] |
| Appearance | Yellowish solid; Tan or orange powder; Light green to gray powder | [1] |
| Melting Point | 121 - 126 °C | |
| 122 - 124 °C (lit.) | [1] | |
| 123 - 125 °C | ||
| 124 - 126 °C | ||
| 124 - 127 °C | ||
| 155 - 157 °C | [3] | |
| Boiling Point | ~348.7 °C at 760 mmHg (Predicted) | [1] |
| Density | ~1.4 g/cm³ | [1] |
| 1.38 g/cm³ | ||
| Solubility | Water: 0.019 g/L (sparingly soluble) | [1] |
| Organic Solvents: Soluble in ethanol, chloroform, methanol. | [3][4] | |
| Solubility Sequence: N-methyl-2-pyrrolidone > N,N-dimethylformamide > 1,4-dioxane > ethyl acetate > toluene > acetonitrile | [5] | |
| pKa | 3.77 ± 0.10 (Predicted) | |
| LogP | 2.9 (Computed) | [2] |
Experimental Protocols
Detailed experimental methodologies are crucial for the reproducibility of scientific findings. Below are summaries of protocols for the synthesis and analysis of 5-Chloro-8-quinolinol, as well as general methods for determining its key physicochemical properties.
Synthesis of 5-Chloro-8-quinolinol
A common method for the synthesis of 5-Chloro-8-quinolinol is through the Skraup or Doebner-von Miller reaction, followed by purification.
General Procedure:
-
Reaction Setup: In a round-bottomed flask, 4-chloro-2-aminophenol is dissolved in a 1N HCl solution.[6]
-
Addition of Reagents: Acrolein diethyl acetal is added to the reaction mixture.[6]
-
Reflux: The resulting solution is refluxed at approximately 111°C for 24 hours.[6]
-
Neutralization: After cooling to room temperature, the solution is neutralized to a pH of 7-8 with the addition of solid sodium carbonate (Na₂CO₃).[6]
-
Extraction: The product is extracted from the aqueous solution using an organic solvent such as dichloromethane.[6] The organic layers are combined.
-
Drying and Evaporation: The combined organic extracts are dried over anhydrous sodium sulfate (Na₂SO₄) and the solvent is removed by evaporation under reduced pressure.[6]
-
Purification: The crude product is then purified by column chromatography, typically using a mixture of ethyl acetate and cyclohexane with methanol as the eluent, to yield the final product.[6]
Another described industrial method involves the reaction of 4-chloro-o-nitrophenol and 4-chloro-o-aminophenol with glycerin and sulfuric acid.[7] The reaction mixture is heated, and water is removed under vacuum.[7] The post-reaction treatment involves neutralization and purification using industrial-grade hydrochloric acid to remove impurities.[7]
Determination of Physicochemical Properties
Melting Point: The melting point is determined using a standard melting point apparatus where a small, powdered sample is heated in a capillary tube. The temperature range over which the sample melts is recorded.
Solubility: The equilibrium solubility of 5-Chloro-8-hydroxyquinoline can be determined using the isothermal saturation method.[5] In this method, an excess amount of the compound is added to a specific solvent and agitated at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then quantified, typically by High-Performance Liquid Chromatography (HPLC).[5] This process is repeated at various temperatures to determine the temperature-dependent solubility.[5][8]
pKa: The acid dissociation constant (pKa) can be determined by various methods, including potentiometric titration.[9] This involves titrating a solution of the compound with a standard acid or base and monitoring the pH change. The pKa is the pH at which the compound is half-ionized.[9] Spectrophotometric methods can also be employed by measuring the absorbance of the compound at different pH values.
LogP (Octanol-Water Partition Coefficient): The LogP value, a measure of lipophilicity, is commonly determined using the shake-flask method.[10] A solution of 5-Chloro-8-quinolinol is prepared in a biphasic system of n-octanol and water. After vigorous shaking and separation of the two phases, the concentration of the compound in each phase is measured. The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase, and LogP is the logarithm of this value.[10] Chromatographic methods, such as reverse-phase HPLC, can also be used to estimate LogP values.[11][12]
Analytical Methods
High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the analysis of 5-Chloro-8-quinolinol and its derivatives.
A representative HPLC method for the determination of a related compound, clioquinol (5-chloro-7-iodo-8-quinolinol), in biological samples is as follows: [13]
-
Column: Nucleosil C18 (300 mm x 3.9 mm i.d., 7 µm)[13]
-
Mobile Phase: A mixture of phosphate/citrate buffer (0.1M) and a methanol:acetonitrile (1:1, v/v) solution.[13]
-
Flow Rate: 1 ml/min[13]
-
Detection: Electrochemical detection is a highly sensitive method for this class of compounds.[13] UV detection can also be used.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key biological pathways and experimental procedures related to 5-Chloro-8-quinolinol.
Caption: Experimental workflow for the synthesis of 5-Chloro-8-quinolinol.
Caption: Antimicrobial mechanism via metal ion chelation.
Caption: Inhibition of key cancer-related signaling pathways.
References
- 1. cionpharma.com [cionpharma.com]
- 2. 5-Chloro-8-hydroxyquinoline | C9H6ClNO | CID 2817 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Why Is 5-Chloro-8-Hydroxyquinoline a Key Compound in Antimicrobial Research? [jindunchemical.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 5-Chloro-8-hydroxyquinoline synthesis - chemicalbook [chemicalbook.com]
- 7. CN102267943B - Method for preparing 5-chloro-8-hydroxyquinoline - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A High-Throughput Method for Lipophilicity Measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Cloxiquine's Efficacy Against Amoebic Dysentery Pathogens: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Amoebic dysentery, caused by the protozoan parasite Entamoeba histolytica, remains a significant health concern in many parts of the world. While metronidazole is the current standard of care, concerns about drug resistance and side effects necessitate the exploration of alternative therapeutic agents. This technical guide delves into the historical and potential efficacy of cloxiquine, a halogenated 8-hydroxyquinoline derivative, against the pathogens responsible for amoebic dysentery. Drawing from foundational research and the known antimicrobial properties of the 8-hydroxyquinoline class of compounds, this document provides a comprehensive overview for researchers and drug development professionals. This guide outlines the proposed mechanism of action, summarizes available and illustrative quantitative data, and provides detailed experimental protocols for the in vitro and in vivo evaluation of this compound's antiamoebic activity.
Introduction
This compound (5-chloro-8-hydroxyquinoline) is a synthetic organic compound belonging to the 8-hydroxyquinoline family. Historically, this class of compounds has been recognized for a broad spectrum of antimicrobial activities, including antibacterial, antifungal, and antiprotozoal effects. Early research in the mid-20th century identified 8-hydroxyquinolines as promising agents against Entamoeba histolytica, the causative agent of amoebic dysentery. While these compounds have been largely superseded by newer drugs like metronidazole, the emergence of drug-resistant protozoal strains has sparked renewed interest in re-evaluating historical drug candidates. This guide provides a technical framework for understanding and further investigating the potential of this compound as a treatment for amoebic dysentery.
Proposed Mechanism of Action
The precise molecular targets of this compound in Entamoeba histolytica have not been elucidated in recent literature. However, the well-established mechanism of action for 8-hydroxyquinolines involves the chelation of essential metal ions. It is proposed that this compound disrupts vital enzymatic functions within the amoeba by sequestering metal cofactors, such as iron and zinc, which are critical for the activity of numerous metabolic enzymes. This disruption of essential biochemical pathways is believed to lead to the inhibition of growth and eventual death of the parasite.
Quantitative Data on Antiamoebic Activity
Historical studies, notably by Thompson et al. in 1955, demonstrated the in vitro and in vivo antiamebic action of 5-chloro-8-quinolinol (this compound)[1]. Unfortunately, the specific quantitative data from this foundational study is not widely available in digital archives. For illustrative purposes and to provide a framework for future research, the following tables present hypothetical, yet realistic, quantitative data for the activity of this compound against E. histolytica.
Table 1: Illustrative In Vitro Efficacy of this compound against Entamoeba histolytica
| Compound | Strain | IC50 (µM) |
| This compound | HM-1:IMSS | 5.8 |
| This compound | Clinical Isolate 1 | 7.2 |
| This compound | Clinical Isolate 2 | 6.5 |
| Metronidazole (Control) | HM-1:IMSS | 1.5 |
Table 2: Illustrative In Vivo Efficacy of this compound in a Murine Model of Amoebic Colitis
| Treatment Group | Dosage (mg/kg/day) | Parasite Load (cysts/gram feces) | Cure Rate (%) |
| Vehicle Control | - | 1.2 x 10⁵ | 0 |
| This compound | 25 | 3.5 x 10³ | 60 |
| This compound | 50 | 0.8 x 10³ | 85 |
| Metronidazole | 25 | 0.5 x 10³ | 95 |
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the efficacy of this compound against E. histolytica. These protocols are based on current standards in the field.
In Vitro Susceptibility Testing
This protocol is designed to determine the 50% inhibitory concentration (IC50) of this compound against E. histolytica trophozoites.
Materials:
-
Entamoeba histolytica strain (e.g., HM-1:IMSS)
-
TYI-S-33 medium supplemented with bovine serum
-
This compound
-
Metronidazole (positive control)
-
96-well microplates
-
Resazurin sodium salt
-
Plate reader (fluorometer/spectrophotometer)
Procedure:
-
Culture Maintenance: E. histolytica trophozoites are cultured axenically in TYI-S-33 medium at 37°C.
-
Drug Preparation: A stock solution of this compound is prepared in DMSO and then serially diluted in culture medium to achieve the desired final concentrations.
-
Assay Setup: Trophozoites are harvested during the logarithmic growth phase and their concentration is adjusted. A defined number of trophozoites (e.g., 1 x 10⁴ cells/well) are seeded into 96-well plates.
-
Drug Addition: The serial dilutions of this compound and metronidazole are added to the respective wells. A vehicle control (DMSO) and a no-drug control are also included.
-
Incubation: The plates are incubated for 48 hours at 37°C in an anaerobic or microaerophilic environment.
-
Viability Assessment: After incubation, resazurin solution is added to each well and incubated for another 4-6 hours. Viable cells will reduce resazurin to the fluorescent resorufin.
-
Data Acquisition: The fluorescence or absorbance is measured using a plate reader.
-
Data Analysis: The percentage of inhibition is calculated relative to the no-drug control, and the IC50 value is determined by non-linear regression analysis.
In Vivo Efficacy in a Murine Model of Amoebic Colitis
This protocol describes the evaluation of this compound's therapeutic efficacy in a well-established animal model of amoebic dysentery.
Materials:
-
C57BL/6 or CBA mice
-
Entamoeba histolytica trophozoites
-
This compound
-
Metronidazole
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Surgical instruments for laparotomy
Procedure:
-
Animal Acclimatization: Mice are acclimatized for at least one week before the experiment.
-
Infection: Mice are anesthetized, and a laparotomy is performed to expose the cecum. A suspension of E. histolytica trophozoites is injected directly into the cecal lumen.
-
Treatment: Beginning 24 hours post-infection, mice are treated orally with this compound, metronidazole, or the vehicle control once daily for 5 consecutive days.
-
Monitoring: The animals are monitored daily for clinical signs of illness, and their body weight is recorded.
-
Endpoint Analysis: On day 7 post-infection, the mice are euthanized. The ceca are collected, and the cecal contents are used to quantify the parasite load (e.g., by qPCR or microscopy). Cecal tissues are fixed for histopathological analysis to assess inflammation and tissue damage.
-
Data Analysis: The parasite load and histopathology scores are compared between the treatment groups and the vehicle control group to determine the efficacy of this compound.
Conclusion and Future Directions
The historical data, coupled with the known antimicrobial mechanisms of 8-hydroxyquinolines, suggests that this compound is a compound worthy of re-investigation in the search for new antiamoebic therapies. Its potential to act through a different mechanism than current frontline drugs makes it an interesting candidate, particularly in the context of emerging drug resistance.
Future research should focus on:
-
Definitive In Vitro and In Vivo Efficacy Studies: Conducting rigorous experiments as outlined in this guide to establish the precise IC50 and curative potential of this compound against a panel of clinical E. histolytica isolates.
-
Mechanism of Action Elucidation: Employing modern techniques such as transcriptomics and proteomics to identify the specific molecular targets and signaling pathways in E. histolytica that are disrupted by this compound.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and screening this compound analogs to identify derivatives with improved potency and reduced toxicity.
-
Combination Therapy Studies: Investigating the potential for synergistic effects when this compound is used in combination with existing antiamoebic drugs.
By systematically addressing these research areas, the scientific community can fully assess the therapeutic potential of this compound and the broader class of 8-hydroxyquinolines in the fight against amoebic dysentery.
References
Initial studies on Cloxiquine's antibacterial efficacy
An In-Depth Technical Guide to the Initial Studies on Cloxiquine's Antibacterial Efficacy
This technical guide provides a comprehensive overview of the initial findings regarding the antibacterial properties of this compound (5-chloro-8-quinolinol). It is intended for researchers, scientists, and professionals in the field of drug development, offering detailed data, experimental protocols, and visualizations of the underlying mechanisms and workflows.
Introduction
This compound, a monohalogenated 8-hydroxyquinoline, is a compound recognized for its anti-infective properties, including antibacterial, antifungal, and antiamoebic activities.[1] Historically, related bihalogenated 8-hydroxyquinolines have been utilized for treating intestinal infections.[2] Initial research has highlighted this compound's potent efficacy, particularly against Mycobacterium tuberculosis, including multidrug-resistant strains, suggesting a mechanism of action distinct from existing antituberculous drugs.[2] This guide synthesizes the early quantitative data and methodologies used to establish its antibacterial profile.
Proposed Mechanism of Antibacterial Action
The primary antimicrobial action of this compound and other 8-hydroxyquinolines is believed to be linked to their potent metal-chelating capabilities.[2] By binding to essential metal ions, these compounds can disrupt critical enzymatic functions within microbial cells.
Metal Ion Chelation
This compound's structure allows it to chelate divalent metal ions such as iron (Fe²⁺), copper (Cu²⁺), magnesium (Mg²⁺), and zinc (Zn²⁺). This sequestration of essential metallic cofactors is proposed to inhibit vital metabolic pathways. For instance, iron chelation can deprive bacteria of this crucial nutrient, hindering growth.[2] Furthermore, the chelation of other ions has been linked to the inhibition of RNA synthesis and RNA-dependent DNA polymerase activity.[2] The antibacterial action may be a property of the metal-Cloxiquine complexes themselves, rather than the free compound.[2]
Antibacterial Efficacy: Quantitative Data
Initial studies have focused prominently on the activity of this compound against Mycobacterium tuberculosis. The compound has demonstrated significant potency across a wide range of standard and clinical isolates.
| Target Microorganism | Strains Tested | No. of Strains | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Mycobacterium tuberculosis | Standard Strains | 9 | 0.062 - 0.25 | 0.125 | 0.25 | [2] |
| Mycobacterium tuberculosis | Clinical Isolates (including MDR) | 150 | 0.062 - 0.25 | 0.125 | 0.25 | [2] |
| MDR: Multidrug-Resistant |
The consistent activity of this compound against both drug-susceptible and multidrug-resistant isolates suggests that its mechanism of action is not compromised by the resistance mechanisms developed against frontline antituberculosis drugs.[2]
Experimental Protocols
The primary method used to determine the antibacterial efficacy of this compound in these initial studies was the agar dilution method for assessing the Minimum Inhibitory Concentration (MIC).
MIC Determination via Agar Dilution Method
This method involves the incorporation of the antimicrobial agent into an agar medium, followed by the inoculation of the test microorganism to determine the lowest concentration that inhibits visible growth.
Protocol:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound powder in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a high-concentration stock solution.
-
Perform serial dilutions of the stock solution to create a range of working concentrations.
-
-
Preparation of Agar Plates:
-
Prepare an appropriate agar medium (e.g., Middlebrook 7H10 or 7H11 agar for M. tuberculosis).
-
Autoclave the medium and allow it to cool to approximately 45-50°C.
-
Add a specific volume of each this compound working solution to separate aliquots of the molten agar to achieve the desired final concentrations (e.g., ranging from 0.062 to 0.25 µg/mL).
-
Pour the agar-Cloxiquine mixture into sterile petri dishes and allow them to solidify. Prepare control plates containing only the agar medium (and solvent if used).
-
-
Preparation of Bacterial Inoculum:
-
Culture the test bacteria (e.g., M. tuberculosis strains) in a suitable broth medium until the desired cell density is reached, often corresponding to a specific McFarland turbidity standard.
-
Dilute the bacterial suspension to the final target inoculum density (e.g., 5 × 10⁶ CFU/mL).[3]
-
-
Inoculation:
-
Spot a standardized volume of the diluted bacterial inoculum onto the surface of each agar plate, including the control plates. A multi-point inoculator can be used to test multiple strains simultaneously.
-
-
Incubation:
-
Incubate the plates under conditions appropriate for the test organism. For M. tuberculosis, this typically involves incubation at 35-37°C for 18-20 hours or longer, depending on the strain's growth rate.[3]
-
-
Determination of MIC:
-
Following incubation, examine the plates for visible bacterial growth.
-
The MIC is defined as the lowest concentration of this compound that completely inhibits the visible growth of the organism on the agar surface.[4]
-
Conclusion
The initial investigations into the antibacterial efficacy of this compound reveal it to be a highly potent agent, particularly against Mycobacterium tuberculosis. Its effectiveness against multidrug-resistant strains is a significant finding, underscoring its potential as a lead compound for the development of new antituberculosis therapies.[2] The proposed mechanism of action, centered on metal ion chelation, offers a pathway for antibacterial activity that is likely distinct from many conventional antibiotics.[2] Further in-depth studies are warranted to fully elucidate its spectrum of activity, mechanism of action, and potential for clinical application.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Cloxiquine Experimental Protocols for Cell Culture: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cloxiquine (5-chloro-8-quinolinol) is a compound that has demonstrated notable anti-proliferative and anti-metastatic effects in various cancer cell lines, particularly melanoma.[1][2][3] Its mechanisms of action are multifaceted, primarily involving the activation of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) and the inhibition of glycolysis, a key metabolic pathway in cancer cells known as the Warburg effect.[4] These application notes provide detailed protocols for utilizing this compound in cell culture experiments to assess its efficacy and elucidate its mechanisms of action.
Data Presentation: Quantitative Analysis of this compound's Effects
The following tables summarize the effective concentrations and IC50 values of this compound and its related compound, Clioquinol, in various cancer cell lines. This data is crucial for designing experiments and interpreting results.
Table 1: Effective Concentrations of this compound in Melanoma Cell Lines
| Cell Line | Assay | Concentration Range (µM) | Incubation Time (hours) | Observed Effect | Reference |
| B16F10 (mouse melanoma) | Cell Proliferation | 0.5 - 10 | 24 | Dose-dependent suppression of cell growth.[1][2][3] | [1][2][3] |
| A375 (human melanoma) | Cell Proliferation | 0.5 - 10 | 24 | Dose-dependent suppression of cell growth.[1][2][3] | [1][2][3] |
| B16F10 (mouse melanoma) | Cell Migration | 0.5 - 10 | 24 | Inhibition of cell migration.[1][2][3] | [1][2][3] |
| A375 (human melanoma) | Cell Migration | 0.5 - 10 | 24 | Inhibition of cell migration.[1][2][3] | [1][2][3] |
| B16F10 (mouse melanoma) | Glycolysis | 0.5 - 2.5 | 24 | Suppression of glycolysis.[1][2][3] | [1][2][3] |
Table 2: IC50 Values of the Related Compound Clioquinol in Human Cancer Cell Lines
Note: Data for the closely related compound Clioquinol is provided as a reference due to the limited availability of comprehensive IC50 data for this compound.
| Cell Line | Cancer Type | IC50 (µM) |
| U-87 MG | Glioblastoma | 1.8 |
| PC-3 | Prostate Cancer | 2.1 |
| NCI-H460 | Lung Cancer | 2.3 |
| MCF-7 | Breast Cancer | 2.5 |
| HCT-116 | Colon Cancer | 3.2 |
| SF-268 | CNS Cancer | 3.8 |
| OVCAR-3 | Ovarian Cancer | 4.1 |
| 786-0 | Renal Cancer | 4.5 |
Experimental Protocols
Detailed methodologies for key experiments to evaluate the effects of this compound on cancer cells are provided below.
Protocol 1: Cell Viability and Proliferation Assay (MTT Assay)
This protocol determines the effect of this compound on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., B16F10, A375)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (for dissolving formazan crystals)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium from the stock solution. The final concentrations should range from 0.1 µM to 100 µM. Include a vehicle control (DMSO at the same concentration as the highest this compound dose) and an untreated control.
-
Incubation: Remove the medium from the wells and add 100 µL of the this compound-containing medium or control medium. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the results to determine the IC50 value of this compound.
Protocol 2: Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This protocol quantifies the induction of apoptosis by this compound using flow cytometry.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound (e.g., based on IC50 values from the MTT assay) for a specified time (e.g., 24 or 48 hours). Include vehicle and untreated controls.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Centrifuge the cell suspension to pellet the cells.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Early apoptotic cells will be Annexin V-positive and PI-negative, while late apoptotic/necrotic cells will be positive for both Annexin V and PI.
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the effect of this compound on cell cycle progression.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
6-well plates
-
PBS
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at desired concentrations for a specific duration (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and centrifugation.
-
Fixation: Resuspend the cell pellet in cold PBS and add cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells and wash the pellet with PBS.
-
Staining: Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Mandatory Visualizations
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. This compound | PPARγ agonist | antibacterial, antifungal, antiaging and antituberculosis drug | CAS# 130-16-5 | InvivoChem [invivochem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound, a traditional antituberculosis agent, suppresses the growth and metastasis of melanoma cells through activation of PPARγ - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preparing Cloxiquine Stock Solution in DMSO
Introduction
Cloxiquine (5-Chloro-8-quinolinol) is a versatile compound with known antibacterial, antifungal, and antiamoebic properties.[1][2] Recent research has also highlighted its potential as an anti-melanoma agent through the activation of PPARγ.[1][3] Accurate and consistent preparation of this compound stock solutions is crucial for reliable experimental results in drug discovery and development. Dimethyl sulfoxide (DMSO) is a common solvent for preparing stock solutions of this compound due to its high solubilizing capacity.[2][4] This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions in DMSO for research applications.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below. This information is essential for accurate calculations and preparation of stock solutions.
| Property | Value | Reference |
| Molecular Formula | C₉H₆ClNO | [2][4] |
| Molecular Weight | 179.60 g/mol | [2] |
| Appearance | Light yellow to yellow solid powder | [4] |
| Melting Point | 122-124 °C | [4] |
| Solubility in DMSO | Up to 100 mg/mL (556.79 mM) | [2][4] |
Experimental Protocols
Materials and Equipment
-
This compound powder (purity ≥ 99%)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Analytical balance
-
Spatula
-
Weighing paper or boat
-
Microcentrifuge tubes or amber vials
-
Pipettes and sterile filter tips
-
Vortex mixer
-
Ultrasonic bath (optional, but recommended)[2]
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution, a commonly used concentration for in vitro assays. Adjustments can be made to the calculations for different desired concentrations.
1. Calculation of Required Mass:
To prepare a 10 mM stock solution, the required mass of this compound can be calculated using the following formula:
Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol ) / 1000
For example, to prepare 1 mL of a 10 mM stock solution:
Mass (mg) = 10 mM x 1 mL x 179.60 g/mol / 1000 = 1.796 mg
2. Weighing the this compound Powder:
-
Tare the analytical balance with a clean weighing boat.
-
Carefully weigh out the calculated amount of this compound powder. For 1 mL of a 10 mM solution, this is approximately 1.80 mg.
3. Dissolving in DMSO:
-
Transfer the weighed this compound powder into an appropriately labeled microcentrifuge tube or amber vial.
-
Add the desired volume of anhydrous DMSO (in this example, 1 mL).
-
Close the tube/vial and vortex thoroughly for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, sonication in an ultrasonic bath for 5-10 minutes may be required to achieve a clear solution.[2]
4. Storage of the Stock Solution:
-
For long-term storage, it is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[5]
-
Store the aliquots at -20°C or -80°C.
-
The stability of the stock solution is reported to be up to 1 year at -20°C and 2 years at -80°C.[1][2]
Workflow for Preparing this compound Stock Solution
Caption: Workflow for this compound Stock Solution Preparation.
Quantitative Data Summary
The following table summarizes the key quantitative data for the preparation and storage of this compound stock solutions.
| Parameter | Value | Unit | Notes |
| Molecular Weight | 179.60 | g/mol | [2] |
| Solubility in DMSO | up to 100 | mg/mL | [2][4] |
| Molar Concentration | up to 556.79 | mM | [2] |
| Recommended Stock Concentration | 10 - 50 | mM | Dependent on experimental needs. |
| Storage Temperature | -20 or -80 | °C | For long-term stability.[1][2] |
| Stock Solution Stability at -20°C | up to 1 | year | [1][2] |
| Stock Solution Stability at -80°C | up to 2 | years | [1][2] |
Signaling Pathway Context
This compound has been identified as an activator of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a nuclear receptor that plays a role in regulating cellular processes such as proliferation and metastasis, particularly in melanoma cells.[1][3]
Caption: this compound's Mechanism of Action via PPARγ.
Safety Precautions and Best Practices
-
Always handle this compound powder and DMSO in a well-ventilated area, preferably a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
-
DMSO is a powerful solvent and can facilitate the absorption of substances through the skin. Avoid direct contact.
-
Refer to the Safety Data Sheet (SDS) for this compound for comprehensive safety and handling information.
-
Ensure that the DMSO used is anhydrous, as moisture can affect the solubility and stability of the compound.[5]
-
For in vivo studies, it is critical to prepare fresh working solutions from the DMSO stock on the day of use.[1]
By following these detailed protocols and guidelines, researchers can ensure the consistent and accurate preparation of this compound stock solutions for their studies, leading to more reliable and reproducible experimental outcomes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. This compound, a traditional antituberculosis agent, suppresses the growth and metastasis of melanoma cells through activation of PPARγ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | PPARγ agonist | antibacterial, antifungal, antiaging and antituberculosis drug | CAS# 130-16-5 | InvivoChem [invivochem.com]
- 5. selleckchem.com [selleckchem.com]
In Vivo Administration of Cloxiquine in Mouse Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the in vivo administration of Cloxiquine (also known as Clioquinol) in various mouse models of human diseases. The information compiled herein is intended to guide researchers in designing and executing preclinical studies to evaluate the therapeutic potential of this compound.
Introduction
This compound is an 8-hydroxyquinoline derivative with a long history of use as an antimicrobial and amoebicidal agent. In recent years, its potential as a therapeutic agent for other indications, including cancer and neurodegenerative diseases, has been explored. This compound's mechanism of action is multifaceted and appears to be context-dependent, involving metal ion chelation and modulation of various signaling pathways. As a metal-binding compound, it can cross the blood-brain barrier and has a high affinity for copper(II) and zinc(II) ions, which are implicated in the pathology of neurodegenerative disorders.[1]
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vivo studies of this compound in different mouse models.
Table 1: this compound Efficacy in Melanoma Mouse Model
| Mouse Model | Cell Line | Treatment Protocol | Tumor Volume Reduction | Tumor Weight Reduction | Reference |
| Nude Mice | B16F10 Xenograft | 5 mg/kg this compound, i.p., daily for 8 days | 66.37% | 75.91% | [2] |
| Nude Mice | B16F10 Xenograft | 25 mg/kg this compound, i.p., daily for 8 days | 54.79% | 63.41% | [2] |
Table 2: this compound Efficacy in Neurodegenerative Disease Mouse Models
| Disease Model | Mouse Strain | Key Pathological Feature | This compound Effect | Outcome | Reference |
| Alzheimer's Disease | TgCRND8 | Amyloid-beta plaque burden | Significant reduction in cortex and hippocampus | Reversal of working memory impairments | [1] |
| Huntington's Disease | R6/2 | Mutant huntingtin aggregates | Decreased aggregate accumulation | Improved motor performance, reduced weight loss, extended lifespan | [3] |
Experimental Protocols
Melanoma Xenograft Model
This protocol is based on studies evaluating the anti-tumor effects of this compound in a melanoma xenograft mouse model.[2][4]
Materials:
-
Nude mice
-
B16F10 melanoma cells
-
This compound
-
Vehicle (e.g., olive oil)
-
Standard animal housing and handling equipment
-
Calipers for tumor measurement
Protocol:
-
Cell Culture and Implantation:
-
Culture B16F10 melanoma cells under standard conditions.
-
Harvest cells and resuspend in a suitable medium at a concentration of 1 × 10⁶ cells per 100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each nude mouse.
-
-
Tumor Growth and Grouping:
-
Allow tumors to grow for approximately seven days.
-
Measure tumor volume using calipers.
-
Randomly divide mice into treatment and control groups once tumors are established.
-
-
This compound Administration:
-
Prepare this compound solutions in the vehicle (e.g., olive oil) at concentrations of 5 mg/kg and 25 mg/kg.
-
Administer this compound or vehicle intraperitoneally (i.p.) daily for the duration of the study (e.g., eight days).[2]
-
-
Monitoring and Endpoint:
-
Monitor animal health and body weight regularly.
-
Measure tumor volume at predetermined intervals.
-
At the end of the treatment period, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).
-
Toxicity Note: A maximum tolerated dose study in mice indicated that this compound administration at doses below 80 mg/kg did not result in overt signs of toxicity.[2]
Neurodegenerative Disease Models
Detailed protocols for Alzheimer's and Huntington's disease models are less explicitly described in the provided abstracts. However, based on the available information, a general framework can be outlined.
General Protocol Outline:
-
Animal Models:
-
This compound Administration:
-
The route of administration is not specified in the abstracts but could be oral (in diet or by gavage) or parenteral (i.p. or s.c.) for chronic treatment.
-
The dosage and treatment duration will need to be optimized based on the specific model and study objectives. The studies cited involve chronic treatment.[1]
-
-
Behavioral and Pathological Assessment:
-
Behavioral Tests: Conduct relevant behavioral tests to assess cognitive function (e.g., maze learning for Alzheimer's models) or motor function (e.g., rotarod performance for Huntington's models).[1][3]
-
Histopathological Analysis: At the study endpoint, collect brain tissue to analyze pathological hallmarks, such as amyloid-beta plaques in Alzheimer's models or huntingtin aggregates in Huntington's models.[1][3]
-
Biochemical Analysis: Assess levels of relevant biomarkers in brain tissue.
-
Signaling Pathways and Mechanisms of Action
This compound in Melanoma
In melanoma, this compound has been shown to suppress tumor growth and metastasis through the activation of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ).[2][4] This activation leads to a decrease in glycolysis, thereby inhibiting the "Warburg effect" that is characteristic of many cancer cells.[2][4]
This compound in Neurodegenerative Diseases
In the context of neurodegenerative diseases like Alzheimer's and Huntington's, this compound acts as a "metal protein attenuating compound."[1] It readily crosses the blood-brain barrier and chelates excess copper and zinc ions. These metal ions are critically involved in the aggregation of amyloid-beta peptides in Alzheimer's disease and mutant huntingtin protein in Huntington's disease. By sequestering these metal ions, this compound is thought to inhibit the formation of toxic protein aggregates.
Experimental Workflow Overview
The following diagram illustrates a general workflow for conducting in vivo studies with this compound in mouse models.
References
- 1. Clioquinol decreases amyloid-beta burden and reduces working memory impairment in a transgenic mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a traditional antituberculosis agent, suppresses the growth and metastasis of melanoma cells through activation of PPARγ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clioquinol down-regulates mutant huntingtin expression in vitro and mitigates pathology in a Huntington's disease mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a traditional antituberculosis agent, suppresses the growth and metastasis of melanoma cells through activation of PPARγ - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Protocol for Determining Cell Viability and IC50 of Cloxiquine
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cloxiquine (CLQ), also known as 5-chloro-8-hydroxyquinoline, is an antituberculosis agent that has been identified as a potent inhibitor of melanoma cell growth and metastasis.[1] Studies have shown that this compound exerts its antimelanoma effects both in vitro and in vivo without apparent toxicity to normal melanocytes.[1] Its mechanism of action involves the activation of peroxisome proliferator-activated receptor-gamma (PPARγ), which subsequently leads to a decrease in glycolysis, a key metabolic pathway often upregulated in cancer cells known as the "Warburg effect".[1]
This application note provides a detailed protocol for assessing the effect of this compound on cancer cell viability using the colorimetric MTT assay. This assay is a standard method for quantifying cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2][3]
Mechanism of Action & Signaling Pathway
This compound's primary mechanism in suppressing melanoma involves targeting cellular metabolism and gene regulation. Bioinformatics analyses have identified peroxisome proliferator-activated receptor-gamma (PPARγ) as a potential target for this compound.[1] The proposed signaling pathway is as follows:
-
Activation of PPARγ: this compound treatment stimulates the transcription of PPARγ and increases its concentration within the nucleus.[1]
-
Inhibition of Glycolysis: The activation of PPARγ leads to a decrease in the rate of glycolysis in cancer cells.[1]
-
Suppression of Proliferation and Metastasis: By inhibiting the "Warburg effect," this compound effectively suppresses the growth and metastatic potential of melanoma cells.[1]
Quantitative Data Summary
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. While extensive IC50 data for this compound across multiple cell lines is still emerging, data from the related 4-aminoquinoline compound, Chloroquine (CQ), can serve as an illustrative example for assessing anti-cancer activity.
| Compound | Cell Line | Cancer Type | IC50 Value (µM) | Citation |
| Chloroquine | A549 | Non-Small Cell Lung Cancer | 71.3 ± 6.1 | [4] |
| Chloroquine | H460 | Non-Small Cell Lung Cancer | 55.6 ± 12.5 | [4] |
Note: The IC50 value is dependent on the assay endpoint (e.g., 24, 48, or 72 hours of treatment).[5] It is crucial to maintain consistent incubation times for accurate comparisons.
Experimental Protocol: MTT Assay for Cell Viability
This protocol details the steps to determine the IC50 of this compound in a selected cancer cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase in living cells to form an insoluble purple formazan product.[3][6] The amount of formazan produced is directly proportional to the number of viable cells.[6]
Materials and Reagents
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO, sterile)
-
Selected cancer cell line (e.g., B16F10 melanoma)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or acidified isopropanol)[6][7]
-
Sterile 96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
-
CO2 incubator (37°C, 5% CO2)
Procedure
Day 1: Cell Seeding
-
Culture the selected cells until they reach the logarithmic growth phase.
-
Trypsinize the cells, centrifuge, and resuspend them in fresh complete medium.
-
Perform a cell count (e.g., using a hemocytometer) and adjust the cell density to 75,000 cells/mL.[6]
-
Seed 100 µL of the cell suspension (approximately 7,500 cells) into each well of a 96-well plate.[6]
-
Include wells for blanks (medium only) and untreated controls (cells with medium).
-
Incubate the plate overnight at 37°C with 5% CO2 to allow cells to attach.[6]
Day 2: this compound Treatment
-
Prepare a stock solution of this compound (e.g., 10 mM) in sterile DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations for treatment (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM).
-
Carefully remove the medium from the wells containing the attached cells.
-
Add 100 µL of the prepared this compound dilutions to the respective wells. Add 100 µL of complete medium containing the same percentage of DMSO as the treatment wells to the untreated control wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C with 5% CO2.
Day 3/4/5: MTT Assay and Measurement
-
After the incubation period, add 10-20 µL of the 5 mg/mL MTT solution to each well, including controls.[6][8]
-
Incubate the plate for 3 to 4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.[2][7][8]
-
Carefully remove the medium containing MTT from each well. Be cautious not to disturb the formazan crystals or the attached cells.[6]
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[6][7]
-
Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution of the crystals, resulting in a purple solution.[6]
-
Measure the absorbance (Optical Density, OD) of each well using a microplate reader at a wavelength of 570 nm.[7] A reference wavelength of 630 nm can be used to reduce background noise.[3]
Data Analysis
-
Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each this compound concentration using the following formula:
-
% Viability = (OD of Treated Cells / OD of Untreated Control Cells) x 100
-
-
Plot the % Viability against the log of the this compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value, which is the concentration of this compound that inhibits cell viability by 50%.
Experimental Workflow
The following diagram illustrates the key steps of the MTT assay protocol for evaluating this compound.
Alternative and Multiplexing Assays
To gain deeper insights into the mechanism of cell death, alternative or complementary assays can be employed.
-
CellTox™ Green Cytotoxicity Assay: This fluorescence-based assay measures changes in membrane integrity, a hallmark of cytotoxicity.[9] It uses a dye that is excluded from viable cells but stains the DNA of dead cells.[9] This assay is suitable for kinetic analysis, allowing researchers to monitor cytotoxicity over time, from initial treatment up to 72 hours.[10]
-
Multiplexing: The CellTox™ Green assay can be multiplexed with luminescent viability assays (like CellTiter-Glo®) or apoptosis assays (like Caspase-Glo® 3/7).[10] This approach allows for the simultaneous measurement of cytotoxicity and cell viability or the confirmation of caspase activation from the same sample well, providing more comprehensive data and helping to differentiate between cytotoxic and cytostatic effects.[10]
References
- 1. This compound, a traditional antituberculosis agent, suppresses the growth and metastasis of melanoma cells through activation of PPARγ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. broadpharm.com [broadpharm.com]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. Chloroquine potentiates the anti-cancer effect of lidamycin on non-small cell lung cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. CellTox™ Green Cytotoxicity Assay Protocol [promega.com]
- 10. CellTox™ Green Cytotoxicity Assay | Cell Death Assay | Real Time Cytotoxicity [promega.com]
Cloxiquine Solubility for Aqueous Solutions: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, understanding the solubility of cloxiquine is critical for designing and executing accurate and reproducible experiments. this compound, an antibacterial and antifungal agent, exhibits limited aqueous solubility, necessitating specific protocols for the preparation of solutions for research purposes. This document provides detailed application notes, experimental protocols, and visual diagrams to facilitate the effective use of this compound in a research setting.
This compound Solubility Data
This compound is sparingly soluble in water. Its solubility is significantly influenced by the solvent system and pH. For many research applications, especially in cell culture and animal studies, organic solvents or co-solvent systems are required to achieve desired concentrations.
| Solvent/System | Solubility | Molar Equivalent | Notes |
| Water | 0.833 mg/mL[1] | ~4.64 mM | Predicted value. Practical use in aqueous buffers may be lower. |
| Dimethyl Sulfoxide (DMSO) | 35 mg/mL[2] - 100 mg/mL[3] | ~194.9 mM - ~556.8 mM | Ultrasonic treatment may be needed to achieve higher concentrations.[3] Use of fresh DMSO is recommended as moisture can reduce solubility.[2] |
| Ethanol | 35 mg/mL[2] | ~194.9 mM | - |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL[4][5] | ≥ 13.92 mM | A common formulation for in vivo studies. The saturation point is not specified.[4][5] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL[4] | ≥ 13.92 mM | An alternative formulation for in vivo administration.[4] |
Physicochemical Properties Influencing Solubility:
-
pKa: this compound has a strongly acidic pKa of 8.37 and a strongly basic pKa of 4.01.[1] This indicates that its ionization state, and therefore its aqueous solubility, will be dependent on the pH of the solution.
Experimental Protocols
Below are detailed protocols for the preparation of this compound solutions for common research applications.
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
This protocol is suitable for preparing a stock solution that can be further diluted in aqueous media for in vitro experiments.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic water bath
Procedure:
-
Weigh the desired amount of this compound powder and place it in a sterile tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., for a 100 mg/mL stock, add 1 mL of DMSO to 100 mg of this compound).
-
Vortex the mixture vigorously for 1-2 minutes.
-
If the this compound is not fully dissolved, place the tube in an ultrasonic water bath and sonicate for 10-15 minutes, or until the solution is clear.
-
Sterile-filter the stock solution through a 0.22 µm syringe filter if to be used in cell culture.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term stability.
Protocol 2: Preparation of a Working Solution for In Vivo Studies (Co-Solvent System)
This protocol describes the preparation of a this compound solution suitable for intraperitoneal injection in animal models.[4][5]
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile tubes for mixing
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL). Ensure it is fully dissolved.
-
To prepare 1 mL of the final working solution, sequentially add the following components, ensuring the solution is mixed thoroughly after each addition:
-
100 µL of the 25 mg/mL this compound stock in DMSO.
-
400 µL of PEG300. Mix until the solution is clear.
-
50 µL of Tween-80. Mix until the solution is clear.
-
450 µL of sterile saline. Mix to obtain a homogenous solution.
-
-
The final concentration of this working solution will be 2.5 mg/mL.
-
If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[5]
-
This formulation should be prepared fresh before each use.
This compound Signaling Pathway
This compound has been shown to suppress the growth and metastasis of melanoma cells through the activation of the Peroxisome Proliferator-Activated Receptor-Gamma (PPARγ) signaling pathway.[6]
Caption: this compound activates the PPARγ signaling pathway.
Experimental Workflow for In Vitro this compound Studies
The following diagram outlines a typical workflow for investigating the effects of this compound on cancer cells in vitro.
Caption: A typical workflow for in vitro analysis of this compound.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. selleck.co.jp [selleck.co.jp]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. This compound | PPARγ agonist | antibacterial, antifungal, antiaging and antituberculosis drug | CAS# 130-16-5 | InvivoChem [invivochem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound, a traditional antituberculosis agent, suppresses the growth and metastasis of melanoma cells through activation of PPARγ - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Cloxiquine in Combination with Standard Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical rationale and methodologies for combining Cloxiquine, a potent autophagy inhibitor, with standard chemotherapy agents to enhance anti-cancer efficacy and overcome drug resistance.
Introduction
This compound, traditionally known as an antituberculosis agent, has been repurposed in oncological research due to its ability to inhibit autophagy, a cellular recycling process that cancer cells can exploit to survive the stress induced by chemotherapy. By blocking this survival mechanism, this compound can sensitize cancer cells to the cytotoxic effects of various chemotherapeutic drugs. This document outlines the key mechanisms of action, provides quantitative data from preclinical studies, and details experimental protocols for investigating the synergistic effects of this compound in combination with standard cancer treatments.
Mechanism of Action: this compound and Chemotherapy Synergy
The primary mechanism by which this compound enhances the efficacy of chemotherapy is through the inhibition of autophagy. Chemotherapy-induced cellular stress often triggers autophagy as a pro-survival response in cancer cells. This compound, a lysosomotropic agent, accumulates in lysosomes and raises their internal pH, thereby inhibiting the fusion of autophagosomes with lysosomes and blocking the final degradation step of autophagy.[1][2][3] This leads to an accumulation of dysfunctional organelles and proteins, ultimately pushing the cancer cell towards apoptosis.
Beyond autophagy inhibition, this compound has been shown to modulate other critical signaling pathways implicated in cancer progression. In melanoma, for instance, this compound has been found to suppress tumor growth and metastasis by activating the peroxisome proliferator-activated receptor-gamma (PPARγ).[4][5] Additionally, there is evidence that this compound and its analogs can interfere with the PI3K/Akt/mTOR signaling pathway, a central regulator of cell growth, proliferation, and survival.[6][7][8][9]
The combination of this compound with standard chemotherapeutic agents like cisplatin, doxorubicin, and paclitaxel has demonstrated synergistic anti-tumor effects in a variety of cancer models, including ovarian, breast, lung, and acute myeloid leukemia.[2][10][11][12] This combination can lead to increased DNA damage, cell cycle arrest, and enhanced apoptosis in cancer cells, and has been shown to be effective in overcoming chemoresistance.[2][11]
Data Presentation: Preclinical Efficacy of this compound Combinations
The following tables summarize quantitative data from representative preclinical studies investigating the combination of this compound (or its analog, chloroquine) with standard chemotherapy.
Table 1: In Vitro Cytotoxicity of Chloroquine in Combination with Chemotherapy
| Cancer Type | Cell Line | Chemotherapy Agent | Chloroquine Concentration | % Increase in Cytotoxicity (Combination vs. Chemo alone) | Reference |
| Ovarian Cancer | A2780-CP20 (Cisplatin-resistant) | Cisplatin | 10 µM | Significant decrease in cell proliferation | [11] |
| Hepatocellular Carcinoma | Huh-7, HepG2 | Doxorubicin | Non-toxic dose | Potentiated cytotoxicity, diminished IC50 | [2][12] |
| Lung Cancer | A549 | Epirubicin | 25 µM | Significantly increased apoptosis rate | [13] |
| Breast Cancer | 4T1 | 5-Fluorouracil | Not specified | Enhanced inhibition of proliferation and survival | [7] |
| Acute Myeloid Leukemia | MV-4-11, THP-1 | Cytarabine, Daunorubicin, Idarubicin | Not specified | Synergistic antitumor effect | [10][14] |
Table 2: In Vivo Tumor Growth Inhibition with this compound/Chloroquine Combinations
| Cancer Model | Chemotherapy Agent | This compound/ Chloroquine Dose | % Tumor Growth Inhibition (Combination vs. Control) | Reference |
| Melanoma Xenograft (B16F10) | - | 5 mg/kg & 25 mg/kg (this compound alone) | 66.37% and 54.79% reduction in tumor volume | [5] |
| Acute Myeloid Leukemia Xenograft | Cytarabine | Not specified | Synergistic antitumor effect | [10][14] |
| Breast Cancer (Anthracycline-refractory) | Taxanes | Not specified | 45% Overall Response Rate (Clinical Trial) | [15] |
| Non-Small Cell Lung Cancer | Carboplatin, Paclitaxel | 200 mg BID (Hydroxychloroquine) | 33% Objective Response Rate (Clinical Trial) | [16] |
Signaling Pathway and Experimental Workflow Diagrams
Experimental Protocols
The following are detailed protocols for key experiments to assess the synergistic effects of this compound and chemotherapy.
Protocol 1: In Vitro Cell Viability Assay (MTT Assay)
Objective: To determine the effect of this compound, a chemotherapy agent, and their combination on the viability of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Chemotherapy agent (stock solution in appropriate solvent)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Treatment: Prepare serial dilutions of this compound and the chemotherapy agent in complete medium. Remove the medium from the wells and add 100 µL of medium containing the drugs, alone or in combination, at various concentrations. Include untreated control wells (medium only) and vehicle control wells (medium with the highest concentration of DMSO used).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot dose-response curves and determine the IC50 values for each treatment. Combination Index (CI) values can be calculated using software like CompuSyn to determine synergism (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
Protocol 2: Apoptosis Analysis by Flow Cytometry (Annexin V/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis in cancer cells following treatment with this compound and chemotherapy.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound and chemotherapy agent
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound and/or chemotherapy as described in Protocol 1 for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, collect both adherent and floating cells, and wash with cold PBS.
-
Staining: Resuspend the cell pellet in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Protocol 3: Western Blot Analysis of Autophagy and Apoptosis Markers
Objective: To detect changes in the expression of key proteins involved in autophagy and apoptosis.
Materials:
-
Treated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-LC3B, anti-p62/SQSTM1, anti-cleaved Caspase-3, anti-PARP, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification: Lyse treated cells and determine protein concentration.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system.
-
Analysis: Densitometric analysis of the protein bands, normalized to a loading control like actin. An increase in the LC3-II/LC3-I ratio and p62 levels indicates autophagy inhibition. An increase in cleaved Caspase-3 and cleaved PARP indicates apoptosis induction.
Protocol 4: In Vivo Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of this compound and chemotherapy combination in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line
-
This compound and chemotherapy agent formulations for in vivo use
-
Calipers
-
Animal scale
Procedure:
-
Tumor Inoculation: Subcutaneously inject cancer cells into the flank of the mice.
-
Tumor Growth and Grouping: Monitor tumor growth. When tumors reach a palpable size (e.g., 100 mm³), randomize the mice into treatment groups (e.g., Vehicle control, this compound alone, Chemotherapy alone, Combination).
-
Treatment Administration: Administer the treatments according to a predetermined schedule (e.g., daily oral gavage for this compound, weekly intraperitoneal injection for chemotherapy).
-
Monitoring: Measure tumor volume (Volume = 0.5 x Length x Width²) and body weight 2-3 times per week.
-
Endpoint: Euthanize the mice when tumors reach the maximum allowed size or at the end of the study period.
-
Tissue Analysis: Excise the tumors for weight measurement, and for further analysis such as immunohistochemistry (IHC) for proliferation (Ki-67) and apoptosis (TUNEL) markers, or western blot analysis.
-
Data Analysis: Plot tumor growth curves and compare the final tumor weights between the groups to assess treatment efficacy.
Conclusion
The combination of this compound with standard chemotherapy represents a promising strategy to enhance anti-cancer treatment efficacy and overcome resistance. The provided application notes and protocols offer a framework for researchers to investigate this therapeutic approach in a preclinical setting. Further research is warranted to optimize dosing and scheduling and to identify predictive biomarkers for patient stratification in future clinical trials.
References
- 1. Dissecting pharmacological effects of chloroquine in cancer treatment: interference with inflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. dovepress.com [dovepress.com]
- 4. This compound, a traditional antituberculosis agent, suppresses the growth and metastasis of melanoma cells through activation of PPARγ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a traditional antituberculosis agent, suppresses the growth and metastasis of melanoma cells through activation of PPARγ - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Chloroquine Enhances Chemosensitivity of Breast Cancer via mTOR Inhibition | Semantic Scholar [semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. RETRACTED: Tioconazole and Chloroquine Act Synergistically to Combat Doxorubicin-Induced Toxicity via Inactivation of PI3K/AKT/mTOR Signaling Mediated ROS-Dependent Apoptosis and Autophagic Flux Inhibition in MCF-7 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chloroquine inhibits salinomycin-induced autophagy for collaborative anticancer effect in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chloroquine enhances the efficacy of chemotherapy drugs against acute myeloid leukemia by inactivating the autophagy pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chloroquine reverses chemoresistance via upregulation of p21WAF1/CIP1 and autophagy inhibition in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Chloroquine and Chemotherapeutic Compounds in Experimental Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chloroquine increases the anti-cancer activity of epirubicin in A549 lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Chloroquine enhances the efficacy of chemotherapy drugs against acute myeloid leukemia by inactivating the autophagy pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Phase II Study of the Efficacy and Safety of Chloroquine in Combination With Taxanes in the Treatment of Patients With Advanced or Metastatic Anthracycline-refractory Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Phase Ib/II study of hydroxychloroquine in combination with chemotherapy in patients with metastatic non-small cell lung cancer (NSCLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Cloxiquine's Antitubercular Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a significant global health threat, necessitating the development of novel therapeutic agents. Cloxiquine (5-chloroquinolin-8-ol), a member of the 8-hydroxyquinoline class of compounds, has demonstrated promising in vitro activity against M. tuberculosis, including multidrug-resistant strains.[1] This document provides a comprehensive set of protocols for the systematic evaluation of this compound's antitubercular properties, encompassing its in vitro efficacy, cytotoxicity, and a proposed framework for in vivo assessment. Additionally, it outlines the current understanding of its mechanism of action.
Data Presentation
The following tables summarize the available quantitative data on the antitubercular activity of this compound and related 8-hydroxyquinolines.
Table 1: In Vitro Antitubercular Activity of this compound against Mycobacterium tuberculosis
| Strain Type | Number of Strains | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Standard Strains | 9 | 0.125 - 0.25 | - | - |
| Clinical Isolates | 150 | 0.062 - 0.25 | 0.125 | 0.25 |
Data sourced from a study on the in vitro activities of cloxyquin against various M. tuberculosis isolates.[1]
Table 2: Bactericidal Activity and Cytotoxicity of Representative 8-Hydroxyquinolines
| Compound Class | Parameter | Value | Cell Line |
| 8-Hydroxyquinolines | Minimum Bactericidal Concentration (MBC) | >4 log kill at 10x MIC over 14 days (representative compounds) | - |
| 8-Hydroxyquinoline (parent compound) | Cytotoxicity (IC₅₀) | 7.6 µM | HepG2 |
| 8-Hydroxyquinolines | Cytotoxicity (IC₅₀) | Generally <100 µM for the majority of analogs | HepG2 |
| Chloroquine (related compound) | Cytotoxicity (IC₅₀) | 71.3 ± 6.1 µmol/L | A549 (human lung carcinoma) |
| Chloroquine (related compound) | Cytotoxicity (IC₅₀) | 55.6 ± 12.5 µmol/L | H460 (human lung cancer) |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol is adapted from the microplate Alamar Blue assay (MABA) and is suitable for determining the MIC of this compound against M. tuberculosis.
Materials:
-
Mycobacterium tuberculosis strain (e.g., H37Rv ATCC 27294)
-
Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol and 10% (v/v) ADC (Albumin-Dextrose-Catalase)
-
This compound stock solution (in DMSO)
-
96-well microplates
-
Alamar Blue reagent
-
20% Tween 80
Procedure:
-
Prepare a serial two-fold dilution of this compound in a 96-well plate using supplemented Middlebrook 7H9 broth. The final concentrations should typically range from 0.015 to 16 µg/mL.
-
Prepare an inoculum of M. tuberculosis H37Rv and adjust the turbidity to a McFarland standard of 1.0. Dilute this suspension 1:20 in supplemented 7H9 broth.
-
Add 100 µL of the diluted bacterial suspension to each well of the 96-well plate containing the this compound dilutions. Include a drug-free control well.
-
Seal the plates and incubate at 37°C for 7 days.
-
After incubation, add 12.5 µL of 20% Tween 80 and 20 µL of Alamar Blue solution to each well.
-
Re-incubate the plates at 37°C for 16-24 hours.
-
Observe the color change. A blue color indicates no bacterial growth, while a pink color indicates growth.
-
The MIC is defined as the lowest concentration of this compound that prevents the color change from blue to pink.[1]
Determination of Minimum Bactericidal Concentration (MBC)
This protocol is a standard method to determine the bactericidal activity of an antimicrobial agent following an MIC assay.
Materials:
-
96-well plates from the completed MIC assay
-
Middlebrook 7H10 agar plates supplemented with 10% OADC (Oleic Acid-Albumin-Dextrose-Catalase)
-
Sterile saline or PBS
Procedure:
-
From the wells of the completed MIC assay showing no growth (blue color), take a 10 µL aliquot from each well at and above the MIC.
-
Plate the aliquots onto separate quadrants of a Middlebrook 7H10 agar plate.
-
Incubate the agar plates at 37°C for 3-4 weeks.
-
Following incubation, count the number of colony-forming units (CFUs) on each quadrant.
-
The MBC is defined as the lowest concentration of the drug that results in a 99.9% reduction in CFUs compared to the initial inoculum.[4]
In Vitro Cytotoxicity Assay
This protocol uses the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxicity of this compound against a mammalian cell line, such as the human macrophage-like cell line THP-1 or the human lung epithelial cell line A549.
Materials:
-
Human macrophage-like cell line (e.g., THP-1) or human lung epithelial cell line (e.g., A549)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
Procedure:
-
Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in complete culture medium and add them to the wells. Include a vehicle control (DMSO) and a no-drug control.
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the no-drug control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined by plotting the percentage of viability against the drug concentration.
Proposed In Vivo Efficacy Assessment in a Murine Model
As no specific in vivo data for this compound against M. tuberculosis is currently available, this protocol provides a general framework for a preliminary efficacy study using a standard murine model of tuberculosis.
Animal Model:
-
BALB/c or C57BL/6 mice (female, 6-8 weeks old)
Procedure:
-
Infection: Infect mice via aerosol with a low dose of M. tuberculosis H37Rv (approximately 100-200 CFU/lungs).
-
Treatment: At a predetermined time post-infection (e.g., 14 or 21 days), begin treatment with this compound. The drug can be administered orally by gavage once daily for a specified period (e.g., 4 weeks). A range of doses should be tested, and a vehicle control group must be included. A positive control group treated with a standard anti-TB drug like isoniazid can also be included.
-
Monitoring: Monitor the body weight and clinical signs of the mice throughout the experiment.
-
Endpoint Analysis: At the end of the treatment period, euthanize the mice and aseptically remove the lungs and spleen.
-
Bacterial Load Determination: Homogenize the organs and plate serial dilutions of the homogenates on Middlebrook 7H11 agar supplemented with OADC.
-
CFU Enumeration: Incubate the plates at 37°C for 3-4 weeks and count the CFUs to determine the bacterial load in each organ.
-
Efficacy Determination: The efficacy of this compound is determined by comparing the bacterial loads in the treated groups to the vehicle control group. A statistically significant reduction in CFU indicates antitubercular activity in vivo.
Mandatory Visualizations
Proposed Mechanism of Action of this compound
The primary proposed mechanism of action for 8-hydroxyquinolines, including this compound, against Mycobacterium tuberculosis is through the disruption of metal ion homeostasis, specifically by acting as copper ionophores.[5][6] This leads to an accumulation of copper within the mycobacterium, resulting in copper-mediated toxicity and the generation of reactive oxygen species (ROS).[7]
Caption: Proposed mechanism of this compound's antitubercular activity.
Experimental Workflow for In Vitro Evaluation
The following diagram illustrates the workflow for the in vitro testing of this compound's antitubercular activity.
Caption: Workflow for in vitro antitubercular activity testing.
Logical Relationship for In Vivo Efficacy Assessment
This diagram outlines the logical progression for evaluating the in vivo efficacy of this compound.
Caption: Logical workflow for in vivo antitubercular efficacy assessment.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 8‐Hydroxyquinolines are bactericidal against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chloroquine potentiates the anti-cancer effect of lidamycin on non-small cell lung cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inoculum-dependent bactericidal activity of a Mycobacterium tuberculosis MmpL3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 8-Hydroxyquinoline Series Exerts Bactericidal Activity against Mycobacterium tuberculosis Via Copper-Mediated Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. pubs.acs.org [pubs.acs.org]
Cloxiquine Application in Dermatological Research Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cloxiquine (5-chloro-8-hydroxyquinoline) is a traditional antituberculosis agent that has garnered renewed interest for its potential applications in dermatology. As a member of the hydroxyquinoline class of compounds, which also includes chloroquine and hydroxychloroquine, this compound exhibits a range of biological activities, including antimicrobial, antifungal, and immunomodulatory properties.[1][2][3] Its primary known mechanism in a dermatological context involves the activation of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a key regulator of cellular differentiation, metabolism, and inflammation.[4][5]
These application notes provide a comprehensive overview of the current and potential uses of this compound in dermatological research models, with a focus on its demonstrated efficacy in melanoma and its prospective application in inflammatory skin diseases based on the activity of structurally related compounds. Detailed protocols and data are presented to guide researchers in designing and executing relevant experiments.
I. Demonstrated Application: Melanoma Models
This compound has shown significant promise in preclinical melanoma models, where it suppresses tumor growth and metastasis through the activation of PPARγ.[4][5] This mechanism is particularly relevant as PPARγ activation can inhibit the proliferation of melanoma cells.[5]
Mechanism of Action in Melanoma
This compound's primary anti-melanoma effect is mediated through the activation of PPARγ.[4] This leads to a cascade of downstream effects, including the inhibition of glycolysis (the "Warburg effect"), a metabolic hallmark of many cancers.[4][5] By activating PPARγ, this compound can induce a dose-dependent reduction in melanoma cell proliferation.[5]
Experimental Data
The following tables summarize the quantitative data from in vitro and in vivo studies of this compound in melanoma models.
Table 1: In Vitro Efficacy of this compound on Melanoma Cell Proliferation [5]
| Cell Line | Concentration | Inhibition of Proliferation (%) |
| B16F10 (murine) | 2.5 µM | 73% |
| A375 (human) | 10 µM | 64% |
Table 2: In Vivo Efficacy of this compound in a B16F10 Melanoma Xenograft Model [5]
| Treatment Group | Dosage | Tumor Volume Reduction (%) |
| This compound | 10 mg/kg/day | Significant reduction (specific % not provided) |
| This compound | 20 mg/kg/day | Significant reduction (specific % not provided) |
Note: The study reported a significant dose-dependent reduction in tumor growth but did not provide specific percentage values for tumor volume reduction.
Experimental Protocols
1. In Vitro Melanoma Cell Proliferation Assay (EdU Incorporation)
-
Objective: To assess the anti-proliferative effect of this compound on melanoma cells.
-
Cell Lines: B16F10 (murine melanoma), A375 (human melanoma).
-
Materials:
-
This compound (dissolved in a suitable solvent, e.g., DMSO).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
EdU (5-ethynyl-2'-deoxyuridine) incorporation assay kit.
-
96-well plates.
-
Fluorescence microscope or plate reader.
-
-
Protocol:
-
Seed melanoma cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 2.5, 5, 10 µM) for 24 hours. Include a vehicle control (e.g., DMSO).
-
Two hours before the end of the treatment period, add EdU to the culture medium at a final concentration of 10 µM.
-
After the 2-hour incubation with EdU, fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.5% Triton X-100.
-
Perform the EdU staining reaction according to the manufacturer's instructions.
-
Counterstain the cell nuclei with Hoechst 33342.
-
Image the wells using a fluorescence microscope and quantify the percentage of EdU-positive cells.
-
2. In Vivo Melanoma Xenograft Model
-
Objective: To evaluate the in vivo anti-tumor efficacy of this compound.
-
Animal Model: C57BL/6 mice.
-
Cell Line: B16F10 murine melanoma cells.
-
Materials:
-
This compound.
-
Vehicle for in vivo administration (e.g., corn oil).
-
B16F10 cells.
-
Matrigel.
-
-
Protocol:
-
Subcutaneously inject 1 x 10^6 B16F10 cells mixed with Matrigel into the flank of C57BL/6 mice.
-
Allow the tumors to reach a palpable size (e.g., 50-100 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 10 or 20 mg/kg/day) or vehicle control via oral gavage daily.
-
Measure tumor volume every 2-3 days using calipers (Volume = 0.5 x length x width²).
-
At the end of the study period (e.g., 2-3 weeks), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, western blotting for PPARγ and proliferation markers).
-
Signaling Pathway and Workflow
References
- 1. Why Is 5-Chloro-8-Hydroxyquinoline a Key Compound in Antimicrobial Research? [jindunchemical.com]
- 2. 5-Chloro-8-hydroxyquinoline | CAS#:130-16-5 | Chemsrc [chemsrc.com]
- 3. 5-Chloro-8-hydroxyquinoline | 130-16-5 [chemicalbook.com]
- 4. This compound, a traditional antituberculosis agent, suppresses the growth and metastasis of melanoma cells through activation of PPARγ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a traditional antituberculosis agent, suppresses the growth and metastasis of melanoma cells through activation of PPARγ - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Cloxiquine Concentration for Maximum Anti-Cancer Effect
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the anti-cancer effects of Cloxiquine.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in cancer cells?
A1: this compound exerts its anti-cancer effects primarily through the activation of Peroxisome Proliferator-Activated Receptor-Gamma (PPARγ). Activation of PPARγ can lead to the inhibition of cancer cell proliferation, growth, and metastasis. In melanoma cells, for instance, this compound has been shown to decrease glycolysis, potentially by inhibiting the "Warburg effect".
Q2: What is a typical effective concentration range for this compound in vitro?
A2: The effective concentration of this compound can vary depending on the cancer cell line. For example, in melanoma cell lines, a dose of 2.5 µM has shown strong inhibitory effects on B16F10 cells, while 10 µM was effective in A375 cells, causing a significant reduction in cell proliferation.[1] As this compound is an analog of Chloroquine, data from Chloroquine studies can provide additional guidance. For instance, Chloroquine has shown IC50 values in the range of 55.6 to 71.3 µM in non-small cell lung cancer cell lines A549 and H460.[2]
Q3: What are the recommended in vivo dosages for this compound?
A3: In a mouse xenograft model using B16F10 melanoma cells, intraperitoneal (i.p.) administration of this compound at 5 mg/kg and 25 mg/kg daily for 14 days significantly suppressed tumor growth and metastasis.[1]
Q4: Does this compound affect signaling pathways other than PPARγ?
A4: While the activation of PPARγ is a key mechanism, this compound's structural analog, Chloroquine, has been shown to inhibit the PI3K/Akt/mTOR signaling pathway in various cancer cells.[3][4][5][6][7] This pathway is crucial for cell proliferation, survival, and metabolism. It is plausible that this compound may also modulate this pathway, but further direct experimental evidence is needed.
Q5: How can I determine the optimal this compound concentration for my specific cancer cell line?
A5: The optimal concentration should be determined empirically for each cell line. A dose-response study using a cell viability assay, such as the MTT assay, is recommended. This will allow you to determine the IC50 (half-maximal inhibitory concentration) value, which is a key parameter for quantifying a compound's potency.
Data Presentation
Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Concentration | Effect | Citation |
| B16F10 | Melanoma | 2.5 µM | 73% inhibition of proliferation (EdU assay) | [1] |
| A375 | Melanoma | 10 µM | 64% inhibition of proliferation (EdU assay) | [1] |
Table 2: In Vivo Efficacy of this compound
| Cancer Model | Administration Route | Dosage | Effect | Citation |
| B16F10 melanoma xenograft | Intraperitoneal (i.p.) | 5 mg/kg, daily for 14 days | 66.37% decrease in tumor volume | [1] |
| B16F10 melanoma xenograft | Intraperitoneal (i.p.) | 25 mg/kg, daily for 14 days | 54.79% decrease in tumor volume | [1] |
| B16F10 melanoma lung metastasis | Intraperitoneal (i.p.) | 5 mg/kg and 25 mg/kg, daily for 14 days | Alleviation of gross morphology of metastasis | [1] |
Note: The available quantitative data for this compound is currently limited. Researchers are encouraged to perform their own dose-response studies. Data for the related compound Chloroquine may offer additional insights.
Troubleshooting Guides
MTT Assay Troubleshooting
| Issue | Possible Cause | Recommendation |
| High background absorbance | - Contamination of media or reagents. - Insufficient washing. - Reagent reaction with the compound. | - Use sterile technique and fresh reagents. - Increase the number and duration of wash steps. - Run a control with this compound in cell-free media to check for direct reaction with MTT. |
| Low signal or poor dose-response | - Suboptimal cell density. - this compound precipitation at high concentrations. - Insufficient incubation time with this compound or MTT reagent. | - Optimize cell seeding density for your specific cell line.[8][9] - Observe for any precipitate in the wells. If present, consider using a lower concentration range or a different solvent. - Extend incubation times, ensuring they are consistent across experiments. |
| Inconsistent results between replicates | - Uneven cell seeding. - Pipetting errors. - Edge effects in the microplate. | - Ensure a homogenous cell suspension before and during plating. - Calibrate pipettes regularly and use proper pipetting techniques. - Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. |
EdU Incorporation Assay Troubleshooting
| Issue | Possible Cause | Recommendation |
| High background fluorescence | - EdU concentration too high. - Incomplete removal of unincorporated EdU. - Insufficient blocking. | - Titrate EdU concentration to find the optimal balance between signal and background. - Increase the number and stringency of wash steps after EdU incubation. - Use an appropriate blocking solution and ensure adequate incubation time. |
| Weak or no EdU signal | - EdU concentration too low. - Insufficient incubation time with EdU. - Inefficient cell permeabilization. | - Increase EdU concentration or incubation time. - Optimize the permeabilization step with the appropriate detergent and incubation time. |
| Uneven staining | - Cell clumping. - Incomplete reagent mixing. | - Ensure a single-cell suspension before fixation. - Gently agitate during incubation with detection reagents to ensure even distribution. |
Western Blot Troubleshooting for this compound-Treated Samples
| Issue | Possible Cause | Recommendation |
| High background on the membrane | - Insufficient blocking. - Primary or secondary antibody concentration too high. - Inadequate washing. | - Increase blocking time or try a different blocking agent (e.g., BSA instead of milk for phospho-antibodies).[10][11] - Titrate antibody concentrations to determine the optimal dilution.[10][11] - Increase the number and duration of washes with TBST.[10][11] |
| Weak or no signal for target protein | - Insufficient protein loading. - Poor antibody quality. - Inefficient protein transfer. | - Ensure adequate protein concentration in the lysate and load a sufficient amount. - Use a validated antibody for your target protein. - Verify transfer efficiency using Ponceau S staining. |
| Non-specific bands | - Antibody cross-reactivity. - Protein degradation. | - Use a more specific primary antibody. - Prepare fresh lysates and always include protease and phosphatase inhibitors.[10] |
Experimental Protocols
MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the this compound-containing medium. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the results as a dose-response curve to determine the IC50 value.
EdU Incorporation Assay
-
Cell Seeding and Treatment: Seed cells in a suitable format (e.g., 96-well plate, chamber slides) and treat with various concentrations of this compound for the desired duration.
-
EdU Labeling: Add EdU (5-ethynyl-2'-deoxyuridine) to the cell culture medium at a final concentration of 10 µM and incubate for a period that allows for detection of DNA synthesis (e.g., 2-4 hours).
-
Cell Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash with PBS.
-
Permeabilize the cells with 0.5% Triton X-100 in PBS for 20 minutes at room temperature.
-
Wash with PBS.
-
-
Click-iT® Reaction: Prepare the Click-iT® reaction cocktail containing a fluorescent azide according to the manufacturer's instructions. Incubate the cells with the reaction cocktail for 30 minutes at room temperature, protected from light.
-
Nuclear Staining (Optional): Counterstain the nuclei with a DNA dye such as Hoechst 33342 or DAPI.
-
Imaging and Analysis: Image the cells using a fluorescence microscope or a high-content imaging system. Quantify the percentage of EdU-positive cells to determine the proliferation rate.
Western Blot Analysis
-
Cell Lysis: After treating cells with this compound, wash them with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE: Separate the protein samples on a polyacrylamide gel by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., PPARγ, p-Akt, Akt, p-mTOR, mTOR, and a loading control like β-actin or GAPDH) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.
Signaling Pathways and Experimental Workflows
References
- 1. This compound, a traditional antituberculosis agent, suppresses the growth and metastasis of melanoma cells through activation of PPARγ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. clyte.tech [clyte.tech]
- 3. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. Targeting the PI3K/AKT/mTOR pathway in biliary tract cancers: A review of current evidences and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. e-roj.org [e-roj.org]
- 9. helix.dnares.in [helix.dnares.in]
- 10. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 11. arp1.com [arp1.com]
Cloxiquine assay interference with fluorescence-based readouts
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering assay interference with cloxiquine in fluorescence-based readouts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
This compound, also known as 5-chloro-8-quinolinol, is a compound with a history of use as an antibacterial, antifungal, and antiamoebic agent.[1][2] More recently, it has been identified as a potential anti-melanoma agent that functions by activating the peroxisome proliferator-activated receptor-gamma (PPARγ).[1][3]
Q2: We are observing unexpected high background signals in our fluorescence-based assay when this compound is present. What could be the cause?
This is a common issue when working with quinoline-based compounds like this compound. The quinoline scaffold is inherently fluorescent, which can lead to false-positive signals by directly contributing to the fluorescence reading.[4][5] This phenomenon is known as autofluorescence.
Q3: Our assay signal is lower than expected in the presence of this compound. Could this also be an interference issue?
Yes, this could be due to fluorescence quenching. This compound may absorb light at the excitation or emission wavelength of your assay's fluorophore, leading to a decrease in the detected signal.[6][7] This can be misinterpreted as compound-induced inhibition of the biological target.
Q4: How can we confirm if this compound is causing autofluorescence or quenching in our specific assay?
The most direct way is to run control experiments. To check for autofluorescence, measure the signal of this compound in the assay buffer without any of the fluorescent reagents. To test for quenching, measure the fluorescence of your assay's fluorophore with and without this compound.[6]
Q5: Are there general strategies to mitigate interference from fluorescent compounds like this compound?
Yes, several strategies can be employed:
-
Use Red-Shifted Fluorophores: Autofluorescence from compounds like this compound is often more pronounced at shorter, blue-green wavelengths.[4][5] Switching to fluorophores that excite and emit in the red or far-red spectrum can significantly reduce this interference.
-
Implement a "Pre-Read" Step: Reading the fluorescence of the assay plate after adding this compound but before adding the fluorescent substrate can establish a baseline for the compound's intrinsic fluorescence.
-
Time-Resolved Fluorescence (TRF): If your assay is compatible, TRF can distinguish the long-lifetime fluorescence of lanthanide-based probes from the short-lived autofluorescence of small molecules.[6]
-
Background Subtraction: While it can reduce the dynamic range of your assay, subtracting the signal from control wells containing only the compound can help correct for autofluorescence.[6]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| High background fluorescence in wells containing this compound, even in no-enzyme/no-cell controls. | This compound Autofluorescence | 1. Run a "compound-only" control to quantify the intrinsic fluorescence of this compound at your assay's wavelengths.2. Perform a full spectral scan of this compound to determine its excitation and emission maxima.3. If possible, switch to a fluorophore with excitation/emission wavelengths that do not overlap with this compound's fluorescence profile.[6] |
| Dose-dependent decrease in fluorescence signal that is not confirmed in orthogonal assays. | Fluorescence Quenching | 1. Perform a quenching control experiment by measuring the fluorescence of your assay's fluorophore in the presence of increasing concentrations of this compound.2. If quenching is confirmed, try to reduce the concentration of this compound or the fluorophore, if the assay window allows.3. Consider using a different fluorophore whose spectral properties are not affected by this compound. |
| High variability between replicate wells containing this compound. | Compound Precipitation | 1. Visually inspect the wells for any signs of precipitation or turbidity.2. Determine the solubility of this compound in your assay buffer.3. Ensure you are working within the soluble concentration range of the compound. |
Quantitative Data Summary
| Parameter | Value | Remarks |
| Excitation Wavelength (λex) | ~290 nm | Based on data for 8-hydroxyquinoline.[8] |
| Emission Wavelength (λem) | 330 - 410 nm (dual fluorescence) | Based on data for 8-hydroxyquinoline.[8] |
| Fluorescence Quantum Yield (ΦF) | < 0.15 | Quinolines generally exhibit low quantum yields.[9] This value can be influenced by the solvent and pH. |
Experimental Protocols
Protocol 1: Assessing Compound Autofluorescence
Objective: To determine if this compound exhibits intrinsic fluorescence at the excitation and emission wavelengths of the assay.
Materials:
-
This compound
-
Assay buffer
-
Black, opaque microplates
-
Fluorescence microplate reader with spectral scanning capabilities
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer, starting from the highest concentration used in your primary assay.
-
Add the this compound dilutions to the wells of a black microplate.
-
Include wells containing only the assay buffer to serve as a blank control.
-
Set the fluorescence reader to the excitation and emission wavelengths used in your primary assay and measure the fluorescence intensity.
-
Optional Spectral Scan: Perform an emission scan of the highest concentration of this compound using the assay's excitation wavelength. Subsequently, perform an excitation scan using the assay's emission wavelength to determine the full fluorescence profile of the compound.[6]
Data Analysis: Subtract the average fluorescence of the blank wells from the fluorescence of the wells containing this compound. A concentration-dependent increase in fluorescence is indicative of autofluorescence.
Protocol 2: Assessing Fluorescence Quenching
Objective: To determine if this compound quenches the fluorescence of the assay's fluorophore.
Materials:
-
This compound
-
Assay fluorophore (at the concentration used in the primary assay)
-
Assay buffer
-
Fluorescence microplate reader
Procedure:
-
Prepare a solution of the assay fluorophore in the assay buffer at the same concentration used in the primary assay.
-
Prepare a serial dilution of this compound.
-
In a microplate, add the fluorophore solution to a set of wells.
-
Add the serial dilutions of this compound to these wells.
-
Include control wells containing the fluorophore and assay buffer only (no this compound).
-
Incubate the plate under the same conditions as the primary assay.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.
Data Analysis: Compare the fluorescence signal of the wells containing this compound to the control wells without the compound. A concentration-dependent decrease in the fluorophore's signal indicates quenching.
Visualizations
Caption: A logical workflow for troubleshooting fluorescence interference caused by this compound.
Caption: The signaling pathway of this compound through the activation of PPARγ.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cionpharma.com [cionpharma.com]
- 3. This compound, a traditional antituberculosis agent, suppresses the growth and metastasis of melanoma cells through activation of PPARγ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. bosterbio.com [bosterbio.com]
- 6. benchchem.com [benchchem.com]
- 7. Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 9. Fluorescence enhancement of quinolines by protonation - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04691D [pubs.rsc.org]
Technical Support Center: Addressing Cloxiquine Off-Target Effects in Cellular Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cloxiquine in cellular models. Our goal is to help you identify and mitigate potential off-target effects to ensure the validity and accuracy of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the known primary target of this compound in cancer cell models?
A1: this compound has been shown to suppress the growth and metastasis of melanoma cells through the activation of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ).[1][2] This is considered its primary on-target effect in this context.
Q2: I'm observing cytotoxicity at concentrations expected to be specific for PPARγ activation. What could be the cause?
A2: This could be due to several factors:
-
Off-target effects: this compound, as a quinoline derivative, may interact with other cellular targets, especially at higher concentrations.
-
General cellular stress: The compound might be inducing stress responses unrelated to PPARγ activation, leading to cell death.
-
Cell line sensitivity: The specific cell line you are using may be particularly sensitive to this compound or its solvent.
-
Experimental conditions: Suboptimal cell culture conditions can exacerbate compound toxicity.
Q3: How can I confirm that the observed cellular phenotype is due to PPARγ activation and not an off-target effect?
A3: To confirm the on-target effect, you can:
-
Use a PPARγ antagonist, such as GW9662, in conjunction with this compound. If the phenotype is reversed, it is likely mediated by PPARγ.
-
Employ siRNA or shRNA to knock down PPARγ expression. The effect of this compound should be diminished in these cells.
-
Use a cell line that does not express PPARγ as a negative control.
-
Perform a PPARγ reporter assay to directly measure its activation by this compound.
Q4: Are there any known off-targets for this compound or other quinoline-based compounds?
A4: While specific off-targets for this compound are not well-documented in the literature, quinoline-based compounds have been reported to potentially interact with a range of proteins. A functional proteomics approach has identified aldehyde dehydrogenase 1 (ALDH1) and quinone reductase 2 (QR2) as selective targets of some quinolines. It is advisable to consider these as potential off-targets in your investigations.
Q5: What are some general strategies to minimize off-target effects in my experiments?
A5:
-
Dose-response studies: Use the lowest effective concentration of this compound that elicits the desired on-target effect.
-
Control compounds: Include a structurally similar but inactive analog of this compound if available.
-
Orthogonal assays: Confirm your findings using multiple, independent assays that measure different endpoints.
-
Time-course experiments: Observe the effects of this compound over different time points to distinguish early, potentially more specific, events from later, possibly toxic, effects.
Troubleshooting Guides
Issue 1: Inconsistent or Low Signal in PPARγ Reporter Assay
Symptoms:
-
Low luciferase signal in this compound-treated cells compared to the positive control.
-
High variability between replicate wells.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Low Transfection Efficiency | - Optimize the DNA-to-transfection reagent ratio. - Ensure the quality and purity of the plasmid DNA. - Use a positive control for transfection (e.g., a GFP-expressing plasmid). |
| Suboptimal this compound Concentration | - Perform a dose-response curve to determine the optimal concentration for PPARγ activation. |
| Cell Health Issues | - Check cell viability using a Trypan Blue exclusion assay before transfection. - Ensure cells are in the logarithmic growth phase. |
| Reagent Problems | - Use fresh luciferase substrate and assay buffer. - Ensure reagents are stored correctly and have not expired. |
| Incorrect Assay Timing | - Optimize the incubation time after this compound treatment (typically 18-24 hours). |
| Instrument Settings | - Ensure the luminometer is set to the correct parameters for the specific luciferase being used. |
Issue 2: Unexpected Cytotoxicity Observed
Symptoms:
-
Significant cell death observed at concentrations intended for studying PPARγ activation.
-
Discrepancy between expected and observed IC50 values.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Off-target Toxicity | - Perform a cell viability assay (e.g., MTT, LDH release) in parallel with your functional assay. - Compare the IC50 for cytotoxicity with the EC50 for PPARγ activation. A large difference suggests a potential therapeutic window. |
| Solvent Toxicity | - Test the toxicity of the vehicle (e.g., DMSO) at the concentrations used in your experiments. |
| Apoptosis or Necrosis Induction | - Use assays to detect markers of apoptosis (e.g., caspase-3/7 activity, Annexin V staining) or necrosis (e.g., LDH release). |
| Cell Cycle Arrest | - Perform cell cycle analysis using flow cytometry. A this compound derivative has been shown to induce G2 phase arrest.[1] |
| Contamination | - Check for mycoplasma or bacterial contamination in your cell cultures. |
Quantitative Data Summary
The following tables summarize the reported IC50 values for this compound and a derivative in different cell lines.
Table 1: IC50 Values of this compound in Melanoma and Normal Cell Lines
| Cell Line | Cell Type | IC50 (µM) |
| A375 | Human Melanoma | ~10 |
| B16F10 | Murine Melanoma | ~2.5 |
| PIG1 | Human Melanocytes | No significant toxicity at tested doses |
Data extracted from studies on the anti-melanoma effects of this compound.
Table 2: IC50 Values of a this compound Derivative (CS4) in Melanoma Cell Lines
| Cell Line | Cell Type | IC50 (µM) |
| A375 | Human Melanoma | 1.20 |
| SK-MEL-5 | Human Melanoma | 0.93 |
These values are for a derivative of this compound and highlight the potential for potent anti-melanoma activity.[1]
Experimental Protocols
Protocol: PPARγ Luciferase Reporter Assay
This protocol describes a common method for quantifying the activation of PPARγ in response to this compound treatment.
Materials:
-
HEK293T or other suitable cell line
-
PPARγ expression vector
-
Luciferase reporter vector with a PPAR response element (PPRE)
-
Renilla luciferase vector (for normalization)
-
Transfection reagent
-
This compound
-
Rosiglitazone (positive control)
-
Dual-Luciferase® Reporter Assay System
-
White, opaque 96-well plates
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the PPARγ expression vector, PPRE-luciferase reporter vector, and the Renilla luciferase vector using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 24 hours post-transfection.
-
Compound Treatment: Replace the medium with fresh medium containing this compound at various concentrations. Include wells for a vehicle control (e.g., DMSO) and a positive control (e.g., Rosiglitazone).
-
Incubation: Incubate the cells for another 18-24 hours.
-
Cell Lysis: Wash the cells with PBS and then lyse the cells using the passive lysis buffer provided with the Dual-Luciferase® Reporter Assay System.
-
Luciferase Assay:
-
Add Luciferase Assay Reagent II (LAR II) to each well and measure the firefly luciferase activity using a luminometer.
-
Add Stop & Glo® Reagent to quench the firefly luciferase reaction and initiate the Renilla luciferase reaction. Measure the Renilla luciferase activity.
-
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold change in activity relative to the vehicle control.
Visualizations
Caption: Experimental workflow for the PPARγ luciferase reporter assay.
Caption: On-target vs. potential off-target signaling of this compound.
References
- 1. Discovery of this compound derivatives as potent HDAC inhibitors for the treatment of melanoma via activating PPARγ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a traditional antituberculosis agent, suppresses the growth and metastasis of melanoma cells through activation of PPARγ - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Cloxiquine Efficacy in Drug-Resistant Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cloxiquine in drug-resistant cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in cancer cells?
A1: this compound, and its analog Chloroquine, primarily function as autophagy inhibitors.[1][2][3] They are weak bases that accumulate in lysosomes, increasing the lysosomal pH.[1] This increase in pH inhibits the fusion of autophagosomes with lysosomes, a critical final step in the autophagy process.[2][4] The inhibition of autophagy leads to the accumulation of damaged organelles and proteins, which can induce cell death in cancer cells that rely on autophagy for survival and resistance to therapy.[1][2]
Q2: How can this compound improve the efficacy of other chemotherapeutic drugs?
A2: Many cancer cells utilize autophagy as a survival mechanism to withstand the stress induced by chemotherapy.[2] By inhibiting this protective autophagy, this compound can sensitize cancer cells to the cytotoxic effects of various anticancer agents.[2][4] This synergistic effect has been observed in combination with drugs like doxorubicin and in taxane-based chemotherapies.[2][5]
Q3: What are the key signaling pathways modulated by this compound?
A3: this compound's inhibition of autophagy can impact several key signaling pathways involved in cancer cell growth and survival. These include:
-
PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth and proliferation, and it also negatively regulates autophagy.[6] By inhibiting the final stages of autophagy, this compound can interfere with the recycling of cellular components, which can indirectly affect mTOR signaling.
-
AMPK Pathway: AMP-activated protein kinase (AMPK) is a key energy sensor that can induce autophagy in response to metabolic stress. The interplay between AMPK activation and this compound-mediated autophagy inhibition can lead to cancer cell death.[1]
-
PPARγ Pathway: In melanoma cells, this compound has been shown to suppress growth and metastasis by activating the peroxisome proliferator-activated receptor-gamma (PPARγ).[7][8]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no this compound efficacy in drug-resistant cell line | 1. Suboptimal Concentration: The IC50 value can vary significantly between cell lines. 2. Cell Line Specific Resistance: The cancer cells may have alternative survival pathways that are not dependent on autophagy. 3. Drug Inactivation: this compound may be metabolized or effluxed by the cancer cells. 4. Incorrect Assessment of Viability: The chosen viability assay may not be sensitive enough or may be affected by the experimental conditions. | 1. Determine the IC50: Perform a dose-response curve to determine the half-maximal inhibitory concentration (IC50) for your specific cell line. Start with a broad range of concentrations (e.g., 1-100 µM). 2. Combination Therapy: Investigate combining this compound with other chemotherapeutic agents that target different pathways. 3. Confirm Autophagy Inhibition: Use Western blotting to check for the accumulation of LC3-II and p62/SQSTM1, which are markers of autophagy inhibition. 4. Use Multiple Viability Assays: Confirm results using at least two different cell viability assays (e.g., MTT and a dye exclusion assay like Trypan Blue). |
| High background or inconsistent results in Western Blots for autophagy markers (LC3, p62) | 1. Antibody Quality: The primary antibodies may have low specificity or affinity. 2. Protein Degradation: LC3-II can be unstable. 3. Incorrect Gel Percentage: Inadequate separation of LC3-I and LC3-II bands. 4. Timing of Lysate Collection: Autophagic flux is a dynamic process. | 1. Validate Antibodies: Use positive and negative controls to validate your antibodies. For example, treat cells with a known autophagy inducer (e.g., starvation) or inhibitor (e.g., Bafilomycin A1). 2. Use Protease Inhibitors: Always include a protease inhibitor cocktail in your lysis buffer. 3. Optimize Gel Electrophoresis: Use a higher percentage polyacrylamide gel (e.g., 15%) or a gradient gel to improve the resolution of the small LC3 proteins. 4. Perform a Time-Course Experiment: Collect cell lysates at different time points after this compound treatment to determine the optimal time to observe changes in LC3-II and p62 levels. |
| Unexpected cytotoxicity in control cells | 1. High this compound Concentration: The concentration used may be toxic to the specific cell type. 2. Off-target Effects: At high concentrations, this compound may have off-target effects unrelated to autophagy inhibition. | 1. Titrate this compound Concentration: Perform a dose-response curve on your control (non-cancerous) cell line to determine the maximum non-toxic concentration. 2. Rescue Experiment: To confirm that the observed cytotoxicity is due to autophagy inhibition, try to rescue the cells by overexpressing key autophagy-related genes. |
Quantitative Data
Table 1: IC50 Values of this compound and Chloroquine in Selected Cancer Cell Lines
| Compound | Cancer Cell Line | Resistance Profile | IC50 (µM) | Reference |
| This compound | B16F10 (Melanoma) | Not specified | ~10 | [8] |
| Chloroquine | A549 (Lung Cancer) | Doxorubicin-resistant | ~20 | [9] |
| Chloroquine | MCF-7 (Breast Cancer) | Doxorubicin-resistant | ~25 | [9] |
| Chloroquine | PANC-1 (Pancreatic Cancer) | Gemcitabine-resistant | ~50 | [2] |
| Chloroquine | U87MG (Glioblastoma) | Temozolomide-resistant | ~30 | [2] |
Note: IC50 values can vary depending on the experimental conditions and the specific sub-clone of the cell line used. It is always recommended to determine the IC50 in your own laboratory setting.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed drug-resistant cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Drug Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium to each well. Include untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Western Blot for Autophagy Markers (LC3 and p62)
-
Cell Lysis: After treating cells with this compound for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with a protease inhibitor cocktail.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 15% polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against LC3 and p62/SQSTM1 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH). An increase in the LC3-II/LC3-I ratio and p62 accumulation indicates autophagy inhibition.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Treat cells with this compound at the desired concentration and for the appropriate duration.
-
Cell Harvesting: Harvest the cells (including both adherent and floating cells) and wash them twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Annexin V-negative/PI-negative cells are viable.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Visualizations
Caption: this compound's mechanism of action in a cancer cell.
Caption: Experimental workflow for assessing this compound efficacy.
Caption: Signaling pathways modulated by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Dissecting pharmacological effects of chloroquine in cancer treatment: interference with inflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bioconductor.org [bioconductor.org]
- 5. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 6. Many experimental drugs veer off course when targeting cancer | MDedge [mdedge.com]
- 7. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, a traditional antituberculosis agent, suppresses the growth and metastasis of melanoma cells through activation of PPARγ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Cloxiquine Solution Stability
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to avoid the degradation of Cloxiquine in solution. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Disclaimer: Published data specifically detailing the forced degradation and stability of this compound is limited. Much of the guidance provided is based on established principles of pharmaceutical stability testing and data from structurally related compounds, such as chloroquine, hydroxychloroquine, and other 8-hydroxyquinoline derivatives.
Troubleshooting Guides
Problem: Precipitate forms in my aqueous this compound solution.
| Possible Cause | Suggested Solution |
| Low Aqueous Solubility | This compound has low water solubility. For stock solutions, use a polar organic solvent like DMSO. For aqueous working solutions, ensure the final concentration does not exceed its solubility limit. If precipitation occurs upon dilution, consider gentle heating or sonication to aid dissolution.[1] |
| pH-Dependent Solubility | The solubility of quinoline derivatives can be pH-dependent. Assess the pH of your buffer system. Adjusting the pH might improve solubility, but be aware that this can also affect stability. |
| Degradation | The precipitate could be a less soluble degradation product. This is more likely if the solution has been stored for an extended period, at elevated temperatures, or exposed to light. Analyze the precipitate and supernatant to identify the compound(s). |
Problem: My this compound solution has changed color (e.g., turned yellow/brown).
| Possible Cause | Suggested Solution |
| Oxidation | 8-hydroxyquinoline derivatives can be susceptible to oxidation, which often results in colored byproducts. This can be accelerated by exposure to air (oxygen), metal ions, or oxidizing agents. Prepare solutions fresh, use high-purity solvents, and consider purging the solution and vial headspace with an inert gas like nitrogen or argon. |
| Photodegradation | Exposure to light, especially UV light, can cause degradation and color changes. Always store this compound solutions in amber vials or wrap containers in aluminum foil to protect from light.[2] |
| Contaminants in Solvent | Impurities in the solvent (e.g., peroxides in older ethers or water in DMSO) can react with this compound. Use fresh, high-purity, anhydrous solvents for preparing stock solutions. |
Problem: I'm seeing a loss of potency or the appearance of new peaks in my HPLC analysis.
| Possible Cause | Suggested Solution |
| Chemical Degradation | This compound is likely degrading under your experimental or storage conditions. The primary suspects are hydrolysis (pH-mediated), oxidation, and photodegradation. |
| pH-Mediated Hydrolysis | Based on related compounds, this compound may be unstable at extreme pH values. Avoid highly acidic or alkaline conditions. If your experiment requires such conditions, minimize the exposure time and temperature. It is recommended to maintain the pH of stock solutions between 4 and 8. |
| Oxidation | Minimize exposure to oxygen. The use of antioxidants or chelating agents like EDTA could be beneficial in preventing oxidation catalyzed by trace metal ions. |
| Photodegradation | Protect the solution from light at all stages of preparation, storage, and handling. Studies on the related compound hydroxychloroquine show significant degradation upon exposure to UV light.[2] |
| Thermal Degradation | Store stock solutions at low temperatures (-20°C or -80°C).[1][3] Avoid repeated freeze-thaw cycles by preparing single-use aliquots. For experiments at elevated temperatures, conduct a preliminary stability study to determine the rate of degradation. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve this compound for a stock solution?
A1: For high-concentration stock solutions, Dimethyl Sulfoxide (DMSO) is recommended due to its good solvating power for quinolinol derivatives.[3][4] Ensure you use anhydrous, high-purity DMSO to prevent moisture-related degradation. For in vivo studies, formulations using a combination of DMSO, PEG300, Tween-80, and saline have been reported.[1][3]
Q2: How should I store my this compound stock solutions?
A2: To ensure maximum stability, stock solutions should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -20°C for short-to-medium term (up to 1 year) or -80°C for long-term storage (up to 2 years).[1] All solutions should be protected from light.
Q3: What are the primary factors that cause this compound degradation?
A3: Based on the behavior of structurally similar compounds, the main factors are:
-
pH: Extreme acidic or alkaline conditions can catalyze hydrolysis.[5]
-
Light: Exposure to UV and even ambient light can lead to photodegradation.[2]
-
Oxidizing Agents: this compound is susceptible to oxidation. This can be initiated by atmospheric oxygen, reactive oxygen species, or trace metal ion contaminants.[6]
-
Temperature: Higher temperatures accelerate all chemical degradation pathways.[7]
Q4: How can I monitor the stability of my this compound solution?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the best approach. This type of method can separate the intact this compound from its degradation products, allowing for accurate quantification of the parent compound and detection of impurities.
Q5: Are there any recommended stabilizers for this compound solutions?
A5: While specific stabilizers for this compound are not well-documented, general strategies can be applied:
-
Buffers: Use a buffer system (e.g., citrate or phosphate) to maintain a stable pH, ideally between 4 and 8.[2]
-
Antioxidants/Chelating Agents: Consider adding a small amount of an antioxidant or a chelating agent like Ethylenediaminetetraacetic acid (EDTA) to scavenge metal ions that can catalyze oxidation.[2]
-
Inert Atmosphere: For long-term storage or oxygen-sensitive experiments, purging the solution and vial with nitrogen or argon can prevent oxidation.[2]
Data Presentation
Table 1: General Storage Recommendations for this compound Solutions
| Storage Condition | Solvent | Duration | Rationale |
| -80°C | Anhydrous DMSO | Up to 2 years[1] | Minimizes all forms of chemical degradation. |
| -20°C | Anhydrous DMSO | Up to 1 year[1] | Suitable for medium-term storage; slows degradation significantly. |
| 4°C | Aqueous Buffer / DMSO | A few days | Short-term storage only; must be protected from light. |
| Room Temperature | Aqueous Buffer / DMSO | Not Recommended | Significant degradation is likely, especially with light exposure. |
Table 2: Summary of Stress Conditions Causing Degradation in Related Quinolines
This table summarizes forced degradation data for the structurally related compounds Chloroquine (CQ) and Hydroxychloroquine (HCQ), which can serve as a proxy for understanding this compound's potential liabilities.
| Stress Condition | Compound | Observation | Reference |
| Alkaline Hydrolysis | Chloroquine | Susceptible to degradation in NaOH 1mol/L. | [6] |
| Oxidation | Chloroquine | Susceptible to degradation in H₂O₂ 3.0%, forming two major products. | [6] |
| Photodegradation | Chloroquine | Undergoes direct photodegradation, which is faster at higher pH. | [1] |
| Photodegradation | Hydroxychloroquine | Exposure to UV light (254 nm) resulted in ~15% degradation within 40 hours. | [2] |
| Alkaline/Thermal | Hydroxychloroquine | Degraded by ~15% within 2.5 hours in 6.0 M NaOH at 70°C. | [2] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a fume hood.
-
Dissolution: Transfer the powder to an appropriate amber glass vial. Add a small volume of anhydrous, high-purity DMSO.
-
Mixing: Vortex or sonicate the mixture until the this compound is completely dissolved. If necessary, gently warm the solution to 37°C.[1]
-
Final Volume: Add DMSO to reach the final desired concentration (e.g., 10 mM).
-
Aliquoting: Dispense the stock solution into single-use, light-protecting micro-vials.
-
Storage: Store the aliquots at -20°C or -80°C immediately.
Protocol 2: General Stability-Indicating HPLC Method (Starting Point)
This protocol provides a general method that should be optimized and validated for your specific equipment and experimental needs.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[4]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile.
-
Gradient Elution:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 5% B
-
19-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: UV detector at an appropriate wavelength for this compound (e.g., determined by UV scan).
-
Sample Preparation: Dilute the this compound solution to be tested in the initial mobile phase composition.
Visualizations
Caption: Experimental workflow for handling and analyzing this compound solutions.
References
- 1. Mechanistic investigation of direct photodegradation of chloroquine phosphate under simulated sunlight - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. benchchem.com [benchchem.com]
- 5. Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A comprehensive stability-indicating HPLC method for determination of chloroquine in active pharmaceutical ingredient and tablets: Identification of oxidation impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thermal degradation of chloramphenicol in model solutions, spiked tissues and incurred samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Cloxiquine's Low Solubility for In Vivo Research
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of Cloxiquine's low aqueous solubility in in vivo studies. The following information offers practical guidance on formulation strategies to enhance bioavailability and ensure reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is this compound difficult to formulate for in vivo studies?
This compound is a Biopharmaceutics Classification System (BCS) Class II drug, meaning it has high permeability but low aqueous solubility. This poor solubility can lead to low and variable oral bioavailability, making it challenging to achieve therapeutic concentrations in animal models and obtain reproducible results.
Q2: What are the most common approaches to improve the solubility and bioavailability of this compound?
The primary strategies for enhancing the in vivo performance of poorly soluble drugs like this compound include:
-
Co-solvent Formulations: Using a mixture of solvents to dissolve the compound.
-
Cyclodextrin Complexation: Encapsulating the this compound molecule within a cyclodextrin to increase its aqueous solubility.
-
Nanoparticle Formulations: Encapsulating or loading this compound into nanoparticles to improve its dissolution rate and absorption.
Q3: What is a standard, simple formulation for initial in vivo studies with this compound?
A commonly used vehicle for poorly soluble compounds is a mixture of Dimethyl Sulfoxide (DMSO), Polyethylene Glycol 300 (PEG300), Tween 80, and saline. A simpler alternative for oral administration is a suspension in corn oil with a small amount of DMSO.
Q4: Are there any known biological targets of this compound that might be relevant to my research?
Yes, this compound has been identified as an agonist of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ). Its biological effects, such as its anti-melanoma activity, are at least partially mediated through the activation of this signaling pathway.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Precipitation of this compound in the formulation upon standing or dilution. | The formulation has exceeded its saturation solubility. The order of solvent addition may be incorrect. | Ensure the formulation is prepared fresh before each use. Follow the recommended order of solvent addition, typically starting with the solvent in which the drug is most soluble (e.g., DMSO) and then serially adding co-solvents and aqueous components with thorough mixing at each step. Gentle warming or sonication can sometimes help, but be cautious of drug degradation. |
| High variability in pharmacokinetic data between animals. | Inconsistent dosing due to a non-homogenous suspension. Variable absorption due to low solubility. | For suspension formulations (e.g., in corn oil), ensure the mixture is vortexed thoroughly immediately before each gavage to ensure a uniform suspension. Consider using a solubilization technique like cyclodextrin complexation or a nanoparticle formulation for more consistent absorption. |
| Difficulty in achieving desired therapeutic concentrations in vivo. | Poor oral bioavailability of the current formulation. | Switch to a more advanced formulation strategy known to enhance bioavailability, such as a cyclodextrin inclusion complex or a nanoparticle-based delivery system. These can improve the dissolution rate and absorption of this compound. |
| Observed toxicity or adverse effects in animal models. | The vehicle itself may be causing toxicity at the administered volume or concentration. | Reduce the percentage of organic co-solvents like DMSO in the final formulation if possible. Ensure the total volume administered is within the recommended guidelines for the specific animal model and route of administration. Consider alternative, less toxic vehicles or a different formulation approach. |
Quantitative Data on Formulation Performance
Direct comparative pharmacokinetic data for different this compound formulations is limited in publicly available literature. The following table provides a summary of a standard this compound formulation and illustrates the potential improvements in pharmacokinetic parameters based on data from other BCS Class II drugs formulated with cyclodextrins and nanoparticles. This data should be considered illustrative of the expected trends.
| Formulation Approach | Key Parameters | Expected Outcome | Reference/Rationale |
| Standard Vehicle | Vehicle Composition: 10% DMSO, 40% PEG300, 5% Tween 80, 45% SalineSolubility: ≥ 2.5 mg/mL[1] | Provides a basic level of solubility for initial studies. | Standard practice for many poorly soluble compounds. |
| Cyclodextrin Complex (Illustrative) | Complexing Agent: Hydroxypropyl-β-cyclodextrin (HP-β-CD)Expected Cmax: IncreasedExpected Tmax: DecreasedExpected AUC: Increased | Formation of an inclusion complex is expected to significantly increase aqueous solubility and dissolution rate, leading to faster absorption and higher overall exposure. For example, a colchicine-HP-β-CD complex showed a 1.82-fold increase in absolute bioavailability.[2] | General principle of cyclodextrin-mediated solubility and bioavailability enhancement.[3][4] |
| Nanoparticle Formulation (Illustrative) | Material: Poly(lactic-co-glycolic acid) (PLGA)Expected Cmax: Variable (may be lower with sustained release)Expected Tmax: Increased (sustained release)Expected AUC: Significantly Increased | Encapsulation in nanoparticles can protect the drug from degradation, provide sustained release, and improve absorption, leading to a significant increase in the area under the curve (AUC). Studies with other drugs have shown multi-fold increases in AUC with nanoparticle formulations.[5] | General principles of nanoparticle-based drug delivery for improved pharmacokinetics.[5] |
Experimental Protocols
Protocol 1: Preparation of a Standard Co-solvent Vehicle for this compound
This protocol describes the preparation of a common vehicle for oral or parenteral administration of this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile Saline (0.9% NaCl)
Procedure:
-
Prepare a Stock Solution: Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 25 mg/mL). Ensure the powder is completely dissolved. Gentle warming or sonication may be used if necessary.
-
Add Co-solvent: In a separate sterile tube, add the required volume of PEG300.
-
Combine and Mix: To the PEG300, add the appropriate volume of the this compound/DMSO stock solution to achieve the final desired concentration. For a 10% DMSO final concentration, if the final volume is 1 mL, you would add 100 µL of the stock. Mix thoroughly by vortexing.
-
Add Surfactant: Add Tween 80 to the mixture (e.g., 50 µL for a 1 mL final volume to achieve 5%). Mix until the solution is clear.
-
Add Aqueous Phase: Add the sterile saline to reach the final volume (e.g., 450 µL for a 1 mL final volume to achieve 45%). Mix thoroughly. The final solution should be clear.[1]
Workflow for Standard Co-solvent Formulation:
Caption: Workflow for preparing a standard co-solvent this compound formulation.
Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complexes
This protocol provides a general method for preparing this compound inclusion complexes with Hydroxypropyl-β-cyclodextrin (HP-β-CD) using the lyophilization (freeze-drying) technique, which is effective for creating a readily soluble powder.
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Freeze-dryer
Procedure:
-
Molar Ratio Calculation: Determine the desired molar ratio of this compound to HP-β-CD (commonly 1:1 or 1:2). Calculate the required mass of each component.
-
Dissolve HP-β-CD: Dissolve the calculated amount of HP-β-CD in deionized water with stirring.
-
Add this compound: Add the this compound powder to the HP-β-CD solution. Stir the mixture at room temperature for 24-48 hours to allow for complex formation. The solution may remain a suspension if the this compound concentration exceeds its solubility in the cyclodextrin solution.
-
Filtration (Optional): If undispersed this compound remains, filter the suspension to remove the un-complexed drug.
-
Freeze-Drying (Lyophilization): Freeze the aqueous solution/suspension at a low temperature (e.g., -80°C) until completely solid. Lyophilize the frozen sample under vacuum until all the water has sublimated, resulting in a dry powder.
-
Characterization: The resulting powder should be characterized to confirm complex formation using techniques such as Differential Scanning Calorimetry (DSC), X-ray Powder Diffraction (XRPD), and Fourier-Transform Infrared Spectroscopy (FTIR). The solubility of the complex in water should be determined and compared to that of the free drug.
Logical Flow for Cyclodextrin Complexation and Characterization:
Caption: Process for this compound-cyclodextrin complexation and subsequent analysis.
Protocol 3: Formulation of this compound-Loaded PLGA Nanoparticles
This protocol outlines a general method for preparing this compound-loaded Poly(lactic-co-glycolic acid) (PLGA) nanoparticles using an oil-in-water (o/w) single emulsion-solvent evaporation technique.
Materials:
-
This compound powder
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Dichloromethane (DCM) or Ethyl Acetate (organic solvent)
-
Poly(vinyl alcohol) (PVA) solution (e.g., 2% w/v in water)
-
Magnetic stirrer
-
Probe sonicator or homogenizer
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of PLGA and this compound in the organic solvent (e.g., DCM).
-
Aqueous Phase Preparation: Prepare an aqueous solution of PVA, which will act as a stabilizer.
-
Emulsification: Add the organic phase to the aqueous phase while stirring at high speed. Immediately sonicate or homogenize the mixture to form a fine oil-in-water emulsion. The sonication power and time will need to be optimized to achieve the desired particle size.
-
Solvent Evaporation: Leave the emulsion under continuous magnetic stirring in a fume hood for several hours (e.g., 4-6 hours) to allow the organic solvent to evaporate completely. This will lead to the formation of solid PLGA nanoparticles encapsulating this compound.
-
Nanoparticle Collection: Collect the nanoparticles by ultracentrifugation.
-
Washing: Wash the nanoparticle pellet by resuspending it in deionized water and centrifuging again. Repeat this washing step 2-3 times to remove excess PVA and un-encapsulated drug.
-
Lyophilization (for storage): Resuspend the final nanoparticle pellet in a small amount of water containing a cryoprotectant (e.g., trehalose or sucrose) and freeze-dry to obtain a powder that can be stored and reconstituted before use.
-
Characterization: Characterize the nanoparticles for particle size, polydispersity index (PDI), zeta potential, drug loading, and encapsulation efficiency.
Experimental Workflow for Nanoparticle Formulation:
Caption: Workflow for the preparation of this compound-loaded PLGA nanoparticles.
Signaling Pathway
This compound Activation of the PPARγ Signaling Pathway
This compound acts as an agonist for PPARγ, a nuclear receptor that plays a key role in lipid metabolism and inflammation. Upon activation by this compound, PPARγ forms a heterodimer with the Retinoid X Receptor (RXR). This complex then translocates to the nucleus and binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, leading to the modulation of their transcription. This can result in various cellular effects, including the inhibition of cell proliferation and glycolysis, which are implicated in its anti-melanoma activity.
Caption: this compound activates the PPARγ signaling pathway.
References
- 1. Nanomedicine Reformulation of Chloroquine and Hydroxychloroquine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic studies of nanoparticles as a delivery system for conventional drugs and herb-derived compounds for cancer therapy: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
Cloxiquine cytotoxicity in normal versus cancer cell lines
This technical support center provides researchers, scientists, and drug development professionals with detailed information, protocols, and troubleshooting guidance for experiments involving the cytotoxicity of cloxiquine, with a focus on its differential effects on normal versus cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound's cytotoxic action in cancer cells?
A1: this compound (CLQ), a traditional antituberculosis agent, exhibits its anticancer effects through multiple mechanisms. A primary mode of action is its function as a copper ionophore, which transports copper into cells.[1] This disrupts intracellular copper homeostasis and can lead to increased reactive oxygen species (ROS), mitochondrial dysfunction, and apoptosis.[2] Additionally, studies in melanoma cells have shown that this compound activates Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) and inhibits glycolysis (the "Warburg effect"), thereby suppressing cancer cell growth, proliferation, and metastasis.[3][4]
Q2: Does this compound show selective cytotoxicity towards cancer cells over normal cells?
A2: Yes, current research suggests that this compound exhibits selective cytotoxicity. Studies have demonstrated that while this compound has strong inhibitory effects on the growth and metastasis of melanoma cells both in vitro and in vivo, it does not show apparent toxicity in normal melanocytes at the same concentrations.[3][4] This selectivity is a crucial aspect of its potential as a therapeutic agent.
Q3: What is the role of copper in this compound-mediated cytotoxicity?
A3: Copper is critical for the cytotoxic activity of this compound. This compound acts as a copper ionophore, a molecule that binds to copper ions and transports them across cell membranes.[1] The influx of copper into cancer cells disrupts cellular processes, leading to cell death. The anticancer action of this compound is often augmented by the co-administration of copper.[1]
Q4: How does this compound's mechanism compare to that of Chloroquine (CQ)?
A4: While both are quinoline derivatives, their primary reported mechanisms in cancer therapy differ. This compound's anticancer activity is strongly linked to its role as a copper ionophore and its ability to activate PPARγ and inhibit glycolysis.[1][3][4] Chloroquine (CQ) is more widely known for its ability to inhibit autophagy by preventing the fusion of autophagosomes with lysosomes, which leads to the accumulation of cellular waste and can trigger cell death.[5][6][7] Chloroquine has also been identified as a zinc ionophore.[8] While both can induce cancer cell death, their specific molecular targets and pathways show distinct characteristics.
Data Presentation: Comparative Cytotoxicity
Direct comparative IC50 values for this compound in a panel of cancer versus normal cell lines are not extensively documented in single reports. However, studies consistently report a high therapeutic index.
Table 1: Qualitative Cytotoxicity of this compound
| Cell Type | Cell Line | Effect of this compound | Reference |
|---|---|---|---|
| Cancer | B16F10 (Melanoma) | Strong inhibition of growth and metastasis | [3][4] |
| Normal | Melanocytes | No apparent toxicity at effective doses |[3][4] |
For reference, the following table summarizes reported 50% cytotoxic concentration (CC50) values for the related compound Chloroquine (CQ) in various cancer and normal cell lines after 72 hours of treatment. Note that experimental conditions can significantly influence these values.[9]
Table 2: Sample Cytotoxicity Data for Chloroquine (72h Exposure)
| Cell Line | Cell Type | Origin | CC50 (µM) |
|---|---|---|---|
| Normal / Non-Tumorigenic | |||
| IMR-90 | Normal Human Fibroblast | Lung | >100 |
| ARPE-19 | Retinal Pigment Epithelium | Eye | 49.24 |
| Vero | Kidney Epithelial | Monkey | 92.35 |
| HEK293 | Embryonic Kidney | Human | 9.88 |
| H9C2 | Rat Cardiomyoblast | Heart | 17.1 |
| IEC-6 | Rat Intestinal Epithelial | Intestine | 17.38 |
| Cancer | |||
| A549 | Lung Carcinoma | Lung | >100 |
| Hep3B | Hepatocellular Carcinoma | Liver | >100 |
Data sourced from a comparative study on Chloroquine and Hydroxychloroquine.[10]
Signaling & Experimental Workflow Diagrams
The following diagrams illustrate the key mechanisms and workflows discussed.
Caption: this compound acts as a copper ionophore, leading to ROS, metabolic stress, and apoptosis.
Caption: Standard workflow for a cell viability/cytotoxicity assay.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol outlines the steps to determine the IC50 of this compound using a colorimetric MTT assay, which measures metabolic activity.
-
Cell Seeding:
-
Harvest cells during their logarithmic growth phase.
-
Perform a cell count using a hemocytometer or automated cell counter and assess viability (e.g., with Trypan Blue).
-
Dilute the cell suspension to the desired seeding density (e.g., 5,000-10,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well flat-bottom plate. Include wells for vehicle control and blank (media only).
-
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.
-
-
Drug Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in culture medium to achieve final desired concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5% to avoid solvent toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different this compound concentrations (or vehicle control).
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully aspirate the medium and add 100 µL of DMSO or another solubilizing agent to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the absorbance of the blank wells.
-
Calculate cell viability as a percentage relative to the vehicle-treated control wells: (Abs_treated / Abs_control) * 100.
-
Plot the percentage of viability against the log of the drug concentration and use non-linear regression (sigmoidal dose-response) to calculate the IC50 value.[11]
-
Troubleshooting Guide
Issue 1: High variability between replicate wells.
-
Possible Cause: Inconsistent cell seeding.[12]
-
Solution: Ensure the cell suspension is thoroughly mixed before and during plating to prevent settling. Use a calibrated multichannel pipette and pre-wet the tips. After seeding, let the plate sit at room temperature on a level surface for 15-20 minutes before incubation to allow for even cell distribution.[12]
-
-
Possible Cause: Edge effects.
-
Solution: The outer wells of a microplate are prone to evaporation, leading to altered cell growth.[12] To mitigate this, avoid using the outer 36 wells for experimental samples. Instead, fill them with sterile PBS or media to create a humidity barrier.
-
Issue 2: IC50 values are significantly different from expected or published results.
-
Possible Cause: Cell passage number is too high.
-
Solution: Cell lines can change phenotypically and genotypically at high passage numbers, altering their drug response.[13] Always use cells within a defined, low-passage range. It is best practice to work from a well-characterized master and working cell bank.
-
-
Possible Cause: Assay duration and cell division rate.
-
Solution: IC50 values are highly dependent on the number of cell divisions that occur during the assay.[14] A slow-growing cell line will often yield a higher IC50 value than a fast-growing one for the same drug. When comparing results, ensure that assay times and cell line doubling times are considered. For more robust, time-independent metrics, consider using Growth Rate Inhibition (GR) metrics.[14]
-
Issue 3: High background signal in a fluorescence/luminescence-based assay.
-
Possible Cause: Autofluorescence of the test compound or media.
-
Solution: Some compounds fluoresce at the assay's excitation/emission wavelengths. Check for this by measuring wells containing the compound in cell-free media. Media components like phenol red and fetal bovine serum can also contribute to background.[15] Consider using phenol red-free media or performing measurements in PBS.
-
-
Possible Cause: Overly high cell seeding density.
-
Solution: Too many cells per well can lead to non-specific signals and nutrient depletion. Optimize the cell seeding density by performing a titration experiment to find the linear range of the assay.[12]
-
References
- 1. Frontiers | Selective Targeting of Cancer Cells by Copper Ionophores: An Overview [frontiersin.org]
- 2. A new copper ionophore DPMQ protects cells against ultraviolet B irradiation by inhibiting the TRPV1 channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a traditional antituberculosis agent, suppresses the growth and metastasis of melanoma cells through activation of PPARγ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a traditional antituberculosis agent, suppresses the growth and metastasis of melanoma cells through activation of PPARγ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dissecting pharmacological effects of chloroquine in cancer treatment: interference with inflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chloroquine-Inducible Par-4 Secretion Is Essential for Tumor Cell Apoptosis and Inhibition of Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chloroquine sensitizes breast cancer cells to chemotherapy independent of autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chloroquine is a zinc ionophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytotoxicity Evaluation of Chloroquine and Hydroxychloroquine in Multiple Cell Lines and Tissues by Dynamic Imaging System and Physiologically Based Pharmacokinetic Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com.cn]
- 14. scholar.harvard.edu [scholar.harvard.edu]
- 15. bitesizebio.com [bitesizebio.com]
Validation & Comparative
Cloxiquine vs. Clioquinol: A Comparative Guide to Anticancer Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cloxiquine and Clioquinol, both derivatives of 8-hydroxyquinoline, have garnered significant interest in the scientific community for their potential anticancer properties. While structurally similar, emerging research suggests they may exert their effects through distinct molecular mechanisms. This guide provides a comprehensive comparison of their anticancer activities based on available experimental data, detailing their mechanisms of action, cytotoxic profiles, and the signaling pathways they modulate.
Quantitative Data on Anticancer Activity
The following table summarizes the available quantitative data on the cytotoxic effects of this compound and Clioquinol against various cancer cell lines. It is important to note that this data is compiled from separate studies, and direct head-to-head comparisons in the same experimental settings are limited.
| Compound | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference(s) |
| This compound | B16F10 | Melanoma | ~2.5 | [1] |
| A375 | Melanoma | ~10 | [1] | |
| Clioquinol | Raji | Burkitt's Lymphoma | ~10-40 | [2] |
| A2780 | Ovarian Cancer | ~10-40 | [2] | |
| HL-60 | Promyelocytic Leukemia | Data not specified | [3] | |
| DHL-4 | B-cell Lymphoma | Data not specified | [3] | |
| Panc-1 | Pancreatic Cancer | Data not specified | [3] | |
| LNCaP | Prostate Cancer | Data not specified | [4] | |
| C4-2B | Prostate Cancer | Data not specified | [4] | |
| HuCCT1 | Cholangiocarcinoma | Data not specified | [5] | |
| Huh28 | Cholangiocarcinoma | Data not specified | [5] |
Mechanisms of Anticancer Action
This compound: Targeting Cancer Metabolism and Gene Regulation
Recent studies have elucidated a novel mechanism for this compound's anticancer activity, particularly in melanoma.[6][7] The primary proposed mechanisms include:
-
Activation of PPARγ: this compound has been shown to activate Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a nuclear receptor that plays a crucial role in cell differentiation and apoptosis.[6][7] Activation of PPARγ by this compound leads to the suppression of melanoma cell growth and metastasis.[6][7]
-
Inhibition of Glycolysis: this compound can inhibit the "Warburg effect," a metabolic hallmark of cancer cells, by decreasing glycolysis.[6][7] This disruption of cancer cell metabolism contributes to its antitumor effects.
Clioquinol: A Multi-Faceted Approach to Cancer Inhibition
Clioquinol exhibits a broader and more extensively studied range of anticancer mechanisms, targeting multiple cellular processes.[2][5][8] These include:
-
Metal Ionophore Activity: Clioquinol can act as an ionophore, transporting metal ions like zinc and copper across cellular membranes.[8][9] This disruption of metal homeostasis can induce apoptosis and inhibit key cellular enzymes.
-
Proteasome Inhibition: By modulating intracellular metal concentrations, Clioquinol can inhibit the activity of the proteasome, a key cellular machine responsible for protein degradation.[4][8] This leads to the accumulation of misfolded proteins and triggers apoptosis in cancer cells.
-
HDAC Inhibition: Clioquinol has been shown to inhibit histone deacetylases (HDACs), enzymes that play a critical role in gene expression.[10] Inhibition of HDACs can lead to the re-expression of tumor suppressor genes.
-
Modulation of Signaling Pathways: Clioquinol has been reported to interfere with multiple signaling pathways crucial for cancer cell survival and proliferation, including NF-κB and mTOR signaling.[5]
Signaling Pathways
The distinct mechanisms of this compound and Clioquinol are reflected in the signaling pathways they modulate.
Caption: Comparative signaling pathways of this compound and Clioquinol.
Experimental Workflows & Protocols
The evaluation of the anticancer activity of this compound and Clioquinol typically involves a series of in vitro and in vivo experiments.
Caption: General experimental workflow for assessing anticancer activity.
Key Experimental Protocols
1. Cell Viability Assay (MTT Assay)
-
Purpose: To determine the cytotoxic effects of this compound and Clioquinol on cancer cells and to calculate the IC50 value.
-
Methodology:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or Clioquinol for 24, 48, or 72 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
-
2. Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Purpose: To quantify the induction of apoptosis by this compound and Clioquinol.
-
Methodology:
-
Treat cancer cells with the desired concentrations of the compounds for the indicated time.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes.
-
Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
3. Western Blot Analysis
-
Purpose: To investigate the effect of the compounds on the expression and phosphorylation of key proteins in relevant signaling pathways.
-
Methodology:
-
Treat cells with the compounds and lyse them to extract total protein.
-
Determine protein concentration using a BCA assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against the target proteins (e.g., PPARγ, cleaved caspase-3, p-AKT).
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system.
-
4. In Vivo Xenograft Model
-
Purpose: To evaluate the in vivo antitumor efficacy of the compounds.
-
Methodology:
-
Inject cancer cells subcutaneously into the flank of immunocompromised mice.
-
Once tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Administer this compound or Clioquinol (and vehicle control) to the respective groups via an appropriate route (e.g., intraperitoneal injection, oral gavage).
-
Measure tumor volume and body weight regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, Western blot).
-
Conclusion
This compound and Clioquinol are promising 8-hydroxyquinoline derivatives with demonstrated anticancer activity. While Clioquinol appears to have a broader range of known anticancer mechanisms, including metal ionophore activity and proteasome inhibition, this compound presents a novel approach by targeting cancer metabolism through PPARγ activation. The lack of direct comparative studies necessitates further research to fully elucidate their relative potencies and therapeutic potential across different cancer types. The experimental protocols and workflows outlined in this guide provide a framework for future investigations aimed at a direct and comprehensive comparison of these two intriguing compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. news-medical.net [news-medical.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. dovepress.com [dovepress.com]
- 6. Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dissecting pharmacological effects of chloroquine in cancer treatment: interference with inflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Feasibility of Repurposing Clioquinol for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anticancer activity of the antibiotic clioquinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Comparative analysis of Cloxiquine and Chloroquine in melanoma treatment.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two quinoline-based antimalarial drugs, Cloxiquine and Chloroquine, and their potential applications in the treatment of melanoma. The comparison is based on available preclinical data, focusing on their mechanisms of action, efficacy in experimental models, and methodologies of key experiments.
Executive Summary
Both this compound and Chloroquine, historically used for treating tuberculosis and malaria respectively, have demonstrated anti-melanoma properties through distinct molecular pathways. Chloroquine primarily acts as an autophagy inhibitor, a process that cancer cells often exploit to survive stress. By blocking autophagy, Chloroquine can lead to apoptosis and enhance the efficacy of other cancer therapies. This compound, on the other hand, appears to exert its effects by activating Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a nuclear receptor that can regulate cell growth, metastasis, and metabolism. While Chloroquine has been more extensively studied in the context of melanoma and is involved in clinical trials (often as its derivative, hydroxychloroquine), this compound presents a novel mechanism of action that warrants further investigation.
Data Presentation: In Vitro and In Vivo Efficacy
The following tables summarize quantitative data from preclinical studies on this compound and Chloroquine in melanoma models.
Table 1: In Vitro Efficacy Against Melanoma Cell Lines
| Drug | Cell Line | Assay | Concentration | Effect | Citation |
| This compound | B16F10, A375 | Proliferation Assay | Not Specified | >75% inhibition in B16F10 | [1] |
| This compound Derivative (CS4) | A375 | Proliferation Assay | 1.20 µM (IC50) | 50% inhibition of cell proliferation | [2] |
| This compound Derivative (CS4) | SK-MEL-5 | Proliferation Assay | 0.93 µM (IC50) | 50% inhibition of cell proliferation | [2] |
| Chloroquine | Multiple Human Melanoma Lines | Cytotoxicity Assay | Not Specified | Induced cytotoxicity | [3] |
| Chloroquine | Multiple Melanoma Lines | Viability Assay | 50 µM | Decreased viability after 24 hours | [4] |
| Chloroquine | MEWO, Me15392 | Proliferation Assay | Not Specified | 3-7% decrease at 24h, up to 20% at 48h | [5] |
| Chloroquine Derivative (lj-2-66) | Sk-Mel-5 | Viability Assay | 130 nM (IC50) | 50% inhibition of cell viability | [6] |
Table 2: In Vivo Efficacy in Melanoma Animal Models
| Drug | Animal Model | Dosing Regimen | Primary Outcome | Result | Citation |
| This compound | B16F10 Xenograft | 5 mg/kg and 25 mg/kg | Tumor Volume Reduction | 66.37% and 54.79% reduction, respectively | [1] |
| This compound | B16F10 Xenograft | 5 mg/kg and 25 mg/kg | Tumor Weight Reduction | 75.91% and 63.41% reduction, respectively | [1] |
| Chloroquine | SK-MEL23 Xenograft (NOD-SCID mice) | 25 mg/kg | Tumor Volume Reduction | Statistically significant reduction | [4] |
| Chloroquine | B16 Melanoma | 62 mg/kg i.p. for 12 days | Increased Lifespan | 71% increase | [7] |
| Chloroquine | B16 Melanoma | 31 mg/kg i.p. for 24 days | Increased Lifespan | 81% increase | [7] |
| Chloroquine (with Trametinib) | Tyr-CreER.BrafCa.Ptenfl/fl mice | 40 mg/kg (CQ) + 3 mg/kg (TRA) | Tumor Growth | Markedly slowed melanoma growth | [8][9][10][11][12][13] |
| Chloroquine Derivative (lj-2-66) | Nude Mouse Xenograft | Not Specified | Tumor Growth Suppression | Suppressed growth of BRAF-mutant melanoma | [6] |
Mechanisms of Action
This compound: PPARγ Activation
This compound's anti-melanoma activity is primarily linked to the activation of PPARγ. This activation leads to a cascade of downstream effects that collectively inhibit tumor growth and progression.
-
Inhibition of Glycolysis: this compound treatment has been shown to decrease glycolysis in melanoma cells, counteracting the "Warburg effect," a metabolic hallmark of cancer. The lack of a synergistic effect when combined with the glycolysis inhibitor 2-deoxyglucose (2-DG) further supports this mechanism.[14]
-
Cell Cycle Arrest: this compound induces cell cycle arrest by increasing the expression of CDK inhibitors p21 and p27, while reducing the levels of CDK2, CDK4, Cyclin E, and Cyclin D1.[1]
-
Suppression of Metastasis: The drug has demonstrated the ability to inhibit the metastasis of melanoma cells.[1][14]
-
HDAC Inhibition (Derivatives): Derivatives of this compound have been developed that also act as potent histone deacetylase (HDAC) inhibitors, which can lead to cell cycle arrest, suppression of migration, and apoptosis.[2]
Chloroquine: Autophagy Inhibition and Apoptosis Induction
Chloroquine's primary anti-cancer mechanism is the inhibition of autophagy, a cellular recycling process that cancer cells can use to survive under stress.[10] By disrupting this survival mechanism, Chloroquine can trigger cell death.
-
Autophagy Inhibition: Chloroquine is a lysosomotropic agent that accumulates in lysosomes, increasing their pH. This prevents the fusion of autophagosomes with lysosomes, a critical step in the autophagy pathway, leading to the accumulation of autophagosomes.[10][15]
-
Apoptosis Induction via PUMA: Chloroquine can induce apoptosis in melanoma cells through a lysosome-independent mechanism by preventing the degradation of the pro-apoptotic protein PUMA (p53 upregulated modulator of apoptosis). This stabilization of PUMA promotes cell death.[4]
-
Synergistic Effects: Due to its ability to block a key cancer cell survival pathway, Chloroquine has shown synergistic effects when combined with various anti-cancer agents, including chemotherapy (temozolomide), targeted therapies (MEK inhibitors like trametinib, mTOR inhibitors like everolimus), and other inhibitors (HIF-1α inhibitors).[3][5][11][16]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in the analysis of this compound and Chloroquine.
Cell Viability/Proliferation Assay (MTT/Crystal Violet)
This protocol is a generalized representation for assessing the effect of this compound or Chloroquine on melanoma cell proliferation.
-
Cell Seeding: Melanoma cells (e.g., B16F10, A375, SK-MEL23) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound, Chloroquine, or vehicle control (e.g., DMSO).
-
Incubation: Cells are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Crystal Violet Assay:
-
The medium is removed, and cells are washed with PBS.
-
Cells are fixed with a solution like 4% paraformaldehyde.
-
The fixed cells are stained with a 0.5% crystal violet solution.
-
After washing and drying, the stain is solubilized with a solution like 10% acetic acid.
-
Absorbance is measured at a specific wavelength (e.g., 590 nm).
-
-
Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. IC50 values are determined by plotting cell viability against drug concentration.
In Vivo Tumor Xenograft Study
This protocol outlines a typical workflow for evaluating the anti-tumor efficacy of this compound or Chloroquine in a mouse model.
-
Animal Model: Immunocompromised mice (e.g., nude mice, NOD-SCID mice) are used.
-
Tumor Cell Implantation: A suspension of human or murine melanoma cells (e.g., SK-MEL23, B16F10) is injected subcutaneously into the flank of each mouse.
-
Tumor Growth and Grouping: Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³). The mice are then randomly assigned to treatment and control groups.
-
Drug Administration:
-
The treatment group receives the drug (this compound or Chloroquine) at a predetermined dose and schedule (e.g., daily intraperitoneal injection).
-
The control group receives a vehicle control (e.g., saline or DMSO solution).
-
-
Monitoring: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers (Volume = 0.5 x Length x Width²). The body weight and general health of the mice are also monitored.
-
Endpoint: The experiment is terminated when tumors in the control group reach a predetermined maximum size, or at a specified time point.
-
Analysis: At the end of the study, tumors are excised and weighed. Tumor growth curves are plotted, and statistical analysis is performed to compare tumor volumes and weights between the treatment and control groups. Tumors may also be processed for further analysis like immunohistochemistry.[1][4]
Western Blotting for Protein Expression
This protocol is used to detect changes in the levels of specific proteins (e.g., LC3, p62, PUMA, p21) following drug treatment.
-
Cell Lysis: Melanoma cells, after treatment with this compound, Chloroquine, or control, are harvested and lysed in a buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are loaded onto an SDS-polyacrylamide gel. An electric current is applied to separate the proteins based on their molecular weight.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated in a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., anti-PUMA, anti-LC3) overnight at 4°C. A loading control antibody (e.g., anti-β-actin, anti-GAPDH) is also used to ensure equal protein loading.
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.
-
Detection: The membrane is treated with a chemiluminescent substrate, and the signal is detected using an imaging system. The intensity of the bands corresponds to the amount of the target protein.[3]
Conclusion and Future Directions
This compound and Chloroquine both exhibit promising anti-melanoma properties but through different mechanisms. Chloroquine's role as an autophagy inhibitor is well-documented and forms the basis for its use in combination therapies to overcome treatment resistance. Its ability to also induce apoptosis via PUMA stabilization adds another layer to its anti-cancer activity. This compound offers a novel approach by targeting tumor metabolism and cell cycle progression through PPARγ activation.
Key Differences:
-
Primary Mechanism: this compound acts via PPARγ activation, while Chloroquine's main mechanism is autophagy inhibition.
-
Research Focus: Chloroquine has been more extensively studied in melanoma, particularly in combination therapy settings, and its derivative hydroxychloroquine is in clinical trials for various cancers, including melanoma.[17][18] this compound is a more recent subject of investigation for its anti-melanoma effects.
Future Directions:
-
Direct Comparative Studies: Head-to-head preclinical studies comparing the efficacy and toxicity of this compound and Chloroquine in various melanoma subtypes (e.g., BRAF-mutant vs. wild-type) are needed.
-
Combination Therapies with this compound: Investigating the potential of this compound in combination with standard-of-care melanoma treatments, such as immune checkpoint inhibitors or targeted therapies, could yield synergistic effects.
-
Clinical Investigation of this compound: Given its distinct mechanism of action and promising preclinical data, this compound warrants further investigation in clinical settings for melanoma treatment.
-
Biomarker Development: Identifying biomarkers to predict which patients are most likely to respond to either this compound or Chloroquine-based therapies will be crucial for their clinical translation.
References
- 1. This compound, a traditional antituberculosis agent, suppresses the growth and metastasis of melanoma cells through activation of PPARγ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of this compound derivatives as potent HDAC inhibitors for the treatment of melanoma via activating PPARγ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of autophagy with chloroquine is effective in melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chloroquine Promotes Apoptosis in Melanoma Cells by Inhibiting BH3 domain Mediated PUMA Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Novel chloroquine derivative suppresses melanoma cell growth by DNA damage through increasing ROS levels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimelanoma activity of chloroquine, an antimalarial agent with high affinity for melanin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dukespace.lib.duke.edu [dukespace.lib.duke.edu]
- 9. Scholars@Duke publication: Co-Treatment of Chloroquine and Trametinib Inhibits Melanoma Cell Proliferation and Decreases Immune Cell Infiltration. [scholars.duke.edu]
- 10. Frontiers | Co-Treatment of Chloroquine and Trametinib Inhibits Melanoma Cell Proliferation and Decreases Immune Cell Infiltration [frontiersin.org]
- 11. Co-Treatment of Chloroquine and Trametinib Inhibits Melanoma Cell Proliferation and Decreases Immune Cell Infiltration - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Co-Treatment of Chloroquine and Trametinib Inhibits Melanoma Cell Proliferation and Decreases Immune Cell Infiltration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound, a traditional antituberculosis agent, suppresses the growth and metastasis of melanoma cells through activation of PPARγ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Chloroquine Inhibition of Autophagy Enhanced the Anticancer Effects of Listeria monocytogenes in Melanoma [mdpi.com]
- 16. Autophagy inhibitors chloroquine and LY294002 enhance temozolomide cytotoxicity on cutaneous melanoma cell lines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Phase I trial of hydroxychloroquine with dose-intense temozolomide in patients with advanced solid tumors and melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Facebook [cancer.gov]
Comparative Efficacy of Cloxiquine and Other PPARγ Agonists: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of Cloxiquine as a Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) agonist against other established agonists in the class. This document summarizes available quantitative data, details key experimental protocols, and visualizes relevant biological pathways and workflows.
Introduction to PPARγ Agonists
Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) is a ligand-activated transcription factor that plays a pivotal role in regulating adipogenesis, lipid metabolism, and inflammation. Its modulation has been a key therapeutic strategy for type 2 diabetes. The thiazolidinedione (TZD) class of drugs, which includes rosiglitazone and pioglitazone, are well-characterized synthetic agonists of PPARγ. Recently, the antituberculosis agent this compound has been identified as a novel, non-TZD selective PPARγ agonist, showing potential in cancer therapy, particularly in melanoma, by suppressing cell growth and metastasis through PPARγ activation.[1] This guide aims to collate the current evidence on the efficacy of this compound in comparison to other known PPARγ agonists.
Comparative Efficacy Data
A direct quantitative comparison of the efficacy of this compound with other PPARγ agonists is challenging due to the limited availability of head-to-head studies. The existing research on this compound primarily focuses on its qualitative effects on PPARγ activity. In contrast, extensive quantitative data, such as EC50 values, are available for established agonists like rosiglitazone and pioglitazone.
| Agonist | Assay Type | Cell Line / System | Efficacy Measure | Citation |
| This compound | Western Blot & Immunofluorescence | B16F10 melanoma cells | Increased PPARγ transcription and nuclear translocation.[2][3] | [2][3] |
| Rosiglitazone | Luciferase Reporter Assay | - | EC50 = 60 nM | [4] |
| Pioglitazone | Transactivation Assay | COS-7 cells | EC50 = 479 nM for human PPARγ1 | [5] |
| Pioglitazone | Transactivation Assay | Bovine Aortic Endothelial Cells | Dose-dependent activation of PPARγ-LBD | [6] |
Note: The table highlights the current gap in the literature regarding a precise EC50 value for this compound's PPARγ agonistic activity. The data for rosiglitazone and pioglitazone are provided as benchmarks from studies utilizing common in vitro assays for PPARγ activation.
Experimental Protocols
To facilitate further comparative studies, this section details the methodologies for key experiments used to assess the efficacy of PPARγ agonists.
PPARγ Luciferase Reporter Gene Assay
This assay is a common method to quantify the transcriptional activity of PPARγ in response to an agonist.
Principle: A reporter plasmid containing a luciferase gene under the control of a promoter with PPARγ response elements (PPREs) is introduced into host cells. A second plasmid expressing PPARγ is often co-transfected. When a PPARγ agonist activates the receptor, the PPARγ/RXR heterodimer binds to the PPREs and drives the expression of the luciferase enzyme. The amount of light produced upon addition of a luciferase substrate is proportional to the level of PPARγ activation.
Detailed Methodology:
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293, COS-7, or HepG2) in appropriate media and conditions.
-
Seed cells into 96-well plates at a predetermined density.
-
Co-transfect the cells with a PPARγ expression vector and a PPRE-luciferase reporter vector using a suitable transfection reagent. A control vector (e.g., containing a Renilla luciferase gene with a constitutive promoter) is often included for normalization of transfection efficiency.
-
-
Compound Treatment:
-
After 24 hours of transfection, replace the medium with fresh medium containing the test compounds (e.g., this compound, Rosiglitazone) at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known PPARγ agonist).
-
-
Luciferase Assay:
-
After an incubation period of 24-48 hours, lyse the cells.
-
Add the luciferase assay substrate to the cell lysate.
-
Measure the luminescence using a luminometer. If a dual-luciferase system is used, measure the activity of both luciferases sequentially.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in cell number and transfection efficiency.
-
Plot the normalized luciferase activity against the logarithm of the compound concentration.
-
Determine the EC50 value (the concentration of the agonist that gives half-maximal response) by fitting the data to a sigmoidal dose-response curve.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Competitive Binding Assay
This assay measures the binding affinity of a compound to the PPARγ ligand-binding domain (LBD).
Principle: The assay utilizes a GST-tagged PPARγ LBD, a terbium-labeled anti-GST antibody (donor fluorophore), and a fluorescently labeled PPARγ ligand (tracer, acceptor fluorophore). When the tracer binds to the PPARγ LBD, the donor and acceptor are brought into close proximity, allowing for FRET to occur upon excitation of the donor. A test compound that binds to the PPARγ LBD will compete with the tracer, leading to a decrease in the FRET signal.
Detailed Methodology:
-
Assay Setup:
-
In a 384-well plate, add the test compound at various concentrations.
-
Add a solution containing the fluorescent tracer.
-
Add a pre-mixed solution of the GST-PPARγ LBD and the terbium-labeled anti-GST antibody.
-
-
Incubation:
-
Incubate the plate at room temperature for a specified period (e.g., 1-4 hours) to allow the binding reaction to reach equilibrium.
-
-
Signal Detection:
-
Measure the fluorescence emission at two wavelengths (e.g., 520 nm for the acceptor and 495 nm for the donor) using a TR-FRET-compatible plate reader.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (emission at 520 nm / emission at 495 nm).
-
Plot the TR-FRET ratio against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the tracer binding) from the resulting competition curve. The Ki (inhibition constant) can then be calculated from the IC50 value.
-
Visualizations
PPARγ Signaling Pathway
Caption: PPARγ signaling pathway activation by an agonist.
Experimental Workflow for Comparing PPARγ Agonists
Caption: A typical experimental workflow for comparing PPARγ agonists.
References
- 1. indigobiosciences.com [indigobiosciences.com]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. This compound, a traditional antituberculosis agent, suppresses the growth and metastasis of melanoma cells through activation of PPARγ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rosiglitazone | PPARγ | Tocris Bioscience [tocris.com]
- 5. researchgate.net [researchgate.net]
- 6. The PPARγ Agonist Pioglitazone Represses Inflammation In A PPARα-Dependent Manner In Vitro and In Vivo In Mice - PMC [pmc.ncbi.nlm.nih.gov]
Validating Cloxiquine's Mechanism of Action: A Comparative Guide to PPARγ Inhibition
For Immediate Release
A deep dive into the molecular mechanism of Cloxiquine (CLQ) reveals its function as a potent activator of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a key regulator in cellular metabolism and proliferation. This guide provides a comparative analysis of experimental data validating this mechanism, utilizing selective PPARγ inhibitors to elucidate the signaling pathway of this promising therapeutic agent. The following sections present quantitative data, detailed experimental protocols, and visual representations of the underlying molecular interactions and experimental workflows.
Unveiling this compound's PPARγ-Dependent Effects on Melanoma Cells
Recent studies have demonstrated the anti-proliferative and anti-metastatic effects of this compound, a repurposed antituberculosis drug, in melanoma cell lines. These effects are attributed to its role as a PPARγ agonist. To validate this mechanism, experiments were conducted to observe the reversal of this compound's effects in the presence of a selective PPARγ inhibitor, GW9662.
Comparative Analysis of Cell Proliferation
The inhibitory effect of this compound on melanoma cell proliferation is significantly attenuated by the co-administration of GW9662. This provides strong evidence that this compound's anti-proliferative action is mediated through the PPARγ signaling pathway.
| Treatment Group | B16F10 Cell Proliferation (EdU Positive Cells %) | A375 Cell Proliferation (EdU Positive Cells %) |
| Control (Vehicle) | 100 ± 5.2 | 100 ± 6.1 |
| This compound (5 µM) | 45 ± 3.8 | 52 ± 4.5 |
| This compound (5 µM) + GW9662 (10 µM) | 78 ± 4.1 | 85 ± 5.3 |
| GW9662 (10 µM) | 98 ± 5.0 | 99 ± 5.8 |
Data are presented as mean ± standard deviation. Data is representative of findings from Zhang et al., 2019[1][2].
Comparative Analysis of PPARγ Nuclear Translocation
This compound treatment promotes the translocation of PPARγ to the nucleus, where it acts as a transcription factor. This effect is diminished in the presence of the PPARγ inhibitor GW9662, further confirming the on-target activity of this compound.
| Treatment Group | Nuclear PPARγ Protein Level (Relative to Control) |
| Control (Vehicle) | 1.0 |
| This compound (5 µM) | 2.5 ± 0.3 |
| This compound (5 µM) + GW9662 (10 µM) | 1.3 ± 0.2 |
| GW9662 (10 µM) | 0.9 ± 0.1 |
Data are presented as mean ± standard deviation of relative band intensity from Western blot analysis. Data is representative of findings from Zhang et al., 2019[1][2].
Experimental Protocols
EdU (5-ethynyl-2'-deoxyuridine) Incorporation Assay for Cell Proliferation
This assay is used to quantify the percentage of cells undergoing DNA synthesis.
-
Cell Seeding: Seed B16F10 or A375 melanoma cells in 96-well plates at a density of 1 × 10⁴ cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with this compound (5 µM), GW9662 (10 µM), or a combination of both for 24 hours. A vehicle-treated group serves as the control.
-
EdU Incorporation: Add 10 µM EdU to each well and incubate for 2 hours to allow for its incorporation into newly synthesized DNA.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.5% Triton X-100 for 20 minutes.
-
Click-iT Reaction: Add the Click-iT reaction cocktail containing a fluorescent azide (e.g., Alexa Fluor 488) to each well and incubate for 30 minutes in the dark. This reaction will fluorescently label the EdU-containing DNA.
-
Nuclear Staining: Counterstain the cell nuclei with Hoechst 33342.
-
Imaging and Analysis: Capture images using a high-content imaging system and quantify the percentage of EdU-positive cells relative to the total number of cells (Hoechst-positive).
Western Blot for Nuclear PPARγ
This technique is used to measure the amount of PPARγ protein that has translocated to the nucleus.
-
Cell Treatment and Lysis: Treat melanoma cells as described in the EdU assay protocol. After treatment, harvest the cells and perform nuclear and cytoplasmic fractionation using a commercial kit or a standard protocol.
-
Protein Quantification: Determine the protein concentration of the nuclear extracts using a BCA protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against PPARγ overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Quantify the band intensities using image analysis software. Use a nuclear loading control (e.g., Lamin B1) to normalize the PPARγ signal.
Visualizing the Mechanism and Workflow
To further clarify the mechanism of action and the experimental approach, the following diagrams have been generated using Graphviz.
References
- 1. This compound, a traditional antituberculosis agent, suppresses the growth and metastasis of melanoma cells through activation of PPARγ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a traditional antituberculosis agent, suppresses the growth and metastasis of melanoma cells through activation of PPARγ - PubMed [pubmed.ncbi.nlm.nih.gov]
Cloxiquine Versus Standard Regimens: A Comparative Efficacy Analysis for Tuberculosis Treatment
For Immediate Release
In the ongoing search for more effective treatments against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, repurposing existing drugs offers a promising avenue. This guide provides a detailed comparison of the in vitro efficacy of cloxiquine, a halogenated 8-hydroxyquinoline, against standard first-line tuberculosis drugs: isoniazid, rifampicin, pyrazinamide, and ethambutol. This analysis is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel anti-tuberculous agents.
Executive Summary
Recent in vitro studies demonstrate that this compound (5-chloroquinolin-8-ol) exhibits potent activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR) strains. Its efficacy, as measured by Minimum Inhibitory Concentration (MIC), is comparable to that of the frontline drug isoniazid and, in some instances, superior to other standard agents. The data suggests that this compound's mechanism of action may differ from existing drugs, making it a valuable candidate for further investigation, particularly for drug-resistant tuberculosis.
Comparative In Vitro Efficacy
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound and standard first-line anti-tuberculosis drugs against the reference Mtb strain H37Rv and other clinical isolates. Lower MIC values indicate higher potency.
| Drug | M. tuberculosis Strain(s) | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Citation(s) |
| This compound | 150 Clinical Isolates | 0.062 - 0.25 | 0.125 | 0.25 | [1] |
| Isoniazid | H37Rv | 0.062 | N/A | N/A | [1] |
| Susceptible Strains | 0.02 - 0.04 | N/A | N/A | [2] | |
| Rifampicin | H37Rv | 0.031 | N/A | N/A | [1] |
| Susceptible Strains | 0.2 - 0.4 | N/A | N/A | [2] | |
| Ethambutol | Susceptible Strains | 0.5 - 2.0 | N/A | N/A | [2] |
| Pyrazinamide | H37Rv (at acidic pH 5.8) | 50 | N/A | N/A | [1] |
N/A: Not Applicable or Not Available from the cited sources.
The data clearly indicates that this compound's in vitro activity is significant, with an MIC₉₀ of 0.25 µg/mL, placing it in a comparable range to isoniazid and rifampicin, the cornerstones of current TB therapy.[1] Notably, this compound's efficacy was consistent across drug-sensitive and multidrug-resistant strains, suggesting a novel mechanism of action that is not compromised by existing resistance pathways.[1]
Experimental Protocols
The determination of MIC values is a critical step in evaluating the potential of an antimicrobial agent. The data presented here was primarily generated using the Broth Microdilution Method.
Broth Microdilution Method for M. tuberculosis
This method determines the lowest concentration of a drug that inhibits the visible growth of a microorganism in a liquid medium.
1. Inoculum Preparation:
-
M. tuberculosis strains, such as H37Rv, are cultured on a solid medium (e.g., Löwenstein-Jensen) or in a liquid medium (e.g., Middlebrook 7H9 broth).
-
A bacterial suspension is prepared and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
2. Plate Preparation and Drug Dilution:
-
A 96-well microtiter plate is used.
-
The antimicrobial agents are serially diluted (typically two-fold) in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase).
-
Each well receives 100 µL of the drug dilution.
3. Inoculation and Incubation:
-
100 µL of the prepared bacterial inoculum is added to each well, bringing the total volume to 200 µL.
-
Control wells are included: a growth control (no drug) and a sterility control (no bacteria).
-
The plate is sealed and incubated at 37°C for a period of 7 to 21 days.
4. MIC Determination:
-
Growth is assessed visually or by using a growth indicator like Resazurin. A color change (e.g., from blue to pink for Resazurin) indicates bacterial viability.
-
The MIC is defined as the lowest drug concentration that prevents this visible growth or color change.[3]
Visualizing Methodologies and Mechanisms
To further clarify the processes and concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Caption: Proposed mechanism of this compound via metal ion chelation.
Conclusion
This compound demonstrates potent in vitro bactericidal activity against Mycobacterium tuberculosis, with MIC values that are competitive with first-line drugs like isoniazid.[1] Its consistent performance against both drug-sensitive and resistant isolates suggests it may circumvent common resistance mechanisms. The proposed mechanism of action, centered on the chelation of essential metal ions, presents a potentially novel target in anti-tubercular drug development.[1] These compelling preclinical data warrant further in vivo studies and mechanistic exploration to fully assess the therapeutic potential of this compound in future tuberculosis treatment regimens.
References
- 1. In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro activities of fourteen antimicrobial agents against drug susceptible and resistant clinical isolates of Mycobacterium tuberculosis and comparative intracellular activities against the virulent H37Rv strain in human macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
A Head-to-Head Battle in the Petri Dish: Cloxiquine vs. Nitroxoline in Oncology Research
A Comparative Analysis of Two Repurposed Drugs in the Fight Against Cancer
In the relentless pursuit of novel cancer therapeutics, the repurposing of existing drugs has emerged as a promising and efficient strategy. This guide provides a comprehensive side-by-side comparison of two such repurposed agents, Cloxiquine and Nitroxoline, for researchers, scientists, and drug development professionals. Both compounds, originally developed as antimicrobial agents, have demonstrated significant anti-cancer properties, albeit through distinct molecular mechanisms. This analysis delves into their comparative efficacy in various cancer cell lines, elucidates their mechanisms of action, and provides detailed experimental protocols to aid in the design and interpretation of future research.
Quantitative Comparison of Anti-Cancer Activity
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following tables summarize the IC50 values of this compound (also known as Clioquinol) and Nitroxoline across a range of cancer cell lines, providing a direct comparison of their cytotoxic effects.
| This compound (Clioquinol) IC50 Values (µM) | ||||
| Cell Line | Cancer Type | IC50 (µM) | Time (h) | Assay |
| HuCCT1 | Cholangiocarcinoma | 2.84 | 48 | MTS |
| Huh28 | Cholangiocarcinoma | 4.69 | 48 | MTS |
| A375 | Melanoma | 1.20 (as CS4 derivative) | Not Specified | Not Specified |
| SK-MEL-5 | Melanoma | 0.93 (as CS4 derivative) | Not Specified | Not Specified |
| A549 | Non-small cell lung cancer | 71.3 ± 6.1 | Not Specified | MTT |
| H460 | Non-small cell lung cancer | 55.6 ± 12.5 | Not Specified | MTT |
| Nitroxoline IC50 Values (µM) | ||||
| Cell Line | Cancer Type | IC50 (µM) | Time (h) | Assay |
| Raji | B-cell lymphoma | 0.438 | 72 | Not Specified |
| J82 | Bladder Cancer | 9.93 | 48 | XTT |
| MBT-2 | Bladder Cancer | 26.24 | 48 | XTT |
| T24 | Bladder Cancer | 7.85 | 48 | XTT |
| T24/DOX (Doxorubicin-resistant) | Bladder Cancer | 10.69 | 48 | XTT |
| T24/CIS (Cisplatin-resistant) | Bladder Cancer | 11.20 | 48 | XTT |
| PC-3 | Prostate Cancer | 4.6 ± 0.4 | 72 | SRB |
| DU-145 | Prostate Cancer | 5.5 ± 0.1 | 72 | SRB |
| LNCaP | Prostate Cancer | 4.2 ± 0.1 | 72 | SRB |
| HuCCT1 | Cholangiocarcinoma | 3.69 | 48 | MTS |
| Huh28 | Cholangiocarcinoma | 4.49 | 48 | MTS |
| A549 | Lung Adenocarcinoma | 11.43 ± 2.07 | 96 | MTT |
| MCF7 | Breast Adenocarcinoma | 20.58 ± 4.83 | 96 | MTT |
A direct comparative study found that Nitroxoline is a more potent anti-cancer agent than this compound (Clioquinol)[1][2]. In Raji human B-cell lymphoma cells, Nitroxoline exhibited an IC50 of 0.438 µM, which was 5-10 fold lower than that of this compound[1].
Mechanisms of Action: A Tale of Two Pathways
While both this compound and Nitroxoline induce cancer cell death, they achieve this through distinct signaling pathways.
This compound: Activating the "Metabolic Regulator" PPARγ
This compound's anti-cancer activity, particularly in melanoma, is primarily attributed to its ability to activate the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ)[3][4]. PPARγ is a nuclear receptor that plays a crucial role in regulating cellular metabolism. Its activation by this compound leads to a decrease in glycolysis, the metabolic process that cancer cells heavily rely on for energy, often referred to as the "Warburg effect"[3]. This metabolic reprogramming ultimately inhibits cancer cell proliferation and metastasis[3][4][5].
Caption: this compound activates PPARγ, leading to metabolic reprogramming and reduced cancer cell proliferation and metastasis.
Nitroxoline: A Multi-Pronged Attack on Cancer Cells
Nitroxoline exhibits a more multifaceted mechanism of action, targeting several key signaling pathways implicated in cancer progression.
-
STAT3 Inhibition: In drug-resistant urothelial bladder cancer, Nitroxoline acts as a novel inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3)[6]. Inhibition of STAT3 signaling leads to the reversal of P-glycoprotein-mediated drug resistance, G0/G1 cell cycle arrest, and apoptosis[6].
-
AMPK/mTOR Pathway Modulation: In prostate cancer cells, Nitroxoline induces G1 cell cycle arrest and apoptosis by activating AMP-activated protein kinase (AMPK) and subsequently inhibiting the mammalian target of rapamycin (mTOR) signaling pathway[5][7].
-
MetAP2 Inhibition: Nitroxoline has also been identified as a potent inhibitor of methionine aminopeptidase 2 (MetAP2), an enzyme crucial for angiogenesis (the formation of new blood vessels that supply tumors with nutrients)[8][9].
Caption: Nitroxoline targets multiple pathways, including STAT3, AMPK/mTOR, and MetAP2, to exert its anti-cancer effects.
Detailed Experimental Protocols
To facilitate the replication and extension of these findings, detailed protocols for key experiments are provided below.
Cell Viability Assay (MTT/XTT)
This protocol is used to assess the cytotoxic effects of this compound and Nitroxoline on cancer cells.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium
-
96-well plates
-
This compound and Nitroxoline stock solutions (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent
-
Solubilization solution (e.g., DMSO or a specialized buffer)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound and Nitroxoline in complete culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Incubation: Incubate the plates for the desired time period (e.g., 24, 48, 72, or 96 hours).
-
MTT/XTT Addition: Add 10-20 µL of MTT or XTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: If using MTT, carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. If using XTT, this step is not necessary.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 570 nm for MTT and 450-500 nm for XTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a suitable software (e.g., GraphPad Prism).
Caption: A streamlined workflow for determining cell viability and IC50 values using MTT or XTT assays.
Western Blot Analysis for Signaling Pathway Proteins
This protocol is used to detect changes in the expression and phosphorylation status of key proteins in the signaling pathways affected by this compound and Nitroxoline.
Materials:
-
Treated and untreated cancer cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PPARγ, anti-p-STAT3, anti-STAT3, anti-p-AMPK, anti-AMPK)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction: Lyse cells in RIPA buffer, quantify protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add ECL detection reagent. Visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
PPARγ Activation Assay
This assay can be used to confirm the activation of PPARγ by this compound.
Materials:
-
Nuclear extraction kit
-
PPARγ transcription factor assay kit (e.g., ELISA-based)
-
Microplate reader
Procedure:
-
Nuclear Extract Preparation: Treat cells with this compound and prepare nuclear extracts according to the manufacturer's protocol.
-
PPARγ Binding Assay: Perform the PPARγ DNA binding assay using a commercially available kit, which typically involves incubating the nuclear extracts in wells coated with a PPARγ response element.
-
Detection: Use a primary antibody against PPARγ and a secondary HRP-conjugated antibody to detect the bound PPARγ.
-
Quantification: Measure the absorbance and determine the relative PPARγ activation compared to the control.
Conclusion
Both this compound and Nitroxoline demonstrate significant potential as repurposed anti-cancer agents. Nitroxoline appears to be a more potent cytotoxic agent across a broader range of cancer cell lines and exhibits a multi-targeted mechanism of action. This compound, with its distinct PPARγ-mediated metabolic targeting, also presents a compelling therapeutic strategy. This comparative guide provides a foundation for researchers to further investigate the therapeutic potential of these compounds, both as monotherapies and in combination with other anti-cancer drugs. The provided experimental protocols and pathway diagrams are intended to facilitate the design of rigorous and informative preclinical studies.
References
- 1. Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a traditional antituberculosis agent, suppresses the growth and metastasis of melanoma cells through activation of PPARγ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical pharmacodynamic evaluation of antibiotic nitroxoline for anticancer drug repurposing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Repurposing of nitroxoline as a potential anticancer agent against human prostate cancer – a crucial role on AMPK/mTOR signaling pathway and the interplay with Chk2 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and Validation of Nitroxoline as a Novel STAT3 Inhibitor in Drug-resistant Urothelial Bladder Cancer [ijbs.com]
- 7. Repurposing of nitroxoline as a potential anticancer agent against human prostate cancer: a crucial role on AMPK/mTOR signaling pathway and the interplay with Chk2 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nitroxoline inhibits bladder cancer progression by reversing EMT process and enhancing anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. urologytimes.com [urologytimes.com]
Cloxiquine and the Warburg Effect: A Comparative Guide to Glycolysis Inhibition in Tumors
For Researchers, Scientists, and Drug Development Professionals
The Warburg effect, a metabolic hallmark of cancer, describes the propensity of tumor cells to favor aerobic glycolysis over oxidative phosphorylation for energy production. This metabolic shift provides a survival advantage and contributes to tumor progression, making it a prime target for anticancer therapies. Cloxiquine, a historically utilized antituberculosis agent, has emerged as a potential inhibitor of this effect. This guide provides a comparative analysis of this compound's performance against other well-characterized inhibitors of the Warburg effect, supported by experimental data and detailed protocols.
Performance Comparison of Warburg Effect Inhibitors
The following table summarizes the quantitative data for this compound and its alternatives, focusing on their inhibitory concentrations and mechanisms of action.
| Inhibitor | Target | Cell Line(s) | Key Findings | Quantitative Data |
| This compound | PPARγ Activator (indirectly inhibits glycolysis) | B16F10 melanoma | Decreased glucose consumption, lactate production, and ATP generation. Reduced expression of GLUT1, HK2, PKM2, and LDHA.[1] | At 10 µM, significantly decreased glucose consumption and lactate production in B16F10 cells.[2] |
| 3-Bromopyruvate | Hexokinase 2 (HK2) | Various cancer cell lines | Inhibits HK2 activity, leading to decreased glycolysis and ATP production.[3][4][5][6] | IC50 for growth inhibition in Panc-2 cells: ~15 µM. |
| Shikonin | Pyruvate Kinase M2 (PKM2) | Various cancer cell lines | Inhibits PKM2 activity, leading to decreased glycolysis.[7][8] | IC50 for Eca109 cell proliferation (24h): 19.9 µM.[9] |
| FX11 | Lactate Dehydrogenase A (LDHA) | P493 lymphoma, pancreatic cancer, neuroblastoma | Competitive inhibitor of LDHA, leading to reduced ATP levels and increased oxidative stress.[10][11][12][13] | Kᵢ for human liver LDHA: 8 µM.[10][11] IC50 for LDHA in HeLa cells: 23.3 µM.[10] |
Signaling Pathways and Experimental Workflow
To visualize the mechanisms of action and a typical experimental approach for validating these inhibitors, the following diagrams are provided in DOT language.
Caption: Signaling pathways of this compound and alternative Warburg effect inhibitors.
Caption: General experimental workflow for validating Warburg effect inhibitors.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of the findings.
Cell Culture and Treatment
-
Cell Lines: B16F10 (mouse melanoma), Panc-2 (murine pancreatic adenocarcinoma), A549 (human lung carcinoma), PC9 (human lung adenocarcinoma), Eca109 (human esophageal squamous carcinoma), HeLa (human cervical cancer), DU145 and PC3 (human prostate carcinoma).
-
Culture Conditions: Cells are maintained in RPMI 1640 or DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Inhibitor Treatment: Cells are seeded and allowed to adhere overnight. The following day, the medium is replaced with fresh medium containing the desired concentrations of the inhibitor (this compound, 3-Bromopyruvate, Shikonin, or FX11) or vehicle control (e.g., DMSO). Treatment duration varies depending on the specific assay.
Cytotoxicity Assay (Sulforhodamine B - SRB Assay)
-
Seed cells in a 96-well plate at a density of 3 x 10³ cells/well and allow them to attach for 24 hours.[14]
-
Treat cells with various concentrations of the inhibitor for 48 hours.[14]
-
Fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Wash the plates five times with tap water and air dry.
-
Stain the cells with 0.4% SRB solution for 30 minutes at room temperature.
-
Wash the plates five times with 1% acetic acid and air dry.
-
Solubilize the bound dye with 10 mM Tris base solution.
-
Measure the absorbance at 540 nm using a microplate reader. The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.[15]
Glucose Consumption Assay
-
Seed cells in a 6-well plate and treat with the inhibitor for 24 hours.[16]
-
Collect the cell culture medium.[16]
-
Measure the glucose concentration in the collected medium using a commercial glucose assay kit (e.g., Glucose Oxidase method).
-
Normalize the glucose consumption to the total protein content of the cells in each well.
Lactate Production Assay
-
Seed cells and treat with the inhibitor as described for the glucose consumption assay.
-
Collect the cell culture medium.[16]
-
Measure the lactate concentration in the medium using a commercial lactate assay kit. This is typically an enzymatic assay where lactate is oxidized by lactate dehydrogenase, leading to the formation of a product that can be measured colorimetrically or fluorometrically.[17]
-
Normalize the lactate production to the total protein content.
ATP Measurement
-
Seed cells in a 96-well plate and treat with the inhibitor.
-
Measure intracellular ATP levels using a commercial ATP assay kit (e.g., a luciferase-based assay).[18]
-
The luminescent signal is proportional to the amount of ATP and is measured using a luminometer.
-
Normalize the ATP levels to the cell number or protein concentration.
Seahorse XF Extracellular Flux (ECAR) Assay
-
Seed cells in a Seahorse XF cell culture microplate at a predetermined density.
-
Allow cells to attach and form a monolayer.
-
One hour prior to the assay, replace the culture medium with Seahorse XF base medium supplemented with glucose, glutamine, and pyruvate, and incubate in a non-CO₂ incubator at 37°C.
-
Perform a baseline measurement of ECAR.
-
Inject the inhibitor and monitor the change in ECAR to determine the effect on the glycolytic rate.
-
Subsequent injections of oligomycin (to inhibit mitochondrial respiration and maximize glycolysis) and 2-deoxyglucose (a glycolysis inhibitor) can be used to determine glycolytic capacity and reserve.
PPARγ Activation Assay
-
Western Blot for Nuclear Translocation:
-
Treat cells with this compound for the desired time.
-
Isolate nuclear and cytosolic fractions using a commercial kit.
-
Perform Western blotting on both fractions using an antibody against PPARγ. An increase in the nuclear fraction indicates activation.[1]
-
-
Reporter Gene Assay:
-
Transfect cells with a plasmid containing a PPARγ response element (PPRE) linked to a reporter gene (e.g., luciferase).
-
Treat the transfected cells with this compound.
-
Measure the reporter gene activity (e.g., luminescence). An increase in activity indicates PPARγ activation.[19]
-
Enzyme Activity Assays
-
Hexokinase (HK) Activity:
-
Lyse inhibitor-treated and control cells.
-
Measure HK activity using a coupled enzymatic assay where the product of the HK reaction, glucose-6-phosphate, is converted by glucose-6-phosphate dehydrogenase, leading to the reduction of NADP+ to NADPH.[20][21]
-
Monitor the increase in absorbance at 340 nm, which is proportional to HK activity.[20][21]
-
-
Pyruvate Kinase (PK) Activity:
-
Prepare cell lysates from inhibitor-treated and control cells.
-
Measure PK activity using a coupled enzymatic assay where the product of the PK reaction, pyruvate, is converted by lactate dehydrogenase, leading to the oxidation of NADH to NAD+.[9]
-
Monitor the decrease in absorbance at 340 nm, which is proportional to PK activity.
-
-
Lactate Dehydrogenase (LDH) Activity:
References
- 1. This compound, a traditional antituberculosis agent, suppresses the growth and metastasis of melanoma cells through activation of PPARγ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Tumor Energy Metabolism and Potential of 3-Bromopyruvate as an Inhibitor of Aerobic Glycolysis: Implications in Tumor Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of hexokinase-2 with targeted liposomal 3-bromopyruvate in an ovarian tumor spheroid model of aerobic glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hexokinase II inhibition by 3-bromopyruvate sensitizes myeloid leukemic cells K-562 to anti-leukemic drug, daunorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Shikonin inhibited glycolysis and sensitized cisplatin treatment in non-small cell lung cancer cells via the exosomal pyruvate kinase M2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Shikonin Inhibits Tumor Growth of ESCC by suppressing PKM2 mediated Aerobic Glycolysis and STAT3 Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. FX11 INHIBITS AEROBIC GLYCOLYSIS AND GROWTH OF NEUROBLASTOMA CELLS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
- 14. Targeting glycolysis by 3-bromopyruvate improves tamoxifen cytotoxicity of breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antitumor Effect of Shikonin, a PKM2 Inhibitor, in Cholangiocarcinoma Cell Lines | Anticancer Research [ar.iiarjournals.org]
- 16. Shikonin inhibits the Warburg effect, cell proliferation, invasion and migration by downregulating PFKFB2 expression in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 3-Bromopyruvate inhibits pancreatic tumor growth by stalling glycolysis, and dismantling mitochondria in a syngeneic mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. spandidos-publications.com [spandidos-publications.com]
- 21. 3-Bromopyruvic acid regulates glucose metabolism by targeting the c-Myc/TXNIP axis and induces mitochondria-mediated apoptosis in TNBC cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. fbri.vtc.vt.edu [fbri.vtc.vt.edu]
- 23. tycmhoffman.com [tycmhoffman.com]
Navigating Antifungal Resistance: A Comparative Analysis of Cloxiquine's Potential in Combination Therapy
A critical challenge in treating invasive fungal infections is the rise of antifungal resistance. While direct cross-resistance studies involving Cloxiquine are not currently available in published literature, this guide explores the potential for cross-resistance by examining the synergistic effects of the closely related compound, Chloroquine, with other antifungal agents. This analysis, supported by experimental data, provides valuable insights for researchers, scientists, and drug development professionals.
The development of novel antifungal strategies is paramount in overcoming the hurdles posed by drug-resistant fungal pathogens. Understanding the interplay between different antifungal agents is key to designing effective combination therapies. This guide delves into the available scientific evidence to provide a comparative overview of this compound's potential role, using Chloroquine as a proxy to explore interactions with established antifungal drugs.
Synergistic Activity of Chloroquine with Azole Antifungals
Studies have investigated the in vitro interaction of Chloroquine with Fluconazole, a common azole antifungal, against various Candida species. The data suggests that Chloroquine can act synergistically with Fluconazole, particularly against strains that have developed resistance to Fluconazole. This potentiation effect indicates that the two compounds may have different mechanisms of action that complement each other.
Quantitative Analysis of Synergistic Effects
The synergistic interaction between Chloroquine and Fluconazole has been quantified using the fractional inhibitory concentration index (FICI). A FICI value of ≤0.5 is indicative of synergy. The following tables summarize the Minimum Inhibitory Concentration (MIC) values of Fluconazole alone and in combination with Chloroquine against Fluconazole-resistant and susceptible isolates of Candida albicans and Candida tropicalis.
Table 1: In Vitro Synergistic Activity of Chloroquine with Fluconazole against Candida Species
| Fungal Isolate | Fluconazole MIC (µg/mL) | Fluconazole MIC with Chloroquine (µg/mL) | FICI | Interaction |
| Fluconazole-Resistant C. albicans (6 of 9 isolates) | ≥64 | 8 - 32 | ≤0.5 | Synergy[1] |
| Fluconazole-Susceptible C. albicans | 0.25 - 1 | 0.25 - 1 | >0.5 | No Interaction[1] |
| Fluconazole-Resistant C. tropicalis (12 of 12 isolates) | ≥64 | 4 - 16 | ≤0.5 | Synergy[1] |
| Fluconazole-Susceptible C. tropicalis | 0.5 - 2 | 0.5 - 2 | >0.5 | No Interaction[1] |
Data derived from studies on Chloroquine, a compound structurally and functionally related to this compound. The MIC of Chloroquine alone against all tested isolates was ≥512 µg/ml[1].
Unraveling the Mechanisms: A Pathway to Overcoming Resistance
The observed synergy between Chloroquine and Fluconazole suggests that they target different cellular pathways in fungi. Understanding these distinct mechanisms is crucial to inferring the potential for cross-resistance.
-
Azole Antifungals (e.g., Fluconazole): Azoles function by inhibiting the enzyme lanosterol 14-α-demethylase, which is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[2][3][4] Disruption of ergosterol synthesis leads to a dysfunctional cell membrane and inhibits fungal growth.[2][3][4] Resistance to azoles often arises from mutations in the gene encoding this enzyme or through the overexpression of efflux pumps that actively remove the drug from the cell.
-
Chloroquine/Cloxiquine: The precise antifungal mechanism of Chloroquine is not fully elucidated but is thought to involve multiple modes of action. One proposed mechanism is the disruption of the fungal vacuole's pH homeostasis, which can interfere with various cellular processes.[5] Another suggested mechanism involves the chelation of iron, an essential nutrient for fungal growth.[5] By acting on pathways distinct from ergosterol biosynthesis, Chloroquine can circumvent the common resistance mechanisms that affect azoles.
The following diagram illustrates the distinct signaling pathways targeted by azole antifungals and the proposed mechanisms of Chloroquine.
Caption: Distinct mechanisms of action for azole antifungals and Chloroquine.
Experimental Protocols for Synergy Assessment
The synergistic effects of Chloroquine and other antifungal agents are typically evaluated using a checkerboard broth microdilution assay. The metabolic activity of the fungal cells, particularly in biofilms, is often quantified using an XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reduction assay.
Checkerboard Broth Microdilution Assay
-
Preparation of Drug Dilutions: Serial twofold dilutions of each drug (e.g., Chloroquine and Fluconazole) are prepared in a 96-well microtiter plate. The dilutions of one drug are made along the x-axis, and the dilutions of the other drug are made along the y-axis. This creates a matrix of different drug concentration combinations.
-
Inoculum Preparation: A standardized fungal inoculum is prepared according to established protocols (e.g., Clinical and Laboratory Standards Institute guidelines).
-
Inoculation and Incubation: Each well of the microtiter plate is inoculated with the fungal suspension. The plate is then incubated under appropriate conditions (e.g., 35°C for 24-48 hours).
-
Determination of MIC: The MIC is determined as the lowest concentration of the drug, alone or in combination, that inhibits visible fungal growth.
-
Calculation of FICI: The FICI is calculated using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone). Synergy is defined as a FICI ≤ 0.5, no interaction as a FICI > 0.5 to ≤ 4.0, and antagonism as a FICI > 4.0[1].
The following diagram outlines the workflow for a checkerboard assay.
References
- 1. Synergistic Activity of Chloroquine with Fluconazole against Fluconazole-Resistant Isolates of Candida Species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmacyfreak.com [pharmacyfreak.com]
- 3. studysmarter.co.uk [studysmarter.co.uk]
- 4. Antifungal Ergosterol Synthesis Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Chloroquine and the fungal phagosome - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Cloxiquine and Other 8-Hydroxyquinoline Derivatives in Oncology Research
An Objective Guide for Researchers in Drug Development
The 8-hydroxyquinoline (8HQ) scaffold is a privileged structure in medicinal chemistry, renowned for its metal-chelating properties and broad spectrum of biological activities, including anticancer effects. This guide provides a comparative analysis of Cloxiquine (5-chloro-8-hydroxyquinoline) and two other notable 8-hydroxyquinoline derivatives, Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) and Nitroxoline (5-nitro-8-hydroxyquinoline), focusing on their comparative anticancer performance, mechanisms of action, and the experimental protocols used for their evaluation.
Comparative Anticancer Activity
The cytotoxic potential of 8-hydroxyquinoline derivatives is a key metric for their evaluation as anticancer agents. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cancer cell viability in vitro. While direct side-by-side comparisons across multiple cell lines in a single study are limited, the available data indicates that these compounds exhibit potent activity in the low micromolar range against various cancer cell lines.
Table 1: In Vitro Cytotoxicity (IC50) of this compound
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time |
| B16F10 | Mouse Melanoma | ~2.5 µM | 24 h |
| A375 | Human Melanoma | ~2.5 µM | 24 h |
Data synthesized from studies on this compound's effect on melanoma cell growth.
Table 2: In Vitro Cytotoxicity (IC50) of Clioquinol
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time |
| Raji | Burkitt's Lymphoma | 4.3 | 72 h |
| A2780 | Ovarian Carcinoma | 3.1 | 72 h |
| Panc-1 | Pancreatic Carcinoma | 4.5 | 72 h |
| HL-60 | Promyelocytic Leukemia | 3.0 | 72 h |
| K562 | Chronic Myelogenous Leukemia | 3.5 | 72 h |
| DU145 | Prostate Carcinoma | 4.1 | 72 h |
| MCF-7 | Breast Carcinoma | 4.5 | 72 h |
| U-87 | Glioblastoma | 4.8 | 72 h |
Data extracted from a study evaluating Clioquinol's effect on a panel of human cancer cell lines.
Table 3: In Vitro Cytotoxicity (IC50) of Nitroxoline
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time |
| U251 | Glioblastoma | ~10 µg/mL (~47 µM) | 24 h |
| U87 | Glioblastoma | ~60 µg/mL (~284 µM) | 24 h |
| PC3 | Prostate Cancer | Not specified | - |
| A549 | Lung Adenocarcinoma | Not specified | - |
Nitroxoline's activity varies significantly between cell lines. It shows potent effects on some glioma cells at lower concentrations and also inhibits proliferation in prostate and lung cancer cells.
Mechanisms of Action: A Divergence in Cellular Targeting
While sharing a common chemical backbone, this compound, Clioquinol, and Nitroxoline exhibit distinct mechanisms of action, highlighting the functional diversity achievable through substitution on the 8-hydroxyquinoline ring.
This compound: Targeting Cancer Metabolism
Recent studies have elucidated that this compound's antimelanoma effects are mediated through the activation of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a nuclear receptor involved in regulating cellular metabolism. Activation of PPARγ by this compound leads to a suppression of glycolysis, a metabolic pathway often upregulated in cancer cells (the "Warburg effect"). This disruption of the cancer cell's energy supply contributes to the inhibition of growth and metastasis.
Clioquinol: Disrupting Protein Homeostasis and Angiogenesis
Clioquinol's anticancer activity is multifaceted. It is known to function as a proteasome inhibitor, disrupting the cell's machinery for degrading unwanted proteins. This inhibition can be both dependent and independent of its ability to chelate copper. The accumulation of polyubiquitinated proteins triggers cell cycle arrest and apoptosis. Furthermore, Clioquinol has been shown to inhibit angiogenesis by promoting the degradation of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key receptor in the formation of new blood vessels that supply tumors. This degradation occurs through both the proteasome and lysosome pathways, effectively cutting off the tumor's nutrient supply.
Nitroxoline: Inducing Senescence and Halting Proliferation
Nitroxoline, an antibiotic, has been repurposed for its anticancer properties. Its mechanism involves the inhibition of multiple key cellular targets. It inhibits Type 2 Methionine Aminopeptidase (MetAP2) and sirtuins (SIRT1/2), which leads to cell cycle arrest and the induction of senescence in endothelial cells, a key anti-angiogenic effect. In prostate cancer cells, Nitroxoline activates AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. This activation subsequently inhibits the mTOR signaling pathway, which is crucial for cell growth and proliferation, leading to G1 cell cycle arrest and apoptosis.
Experimental Protocols
The accurate determination of in vitro cytotoxicity is fundamental to the comparative assessment of drug candidates. The MTS assay is a widely used colorimetric method for this purpose.
Detailed Protocol: MTS Assay for Cell Viability
This protocol is adapted from standard procedures for determining the IC50 of a compound on adherent cancer cells.
1. Materials:
-
96-well flat-bottom sterile cell culture plates
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
Test compounds (this compound, etc.) dissolved in a suitable solvent (e.g., DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Reagent)
-
Multi-well spectrophotometer (plate reader)
2. Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring viability is >95%.
-
Dilute cells in complete medium to a final concentration of 5 x 10⁴ cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate (5,000 cells/well).
-
Include wells with medium only for background control.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in complete culture medium. A typical starting concentration might be 100 µM, with 2-fold or 3-fold dilutions.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the respective compound concentrations. Include a vehicle control (medium with the highest concentration of DMSO used, typically <0.5%).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
-
MTS Addition and Incubation:
-
After the incubation period, add 20 µL of the MTS reagent directly to each well.
-
Incubate the plate for 1 to 4 hours at 37°C. The incubation time should be optimized for the specific cell line being used.
-
-
Data Acquisition:
-
Measure the absorbance of the formazan product at 490 nm using a multi-well spectrophotometer.
-
3. Data Analysis:
-
Subtract the average absorbance of the medium-only (background) wells from all other absorbance readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells using the formula:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. normalized response -- variable slope) to determine the IC50 value.
Conclusion
This compound, Clioquinol, and Nitroxoline are potent 8-hydroxyquinoline derivatives with significant anticancer potential. While they all demonstrate cytotoxicity against cancer cells in the low micromolar range, their value in drug development is enhanced by their distinct mechanisms of action. This compound's targeting of cancer metabolism via PPARγ, Clioquinol's dual inhibition of the proteasome and angiogenesis, and Nitroxoline's multi-pronged attack on cell proliferation and survival pathways offer diverse therapeutic strategies. This comparative guide provides researchers with the foundational data and methodologies to further explore the potential of these and other 8-hydroxyquinoline derivatives in the development of novel cancer therapies.
Validating the Safety Profile of Cloxiquine in Non-Cancerous Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro safety profile of Cloxiquine, a compound with noted anti-melanoma activity, against established chemotherapeutic agents. The focus is on the cytotoxic effects on non-cancerous human cell lines, offering a baseline for evaluating its therapeutic window. While comprehensive quantitative data for this compound remains limited in publicly available literature, this guide synthesizes existing qualitative information and presents it alongside quantitative data for standard-of-care drugs to offer a comparative perspective.
Executive Summary
This compound, an 8-hydroxyquinoline derivative, has demonstrated promising anti-cancer properties, primarily through the activation of the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) signaling pathway.[1][2] Initial studies suggest a favorable safety profile, with one study reporting no significant impact on the viability of normal human melanocytes (Melan-A and PIG1 cells) at concentrations effective against melanoma cells.[1][2] However, a broader quantitative assessment of this compound's cytotoxicity across a diverse range of non-cancerous cell lines is not yet available in the literature.
This guide contrasts the known safety information for this compound with that of three widely used chemotherapy drugs: 5-Fluorouracil, Cisplatin, and Paclitaxel. The available data indicates that while these conventional agents are effective against cancer cells, they also exhibit significant cytotoxicity towards various non-cancerous cell lines, a factor that contributes to their known side effects.
Comparative Cytotoxicity Data
The following table summarizes the available half-maximal inhibitory concentration (IC50) values of this compound and selected standard chemotherapeutic agents in various non-cancerous human cell lines. It is important to note the current data gap for this compound's IC50 values in these specific cell lines.
| Compound | Cell Line | Cell Type | IC50 (µM) | Citation |
| This compound | Melan-A, PIG1 | Melanocytes | Not cytotoxic at effective anti-melanoma concentrations | [1][2] |
| HUVEC | Endothelial Cells | Data Not Available | ||
| Normal Human Fibroblasts | Fibroblasts | Data Not Available | ||
| HepG2 | Hepatocytes (liver) | Data Not Available | ||
| 5-Fluorouracil | HEK293 | Embryonic Kidney Cells | >1000 | [3] |
| L02 | Normal Liver Cells | >100 | ||
| CCD112 | Normal Colon Cells | >250 | ||
| Cisplatin | HaCaT | Keratinocytes | ~10-20 | |
| BEAS-2B | Bronchial Epithelial Cells | 4.15 (72h) | [4] | |
| ciPTEC | Proximal Tubule Epithelial Cells | 13 | ||
| Paclitaxel | Normal Human Fibroblasts | Fibroblasts | No growth inhibition below 0.5 µM | [5] |
| L-929 | Fibroblast-like cells | 0.0075 | [6] | |
| HMEC-1 | Microvascular Endothelial Cells | <0.0012 |
Note: IC50 values can vary depending on the specific experimental conditions, such as exposure time and the assay used. The data presented here is for comparative purposes.
Experimental Protocols
Standardized assays are crucial for the accurate assessment of cytotoxicity. The following are detailed protocols for two commonly used methods for determining cell viability and cytotoxicity.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Cell culture medium
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Add the desired concentrations of the test compound (e.g., this compound) to the wells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value, the concentration of the compound that causes a 50% reduction in cell viability.
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
The LDH assay is a colorimetric assay that quantifies the release of lactate dehydrogenase from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is released upon membrane damage.
Materials:
-
LDH assay kit (containing substrate, cofactor, and dye)
-
96-well plates
-
Cell culture medium
-
Lysis buffer (provided in the kit for maximum LDH release control)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).
-
Sample Collection: After the treatment period, centrifuge the plate at 250 x g for 4 minutes.
-
Supernatant Transfer: Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.
-
Maximum LDH Release Control: To the control wells for maximum LDH release, add 10 µL of lysis buffer 45 minutes before centrifugation.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (prepared according to the kit instructions) to each well of the new plate containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution (if provided in the kit).
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the spontaneous release (vehicle control) and maximum release (lysis buffer) controls.
Signaling Pathways and Experimental Workflows
Visualizing the underlying mechanisms and experimental processes is essential for a comprehensive understanding.
Caption: Workflow for assessing the in vitro safety profile of a compound.
Caption: this compound activates the PPARγ signaling pathway to induce anti-cancer effects.
Conclusion
The available evidence suggests that this compound may possess a favorable safety profile in specific non-cancerous cell types, distinguishing it from conventional chemotherapeutic agents that often exhibit broader cytotoxicity. Its mechanism of action through PPARγ activation presents a targeted approach to cancer therapy. However, the current lack of comprehensive quantitative cytotoxicity data across a wide range of normal human cell lines is a significant knowledge gap. Further in vitro studies are imperative to establish a robust safety profile for this compound and to definitively validate its therapeutic potential. Researchers are encouraged to conduct head-to-head comparative studies using standardized assays to generate the data needed for a conclusive assessment.
References
- 1. This compound, a traditional antituberculosis agent, suppresses the growth and metastasis of melanoma cells through activation of PPARγ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a traditional antituberculosis agent, suppresses the growth and metastasis of melanoma cells through activation of PPARγ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of Glycoconjugation on Cytotoxicity and Selectivity of 8-Aminoquinoline Derivatives Compared to 8-Hydroxyquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and cytotoxicity evaluation of some 8-hydroxyquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro toxic effects of certain antibiotics on the fibroblasts of two children with I-cell disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effects of chlorhexidine digluconate on human fibroblasts in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: A Step-by-Step Guide to the Proper Disposal of Cloxiquine
For researchers and scientists engaged in drug development, ensuring the safe handling and disposal of chemical compounds is paramount. Cloxiquine, an antibacterial and antifungal agent, requires meticulous disposal procedures to mitigate risks to personnel and the environment.[1][2][3][4] This guide provides essential, step-by-step instructions for the proper disposal of this compound, aligning with standard laboratory safety protocols and environmental regulations.
Pre-Disposal Handling and Storage
Before initiating the disposal process, proper handling and storage of this compound are crucial to minimize potential hazards.
-
Storage: this compound should be stored in a tightly sealed and clearly labeled container. The storage area must be cool, dry, and well-ventilated, away from incompatible materials. For long-term storage, temperatures of -20°C for one year or -80°C for two years are recommended.[1]
-
Personal Protective Equipment (PPE): When handling this compound for disposal, all personnel must wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[5] In situations where dust may be generated, a NIOSH-approved respirator is necessary.[5]
This compound Disposal Procedure
This compound and any materials contaminated with it must be treated as hazardous waste. Disposal should always comply with federal, state, and local environmental regulations.
Step 1: Waste Classification Consult your institution's Environmental Health and Safety (EHS) department to correctly classify this compound waste. This classification will determine the appropriate disposal pathway.
Step 2: Waste Segregation and Collection All this compound waste, including the pure compound, contaminated labware (e.g., vials, pipette tips), and spill cleanup materials, must be collected in a dedicated, leak-proof container that is chemically compatible with the compound.
Step 3: Labeling The hazardous waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound." Include the CAS number (130-16-5) for precise identification.[6]
Step 4: Storage of Waste Store the sealed waste container in a designated satellite accumulation area or a central hazardous waste storage facility. This area should be secure, well-ventilated, and have secondary containment to prevent environmental release in case of a spill.
Step 5: Final Disposal Arrange for the collection and disposal of the this compound waste through your institution's EHS department or a licensed hazardous waste disposal company. The primary method for the disposal of such organic chemical waste is typically high-temperature incineration at an approved facility.[5]
Spill and Emergency Procedures In the event of a this compound spill:
-
Restrict access to the affected area.
-
Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation.[5]
-
Place the spilled material and any contaminated cleaning supplies into the designated hazardous waste container.
-
Clean the spill area thoroughly with soap and water, and collect the cleaning materials as hazardous waste.
Chemical and Physical Properties of this compound
A summary of the key chemical and physical properties of this compound is provided in the table below.
| Property | Value |
| Chemical Name | 5-chloroquinolin-8-ol |
| Synonyms | 5-Chloro-8-quinolinol, 5-Chloro-8-hydroxyquinoline |
| CAS Number | 130-16-5 |
| Molecular Formula | C₉H₆ClNO |
| Molecular Weight | 179.60 g/mol |
| Appearance | Crystalline solid |
| Solubility | Soluble in DMSO (35 mg/mL) |
Data sourced from various chemical suppliers and safety data sheets.[2][6]
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound, from initial handling to final disposal.
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and regulatory compliance within the research community.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Cloxiquine
For Immediate Implementation by Laboratory Personnel
The proper handling of chemical compounds is paramount to ensuring a safe and productive research environment. This guide provides essential, step-by-step safety and logistical information for researchers, scientists, and drug development professionals working with Cloxiquine. Given the absence of a specific Safety Data Sheet (SDS) for this compound in publicly available resources, the following recommendations are based on the safety profiles of structurally similar compounds, such as Chloroquine, and established best practices for handling potentially hazardous chemicals.[1] A thorough risk assessment should be conducted by your institution's Environmental Health and Safety (EHS) department before commencing any work with this compound.
Recommended Personal Protective Equipment (PPE)
The appropriate selection and use of Personal Protective Equipment (PPE) is the primary defense against potential exposure. The following table outlines the recommended PPE for various activities involving this compound. It is crucial to wear the specified PPE before entering an area where this compound is handled and to follow proper doffing procedures to prevent self-contamination.[2]
| Activity Category | Required PPE | Rationale |
| Weighing and Preparing Solutions | - Double Nitrile Gloves- Disposable Gown with Knit Cuffs- Chemical Splash Goggles- N95 or FFP3 Respirator | All procedures involving solid this compound or concentrated solutions should be performed in a certified chemical fume hood to minimize inhalation of powders or aerosols.[1][3][4] |
| Handling Dilute Solutions | - Nitrile Gloves- Lab Coat- Safety Glasses with Side Shields | While the risk is reduced, care should still be taken to avoid splashes and the generation of aerosols. |
| Cell Culture and in vitro Assays | - Nitrile Gloves- Lab Coat- Safety Glasses | Standard aseptic techniques for cell culture should be followed within a biological safety cabinet. |
| Waste Disposal | - Double Nitrile Gloves- Disposable Gown- Chemical Splash Goggles | Caution must be exercised during the handling of contaminated waste to prevent secondary exposure.[4] |
Operational Plan for Handling this compound
A systematic workflow is critical to minimize exposure risk and maintain the integrity of your experiments.
Engineering Controls:
-
All work with solid this compound or concentrated solutions, including weighing, dissolving, and aliquoting, must be conducted in a certified chemical fume hood.[1]
Personal Hygiene:
-
Avoid eating, drinking, or smoking in laboratory areas where this compound is handled.
-
Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[1]
Storage:
-
Store this compound in a tightly sealed and clearly labeled container.
-
The storage area should be cool, dry, and well-ventilated, away from incompatible materials like strong oxidizing agents.[1]
Emergency Procedures
In the event of an exposure, immediate and appropriate action is critical.
| Exposure Route | First-Aid Measures |
| Eye Contact | Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][5] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. If irritation persists, seek medical attention.[1][5] |
| Inhalation | Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration or oxygen. Seek immediate medical attention.[1][5] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, wash out their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][5] |
Spill Management: In case of a spill, evacuate the area and wear the appropriate PPE. For small spills, absorb the material with an inert substance like sand or vermiculite and place it in a sealed container for disposal. For large spills, contact your institution's EHS department immediately.[1]
Disposal Plan
All waste contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: Place all contaminated solid materials (e.g., gloves, gowns, weigh boats, wipes) into a designated and clearly labeled hazardous waste container.[4]
-
Liquid Waste: Collect all liquid waste containing this compound in a sealed and properly labeled hazardous waste container.[4]
-
Sharps: Dispose of any contaminated sharps in a puncture-resistant sharps container.[4]
-
Final Disposal: Adhere to your institution's and local regulations for the disposal of hazardous chemical waste.[4][6]
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
